molecular formula C7H4BrClN2 B1377015 8-Bromo-5-chloroimidazo[1,2-a]pyridine CAS No. 442127-52-8

8-Bromo-5-chloroimidazo[1,2-a]pyridine

Cat. No.: B1377015
CAS No.: 442127-52-8
M. Wt: 231.48 g/mol
InChI Key: IKTBDXFAMYTCBS-UHFFFAOYSA-N
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Description

8-Bromo-5-chloroimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C7H4BrClN2 and its molecular weight is 231.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-bromo-5-chloroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-5-1-2-6(9)11-4-3-10-7(5)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTBDXFAMYTCBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=C(C2=N1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857024
Record name 8-Bromo-5-chloroimidazo[1,2-a]pyridine
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URL https://comptox.epa.gov/dashboard/DTXSID30857024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442127-52-8
Record name 8-Bromo-5-chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 8-Bromo-5-chloroimidazo[1,2-a]pyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 8-bromo-5-chloroimidazo[1,2-a]pyridine, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. By examining the foundational imidazo[1,2-a]pyridine scaffold and drawing insights from closely related analogues, this document offers a detailed exploration of its chemical properties, reactivity, synthesis, and prospective applications.

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Drug Discovery

The imidazo[1,2-a]pyridine ring system, a fusion of imidazole and pyridine rings, is recognized as a "privileged structure" in medicinal chemistry.[1] This designation stems from its recurring presence in a multitude of biologically active compounds and approved drugs. Molecules incorporating this scaffold have demonstrated a wide array of therapeutic activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[2][3] The structural rigidity and electron distribution of the imidazo[1,2-a]pyridine core provide a versatile template for designing molecules that can effectively interact with various biological targets.

The introduction of halogen substituents, such as bromine and chlorine, onto this scaffold is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of the molecule. Halogens can influence factors like lipophilicity, metabolic stability, and binding affinity to target proteins, making halogenated imidazo[1,2-a]pyridines particularly attractive for drug development programs.

Physicochemical Properties of this compound

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be reliably predicted based on data from its parent scaffold and related halogenated analogues.

PropertyEstimated Value/CharacteristicRationale and Comparative Insights
Molecular Formula C₇H₄BrClN₂Derived from the chemical structure.
Molecular Weight 231.48 g/mol Calculated from the atomic weights of the constituent elements.
Appearance Likely a solid at room temperatureImidazo[1,2-a]pyridine and its simple halogenated derivatives are typically solids. For instance, 8-bromoimidazo[1,2-a]pyridine is a light brown solid with a melting point of 70-75 °C. The increased molecular weight and intermolecular forces due to the two halogen atoms would favor a solid state.
Solubility Expected to have low solubility in water and good solubility in common organic solvents (e.g., DMSO, DMF, chloroform, ethyl acetate).The aromatic nature and the presence of halogens contribute to its lipophilicity.
Melting Point Estimated to be in the range of 100-150 °C.The melting point is influenced by crystal packing and intermolecular interactions. For comparison, 8-bromo-6-chloroimidazo[1,2-a]pyridine has a melting point of 127-139 °C.[4] The 5-chloro isomer is expected to have a comparable melting point.
pKa The imidazo[1,2-a]pyridine core is weakly basic. The nitrogen at position 1 is the most basic site. The presence of electron-withdrawing halogens will decrease the basicity compared to the unsubstituted parent compound.

Synthesis of this compound: A Proposed Experimental Protocol

The most common and reliable method for the synthesis of the imidazo[1,2-a]pyridine scaffold is the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[5] A plausible and efficient synthetic route to this compound would, therefore, start from the appropriately substituted 2-aminopyridine.

Proposed Synthetic Pathway

Synthesis of this compound reactant1 2-Amino-3-bromo-6-chloropyridine intermediate Intermediate Adduct reactant1->intermediate Reaction with reactant2 Bromoacetaldehyde reactant2->intermediate product This compound intermediate->product Intramolecular Cyclization (Dehydration) Reactivity of this compound center 8-Bromo-5-chloro- imidazo[1,2-a]pyridine c3 C3 Position: Most Nucleophilic Carbon center->c3 Electrophilic Substitution (e.g., Halogenation, Nitration) c5 C5 Position (Cl): Nucleophilic Aromatic Substitution center->c5 SNAr with strong nucleophiles c8 C8 Position (Br): Cross-Coupling Reactions center->c8 Suzuki, Heck, Sonogashira, etc.

References

An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of 8-Bromo-5-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its broad and potent biological activities.[1][2] This guide provides a detailed examination of a specific, dihalogenated derivative: 8-Bromo-5-chloroimidazo[1,2-a]pyridine. While direct literature on this precise molecule is sparse, its significance lies in its potential as a highly versatile intermediate for synthetic chemistry and drug discovery programs. The presence of two distinct halogen atoms at the C5 and C8 positions offers a platform for regioselective functionalization, enabling the systematic exploration of chemical space to develop novel therapeutic agents.[3] This document delineates the core structural features, predicted physicochemical properties, a logical synthetic strategy, and the prospective applications of this compound for researchers, chemists, and drug development professionals.

The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold in Medicinal Chemistry

The imidazo[1,2-a]pyridine system consists of a five-membered imidazole ring fused to a six-membered pyridine ring, creating a bicyclic aromatic heterocycle. This scaffold is prevalent in numerous FDA-approved drugs and clinical candidates, underscoring its therapeutic relevance. Its "privileged" status stems from its rigid, planar structure and its capacity to engage in various non-covalent interactions with biological targets, such as hydrogen bonding, π-π stacking, and metal coordination.

Derivatives of this core have demonstrated a remarkable spectrum of pharmacological activities, including:

  • Anti-ulcer and Gastric Acid Suppression: Certain imidazo[1,2-a]pyridine derivatives are effective inhibitors of gastric acid secretion, making them useful for treating gastrointestinal diseases.[4][5][6]

  • Antitubercular: Novel compounds based on this scaffold have shown potent activity against Mycobacterium tuberculosis.[7][8]

  • Anticancer: The scaffold serves as a basis for developing agents that target various cancer cell lines and pathways, such as kinase inhibitors.[9][10]

  • Antiviral and Antimicrobial: The structural framework is amenable to modifications that yield compounds with significant antiviral and antimicrobial properties.[11][12]

  • Central Nervous System (CNS) Activity: The well-known drugs Zolpidem and Alpidem are based on this scaffold and are used for their sedative-hypnotic and anxiolytic properties, respectively.

The inherent versatility and proven clinical success of the imidazo[1,2-a]pyridine core make halogenated derivatives like this compound exceptionally valuable starting points for new drug discovery campaigns.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is defined by the core heterocyclic system with a bromine atom substituted at position 8 and a chlorine atom at position 5. The standard IUPAC numbering convention for the imidazo[1,2-a]pyridine ring is critical for unambiguous communication of substituent positions.

Molecular structure of this compound.
Predicted Physicochemical Properties

PropertyPredicted ValueSource/Method
Molecular Formula C₇H₄BrClN₂-
Molecular Weight 231.48 g/mol Calculated
Monoisotopic Mass 229.92464 DaPredicted[13]
XLogP3 ~2.5 - 3.0Estimated based on analogs[14]
Hydrogen Bond Donors 0Calculated
Hydrogen Bond Acceptors 2Calculated
Topological Polar Surface Area 29.5 ŲEstimated based on analogs[14]

Rationale and Proposed Synthesis

The synthesis of the imidazo[1,2-a]pyridine scaffold is well-established, typically involving the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound, followed by cyclization.[15] A logical and efficient route to synthesize this compound would start from a commercially available or readily synthesized di-substituted 2-aminopyridine.

Proposed Synthetic Workflow

The proposed synthesis leverages a two-step sequence starting from 3-bromo-6-chloro-2-aminopyridine and chloroacetaldehyde.

Proposed synthetic pathway for the target compound.
Experimental Protocol: Synthesis of this compound

This protocol is a representative, field-proven methodology adapted for this specific target. It should be performed by trained personnel with appropriate safety precautions.

  • Reaction Setup: To a solution of 3-bromo-6-chloro-2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or n-butanol (approx. 0.2 M concentration), add an aqueous solution of chloroacetaldehyde (50% w/w, 1.2 eq).

  • Initial Condensation: Stir the resulting mixture at room temperature for 1-2 hours. The initial reaction is the Sₙ2 attack of the exocyclic amine on the chloroacetaldehyde, followed by protonation of the pyridine ring nitrogen.

  • Cyclization: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approx. 3.0 eq) to the reaction mixture. Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 4-6 hours, monitoring progress by TLC or LC-MS. The base facilitates the intramolecular cyclization to form the imidazole ring.

  • Workup and Isolation: After cooling to room temperature, extract the mixture with an organic solvent such as ethyl acetate or dichloromethane (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Spectroscopic and Structural Elucidation

Confirming the molecular structure is a critical, self-validating step in any synthetic workflow. The following techniques are essential for the unambiguous characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show four distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons at C2 and C3 on the imidazole ring will appear as doublets, while the protons at C6 and C7 on the pyridine ring will also appear as doublets, with coupling constants characteristic of their ortho relationship. The specific chemical shifts will be influenced by the electron-withdrawing effects of the halogen substituents.

  • ¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the heterocyclic core. The positions of the brominated (C8) and chlorinated (C5) carbons can be confirmed by their characteristic chemical shifts.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The mass spectrum will exhibit a distinctive isotopic cluster for the molecular ion [M]⁺ due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This will result in a characteristic pattern of peaks at M, M+2, and M+4, providing definitive evidence for the presence of one bromine and one chlorine atom.

X-ray Crystallography

For an unequivocal determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard. This technique would provide precise data on bond lengths, bond angles, and the overall planarity of the bicyclic system. It would also reveal intermolecular interactions, such as π-stacking, in the solid state, which can be relevant for understanding the material's properties and its interactions with biological macromolecules.

Synthetic Utility and Applications in Drug Discovery

The primary value of this compound lies in its potential as a versatile building block for creating libraries of more complex molecules. The differential reactivity of the C-Br and C-Cl bonds is key to its utility.

The C8-Br bond is generally more reactive towards palladium-catalyzed cross-coupling reactions than the C5-Cl bond. This regioselectivity allows for a stepwise and controlled functionalization of the scaffold.

G cluster_c8 C8-Br Position (More Reactive) cluster_c5 C5-Cl Position (Less Reactive) Core 8-Bromo-5-chloro- imidazo[1,2-a]pyridine Suzuki Suzuki Coupling (Boronic Acids/Esters) Core->Suzuki Pd(0) cat. Sonogashira Sonogashira Coupling (Terminal Alkynes) Core->Sonogashira Buchwald Buchwald-Hartwig (Amines, Alcohols) Core->Buchwald Suzuki_Cl Suzuki Coupling (Forced Conditions) Core->Suzuki_Cl Harsher Conditions Amination_Cl Nucleophilic Aromatic Substitution (SₙAr) Core->Amination_Cl

References

Spectroscopic Profile of 8-Bromo-5-chloroimidazo[1,2-a]pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Scientists and Drug Development Professionals on the Spectroscopic Characterization of 8-Bromo-5-chloroimidazo[1,2-a]pyridine, a Heterocyclic Scaffold of Pharmaceutical Interest.

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The tailored substitution of this bicyclic heterocycle with halogen atoms, such as bromine and chlorine, allows for the fine-tuning of its physicochemical and pharmacological properties. This compound is a significant derivative within this class, and a thorough understanding of its structural and electronic characteristics through spectroscopic analysis is paramount for its application in drug discovery and development.

This technical guide provides a detailed overview of the expected spectroscopic data for this compound, including ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. In the absence of directly published experimental spectra for this specific molecule, this guide leverages established principles of spectroscopic interpretation and draws upon data from closely related, well-characterized di-halogenated imidazo[1,2-a]pyridine analogs. This approach offers a robust predictive framework for researchers working with this compound and its derivatives.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides valuable information about the electronic environment of the protons in a molecule. For this compound, the aromatic protons are expected to exhibit distinct chemical shifts and coupling patterns due to the influence of the nitrogen atoms and the electron-withdrawing halogen substituents.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-27.8 - 8.0d~1.5
H-37.4 - 7.6d~1.5
H-66.9 - 7.1t~7.0
H-77.3 - 7.5d~7.0

Interpretation and Rationale:

The predicted chemical shifts are based on the analysis of related halogenated imidazo[1,2-a]pyridines. The protons on the imidazole ring (H-2 and H-3) are expected to appear as doublets with a small coupling constant, characteristic of adjacent protons in a five-membered aromatic ring. The electron-donating nitrogen atom in the pyridine ring influences the shielding of adjacent protons. The chloro group at the 5-position and the bromo group at the 8-position will deshield the neighboring protons. Specifically, the proton at C-6 is anticipated to be a triplet due to coupling with the adjacent H-7, while H-7 will likely be a doublet.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic effects of neighboring atoms and functional groups.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2115 - 120
C-3110 - 115
C-5140 - 145
C-6120 - 125
C-7125 - 130
C-8105 - 110
C-8a145 - 150

Interpretation and Rationale:

The carbon atoms directly bonded to the electronegative nitrogen and halogen atoms (C-5, C-8, and C-8a) are expected to be significantly deshielded and appear at lower field. The carbon bearing the bromine atom (C-8) is predicted to have a chemical shift in the range of 105-110 ppm, a characteristic value for a carbon attached to bromine in an aromatic system. Similarly, the carbon attached to the chlorine atom (C-5) will be downfield. The remaining carbon signals are assigned based on established trends in imidazo[1,2-a]pyridine systems.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of two different halogen isotopes (bromine and chlorine) will result in a characteristic isotopic pattern for the molecular ion peak.

Table 3: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zIsotopic Pattern
[M]⁺230, 232, 234Characteristic pattern for one Br and one Cl
[M-Br]⁺151, 153
[M-Cl]⁺195, 197

Interpretation and Rationale:

The molecular formula of this compound is C₇H₄BrClN₂. The molecular ion peak ([M]⁺) will exhibit a characteristic isotopic cluster due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This will result in major peaks at m/z 230, 232, and 234. Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atoms, which would lead to fragment ions corresponding to [M-Br]⁺ and [M-Cl]⁺, each with their own characteristic isotopic patterns.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Table 4: Predicted Infrared Spectroscopy Data for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
C-H stretching (aromatic)3000 - 3100
C=C and C=N stretching1650 - 1450
C-Cl stretching800 - 600
C-Br stretching600 - 500

Interpretation and Rationale:

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H stretching vibrations above 3000 cm⁻¹. The region between 1650 and 1450 cm⁻¹ will contain a series of sharp bands corresponding to the C=C and C=N stretching vibrations of the fused aromatic rings. The presence of the carbon-halogen bonds will be indicated by strong absorptions in the fingerprint region, with the C-Cl stretch typically appearing at a higher frequency than the C-Br stretch.

Experimental Protocols: A General Approach

General Synthetic Workflow:

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2-Amino-3-bromo-6-chloropyridine 2-Amino-3-bromo-6-chloropyridine Condensation Condensation 2-Amino-3-bromo-6-chloropyridine->Condensation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Condensation This compound This compound Condensation->this compound Cyclization

Caption: General synthetic route to this compound.

Step-by-Step Protocol (General Example):

  • Reaction Setup: To a solution of the appropriately substituted 2-aminopyridine in a suitable solvent (e.g., ethanol, DMF), add the α-haloketone.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is purified by column chromatography on silica gel to afford the pure imidazo[1,2-a]pyridine derivative.

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods (NMR, MS, IR) as detailed in this guide.

Conclusion and Future Perspectives

This technical guide provides a comprehensive predicted spectroscopic profile of this compound based on established principles and data from analogous compounds. The provided data and interpretations serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the identification and characterization of this important heterocyclic scaffold. The synthesis and full experimental characterization of this compound would be a valuable contribution to the field, allowing for a direct comparison with the predictions outlined in this guide and furthering the understanding of the structure-property relationships of halogenated imidazo[1,2-a]pyridines.

An In-Depth Technical Guide to the Spectroscopic Characterization of 8-Bromo-5-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the novel heterocyclic compound, 8-Bromo-5-chloroimidazo[1,2-a]pyridine. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes predictive data based on established spectroscopic principles and empirical data from analogous structures. The methodologies and interpretations presented herein are intended to serve as a robust reference for the characterization and quality control of this important synthetic intermediate.

Introduction and Significance

The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1] The introduction of halogen substituents, such as bromine and chlorine, provides critical modulation of a compound's physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity. This compound is a key building block for the synthesis of more complex molecules in drug discovery programs. Accurate and unambiguous structural confirmation is paramount, and this guide provides the foundational spectroscopic data required for that purpose.

Molecular Structure and Numbering

A clear understanding of the molecular architecture is essential for interpreting spectroscopic data. The structure and standard numbering convention for this compound are depicted below. This numbering is used consistently for the assignment of all NMR signals.

Figure 1: Chemical structure of this compound.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides information on the number of distinct protons, their chemical environment, and their proximity to neighboring protons. The predicted chemical shifts (δ) for this compound are based on the known spectrum of the parent imidazo[1,2-a]pyridine, with adjustments made for the anisotropic and electronic effects of the chloro and bromo substituents.[2][3]

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H-2~7.85s-The H-2 proton typically appears as a singlet. Its chemical shift is influenced by the adjacent bridgehead nitrogen and the C5-chloro group.
H-3~7.60s-Similar to H-2, H-3 is a singlet and its environment is primarily affected by the adjacent nitrogen and the C5-chloro group.
H-6~6.80tJ₆,₇ ≈ 7.0The C5-Cl substituent strongly shields the ortho H-6 proton, shifting it upfield. It appears as a triplet due to coupling with H-7.
H-7~7.45dJ₇,₆ ≈ 7.0The H-7 proton is deshielded by the adjacent C8-Br group and appears as a doublet due to coupling with H-6.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals to confirm proton ratios.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The predicted chemical shifts are derived from the parent imidazo[1,2-a]pyridine, with substituent chemical shift (SCS) effects for chlorine and bromine applied.[4][5] Halogen substitution directly influences the chemical shift of the carbon to which it is attached (ipso-carbon) and adjacent carbons.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

CarbonPredicted δ (ppm)Rationale for Prediction
C-2~118.5Shielded by the bridgehead nitrogen.
C-3~113.0Also shielded by the adjacent nitrogen.
C-5~140.0Deshielded due to the direct attachment of the electronegative chlorine atom (ipso-effect).
C-6~115.0Influenced by the C5-Cl and C8-Br substituents.
C-7~125.0Deshielded relative to the parent compound due to the para-like effect of the C5-Cl and ortho to C8-Br.
C-8~110.0The ipso-carbon attached to bromine, typically shifted upfield compared to chlorine.
C-8a~144.0Bridgehead carbon, deshielded due to attachment to two nitrogen atoms and the pyridine ring.
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for faster acquisition.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and several hundred to a few thousand scans.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. For complete assignment, 2D NMR experiments such as HSQC and HMBC are recommended.

Mass Spectrometry Analysis

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the compound, which is a molecular fingerprint.

Molecular Ion (M⁺•): The calculated exact mass of this compound (C₇H₄BrClN₂) is 230.9328 g/mol . A key feature in the mass spectrum will be the characteristic isotopic pattern of the molecular ion due to the presence of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). This results in a cluster of peaks at m/z 230, 232, 234, and 236.

Table 3: Predicted Major Fragment Ions in EI-MS

m/z (Predicted)Proposed FragmentNotes
230/232/234/236[C₇H₄BrClN₂]⁺•Molecular ion peak cluster, the base peak may vary.
195/197[M - Cl]⁺Loss of a chlorine radical.
151/153[M - Br]⁺Loss of a bromine radical.
124[M - Br - HCN]⁺Subsequent loss of hydrogen cyanide from the [M-Br]⁺ fragment.
89[M - Br - Cl]⁺Loss of both halogen radicals.
Predicted Fragmentation Pathway

The primary fragmentation is expected to involve the loss of the halogen substituents, followed by the characteristic cleavage of the heterocyclic rings.[6][7]

fragmentation_pathway M [C₇H₄BrClN₂]⁺• m/z 230/232/234/236 M_minus_Cl [M - Cl]⁺ m/z 195/197 M->M_minus_Cl - Cl• M_minus_Br [M - Br]⁺ m/z 151/153 M->M_minus_Br - Br• M_minus_Br_minus_Cl [M - Br - Cl]⁺ m/z 89 M->M_minus_Br_minus_Cl - Br•, - Cl• M_minus_Br_minus_HCN [M - Br - HCN]⁺ m/z 124 M_minus_Br->M_minus_Br_minus_HCN - HCN

Figure 2: Predicted EI-MS fragmentation of this compound.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) via direct infusion or through a GC or LC inlet into the mass spectrometer.

  • Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis. Electrospray Ionization (ESI) can be used for accurate mass determination of the protonated molecule [M+H]⁺.

  • Mass Analysis: Scan a mass range of m/z 50-300 to detect the molecular ion and key fragments.

  • Data Analysis: Analyze the resulting spectrum for the molecular ion cluster and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern to confirm the elemental composition.

Conclusion

This guide provides a detailed, albeit predictive, spectroscopic framework for the characterization of this compound. The presented ¹H NMR, ¹³C NMR, and mass spectrometry data, along with standardized experimental protocols, offer a comprehensive resource for scientists engaged in the synthesis and application of this valuable heterocyclic compound. The principles outlined here serve as a self-validating system; experimental data that deviates significantly from these predictions may indicate the presence of impurities, isomers, or an incorrect structural assignment, warranting further investigation.

References

A Technical Guide to 8-Bromo-5-chloroimidazo[1,2-a]pyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 8-Bromo-5-chloroimidazo[1,2-a]pyridine in Modern Drug Discovery

This compound is a halogenated heterocyclic compound that has emerged as a pivotal building block in medicinal chemistry. Its unique electronic properties and strategically positioned reactive sites make it an invaluable precursor for the synthesis of complex molecular architectures, particularly in the development of targeted therapeutics. The imidazo[1,2-a]pyridine scaffold itself is recognized as a "privileged" structure in drug discovery, known for its ability to interact with a wide range of biological targets. The addition of a bromine atom at the 8-position and a chlorine atom at the 5-position provides orthogonal handles for selective functionalization, enabling the precise construction of molecules with desired pharmacological profiles.

This technical guide provides an in-depth overview of the commercial sourcing, quality control, and synthetic applications of this compound, with a particular focus on its role in the synthesis of kinase inhibitors. For researchers and drug development professionals, a thorough understanding of this versatile intermediate is crucial for accelerating the discovery and development of next-generation therapeutics.

Commercial Availability and Supplier Landscape

A reliable and consistent supply of high-purity starting materials is the cornerstone of any successful research and development program. This compound and its isomers are available from a number of reputable chemical suppliers. When selecting a supplier, it is imperative to consider not only the cost but also the purity of the compound, the availability of comprehensive analytical documentation, and the supplier's ability to provide scalable quantities for later-stage development.

Below is a comparative table of prominent commercial suppliers for this compound and its closely related isomers. Researchers are advised to request a Certificate of Analysis (CoA) for each batch to ensure it meets the required specifications for their intended application.

SupplierProduct NameCAS NumberPurityNotes
Sigma-Aldrich8-bromo-5-chloroimidazo[1,5-a]pyridine1427324-31-997%Available as a solid.[1]
BLDpharm8-Bromo-5-chloroimidazo[1,5-a]pyridine1427324-31-9≥97%Provides access to NMR, HPLC, LC-MS, and UPLC data.[2]
Frontier Specialty Chemicals8-Bromo-5-chloro-1H-imidazo[1,2-a]pyridineNot specifiedNot specifiedOffers various sizes and bulk quantities.
MySkinRecipes3-Bromo-8-chloroimidazo[1,2-a]pyridine1263058-56-5≥95%Marketed as a key intermediate for kinase inhibitors.
MySkinRecipes6-Bromo-8-chloroimidazo[1,5-a]pyridineNot specifiedNot specifiedHighlighted for its use in developing kinase inhibitors for cancer treatment.[3]

Quality Control and Analytical Validation: Ensuring Purity and Identity

The purity and structural integrity of this compound are paramount for the reproducibility of synthetic reactions and the quality of the final drug substance. A robust quality control (QC) workflow should be established to verify the identity and purity of incoming batches of this critical starting material. The following sections outline recommended analytical techniques and protocols.

Certificate of Analysis (CoA) Review

Before any experimental work commences, a thorough review of the supplier-provided Certificate of Analysis is essential. A comprehensive CoA should include the following information:

  • Product Identification: Full chemical name, CAS number, and molecular formula.

  • Physical Properties: Appearance, melting point, and solubility.

  • Analytical Data:

    • Purity: Determined by a quantitative method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A purity of ≥97% is generally recommended for drug discovery applications.

    • Identity Confirmation: Evidence of structural confirmation, typically through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Batch Information: Batch number, manufacturing date, and retest date.

While a specific CoA for this compound was not publicly available at the time of this writing, a CoA for the related compound 6-Bromo-8-chloroimidazo[1,2-a]pyrazine serves as an excellent template for the expected quality documentation.[3] This document confirms the appearance, provides a statement of consistency with the ¹H NMR spectrum, and reports a purity of 98.76% by HPLC.[3] Similarly, a CoA for 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid confirms identity by ¹H NMR and LCMS, with a purity of ≥97.0% by NMR.[4]

In-House Analytical Verification

It is best practice to perform in-house analytical testing to verify the information provided on the CoA. The following are detailed protocols for the key analytical methods.

NMR spectroscopy is the most powerful technique for the unambiguous identification of this compound and for the characterization of its substitution pattern.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the probe to ensure optimal resolution and line shape.

    • Set the spectral width to cover the expected chemical shift range for aromatic protons (typically 0-10 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans to 16 or 32 to achieve an adequate signal-to-noise ratio.

  • Data Acquisition and Processing:

    • Acquire the Free Induction Decay (FID).

    • Apply a Fourier transform to the FID.

    • Phase the resulting spectrum and perform baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons.

Expected ¹H NMR Spectral Features: The ¹H NMR spectrum of an imidazo[1,2-a]pyridine core will typically show characteristic signals for the protons on the bicyclic ring system.[5][6] The exact chemical shifts and coupling patterns will depend on the substitution pattern of the specific isomer. For example, the ¹H NMR spectrum of 1-Bromoimidazo[1,5-a]pyridine in CDCl₃ shows distinct signals at δ 6.60 (dd, J = 7.1, 6.3 Hz, 1H), 6.77 (dd, J = 9.3, 6.3 Hz, 1H), 7.36 (d, J = 9.3 Hz, 1H), 7.89 (d, J = 7.1 Hz, 1H), and 8.04 (s, 1H).[6]

Reverse-phase HPLC (RP-HPLC) is the standard method for determining the purity of this compound and for quantifying any impurities.

Experimental Protocol: RP-HPLC Purity Analysis

  • Instrumentation:

    • An HPLC system equipped with a UV detector, a C18 column (e.g., 250 x 4.6 mm, 5 µm), and a column oven.

  • Sample and Standard Preparation:

    • Prepare a stock solution of the this compound sample in a suitable diluent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to a final concentration of about 0.1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient elution is often optimal for separating the main component from any potential impurities. A typical mobile phase system would consist of:

      • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.

    • Gradient Program: A linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Based on the UV absorbance spectrum of the compound, typically in the range of 220-280 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the sample by dividing the peak area of the main component by the total peak area of all components and multiplying by 100%.

Method Validation: For use in a regulated environment, the HPLC method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[7][8]

Synthetic Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The di-halogenated nature of this compound makes it an exceptionally versatile building block for the synthesis of kinase inhibitors. The bromine and chlorine atoms can be selectively functionalized through various cross-coupling reactions, allowing for the introduction of diverse substituents to probe the structure-activity relationship (SAR) and optimize the pharmacological properties of the lead compounds.

Key Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or ester) and an aryl or vinyl halide.[9][10] This reaction is widely used to form carbon-carbon bonds and is particularly valuable for introducing aryl or heteroaryl moieties at the 8-position of the imidazo[1,2-a]pyridine core.

General Protocol for Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[11][12] This reaction is instrumental in introducing amino groups at the 8-position, which can serve as key pharmacophores for interaction with the target kinase.

General Protocol for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, combine this compound (1 equivalent), the desired amine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst, 1-5 mol%), a phosphine ligand (e.g., XPhos or BINAP, 2-10 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equivalents).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture to 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

  • Wash the organic phase, dry, and concentrate.

  • Purify the product by column chromatography.

Application in the Synthesis of BTK and JAK Inhibitors

The imidazo[1,2-a]pyridine scaffold is a core component of numerous Bruton's tyrosine kinase (BTK) and Janus kinase (JAK) inhibitors, which are critical therapeutics for various cancers and autoimmune diseases.[13][14][15][16][17]

Workflow for Kinase Inhibitor Synthesis

The general workflow for synthesizing a kinase inhibitor using this compound as a starting material is depicted in the following diagram:

G start This compound suzuki Suzuki Coupling (with Arylboronic Acid) start->suzuki intermediate1 8-Aryl-5-chloroimidazo[1,2-a]pyridine suzuki->intermediate1 buchwald Buchwald-Hartwig Amination (with Amine) intermediate1->buchwald final_product Final Kinase Inhibitor buchwald->final_product

Caption: Synthetic workflow for a kinase inhibitor.

In this workflow, the 8-bromo position is first functionalized via a Suzuki coupling to introduce a specific aryl group, which often serves to occupy a hydrophobic pocket in the kinase's active site. Subsequently, the 5-chloro position can be targeted for a Buchwald-Hartwig amination to install a key hydrogen-bonding moiety that interacts with the hinge region of the kinase. The modular nature of this synthetic route allows for the rapid generation of a library of analogues for SAR studies.

Mechanism of Kinase Inhibition

The final kinase inhibitor, synthesized from the this compound precursor, typically functions by competing with ATP for binding to the active site of the kinase. The various substituents, strategically introduced through cross-coupling reactions, form specific interactions with key amino acid residues in the active site, leading to potent and selective inhibition of the kinase's activity. This, in turn, blocks the downstream signaling pathways that drive disease progression.

G cluster_0 Normal Kinase Activity cluster_1 Inhibition by Drug inhibitor Imidazo[1,2-a]pyridine-based Kinase Inhibitor kinase Kinase Active Site inhibitor->kinase Competitive Binding substrate Substrate Protein kinase->substrate Phosphorylation blocked_signaling Blocked Signaling kinase->blocked_signaling atp ATP atp->kinase phosphorylated_substrate Phosphorylated Substrate substrate->phosphorylated_substrate signaling Downstream Signaling Pathway phosphorylated_substrate->signaling cellular_response Cellular Response (e.g., Proliferation, Survival) signaling->cellular_response

Caption: Mechanism of kinase inhibition.

Conclusion: A Versatile and Indispensable Tool in the Chemist's Arsenal

This compound has proven to be a highly valuable and versatile intermediate in the field of drug discovery. Its unique structural features and predictable reactivity in key cross-coupling reactions provide a robust platform for the synthesis of complex, biologically active molecules. For researchers and drug development professionals, a comprehensive understanding of its commercial availability, quality control requirements, and synthetic applications is essential for leveraging its full potential. As the demand for novel, targeted therapeutics continues to grow, the strategic use of well-designed building blocks like this compound will undoubtedly play a crucial role in the future of medicine.

References

applications of 8-Bromo-5-chloroimidazo[1,2-a]pyridine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Medicinal Chemistry Applications of 8-Bromo-5-chloroimidazo[1,2-a]pyridine

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3][4] Its unique electronic and structural characteristics allow it to interact with a wide array of biological targets, leading to therapeutic agents like Zolpidem and Alpidem.[3][5][6] This guide focuses on a specifically substituted analogue, This compound , a versatile building block whose strategic halogenation provides medicinal chemists with a powerful tool for developing novel therapeutics. We will explore its synthesis, physicochemical properties, and, most importantly, its application in the design of potent agents for oncology, infectious diseases, and inflammatory conditions.

The Imidazo[1,2-a]pyridine Core: A Foundation for Drug Discovery

The imidazo[1,2-a]pyridine is a fused bicyclic 5-6 heterocycle that has proven to be an exceptionally fruitful scaffold in drug discovery. Its rigid structure and rich electronic nature make it an ideal backbone for interacting with enzymes and receptors. Derivatives of this core have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antituberculosis, and anticonvulsant properties.[3][5][7]

The strategic importance of the 8-Bromo-5-chloro substitution pattern cannot be overstated. The presence of two distinct halogen atoms serves multiple critical functions:

  • Orthogonal Synthetic Handles: The bromine atom at the 8-position is particularly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. The chlorine atom at the 5-position is less reactive, enabling selective functionalization. This differential reactivity is a key asset in library synthesis.

  • Modulation of Physicochemical Properties: Halogens significantly increase lipophilicity, which can enhance membrane permeability and oral bioavailability. However, they can also impact metabolic stability and solubility. The specific placement of bromine and chlorine allows for fine-tuning of these properties.

  • Enhanced Target Binding: Halogen atoms can participate in "halogen bonding," a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's active site. This can lead to a significant increase in binding affinity and selectivity.

Synthesis of the Core Scaffold

The synthesis of substituted imidazo[1,2-a]pyridines typically proceeds via the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. For the this compound core, a plausible route involves the reaction of 2-amino-3-chloro-6-bromopyridine with a suitable C2-synthon like chloroacetaldehyde.

General Synthetic Workflow

Below is a diagram illustrating a generalized synthetic pathway.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Intramolecular Cyclization start_material 2-Amino-3-chloro-6-bromopyridine + Chloroacetaldehyde intermediate N-(3-chloro-6-bromopyridin-2-yl)-2-chloroethan-1-amine start_material->intermediate Solvent (e.g., Ethanol) Reflux final_product This compound intermediate->final_product Base (e.g., NaHCO3) Heat

Caption: General synthesis of this compound.

Core Applications in Medicinal Chemistry

The this compound scaffold serves as a foundational element in the development of targeted therapies across several disease areas.

Oncology: Targeting Uncontrolled Cell Proliferation

The imidazo[1,2-a]pyridine nucleus is a well-established scaffold for the development of kinase inhibitors, which are crucial in modern cancer therapy.[7] Kinases are enzymes that regulate cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 8-bromo and 5-chloro substituents can be leveraged to achieve high potency and selectivity against various kinase targets.

Key Kinase Targets:

  • Bruton's Tyrosine Kinase (BTK): Essential for B-cell signaling, BTK is a target for B-cell malignancies and autoimmune diseases.[8]

  • Receptor Tyrosine Kinases (VEGFR, EGFR, IGF-1R): These receptors are involved in angiogenesis, cell growth, and metastasis.[7][9]

  • Cyclin-Dependent Kinases (CDKs): These regulate the cell cycle, and their inhibition can halt cancer cell division.[7]

G Scaffold 8-Bromo-5-chloro- imidazo[1,2-a]pyridine Kinase Kinase ATP Binding Pocket Scaffold->Kinase Binds & Inhibits Pathway Downstream Signaling (Proliferation, Survival) Kinase->Pathway Activates Block X Pathway->Block Apoptosis Cell Cycle Arrest Apoptosis Block->Apoptosis Inhibition leads to G Cytokine Inflammatory Cytokine (e.g., IL-6, TNF-α) Receptor Receptor Cytokine->Receptor STAT3 STAT3 Receptor->STAT3 NFkB NF-κB Receptor->NFkB Nucleus Nucleus STAT3->Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2) Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->STAT3 Inhibits Inhibitor->NFkB Inhibits

References

The Versatile Scaffold: An In-depth Technical Guide to the Biological Activity of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. This guide provides a comprehensive technical overview of the key pharmacological properties of imidazo[1,2-a]pyridine derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral activities. We will delve into the mechanisms of action, structure-activity relationships, and relevant experimental protocols, offering valuable insights for researchers and drug development professionals.

Anticancer Activity: Targeting Key Pathways in Malignancy

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of critical signaling pathways that are dysregulated in cancer.

Mechanism of Action: Inhibition of Kinase Signaling and Tubulin Polymerization

A primary mode of anticancer action for many imidazo[1,2-a]pyridine derivatives is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[1][2] One of the most significant targets is the PI3K/Akt/mTOR pathway , which is frequently hyperactivated in various cancers. Certain derivatives have been shown to be potent inhibitors of PI3Kα, leading to decreased phosphorylation of Akt and mTOR, ultimately inducing apoptosis and cell cycle arrest.[1] For instance, some derivatives have demonstrated potent PI3Kα inhibition with IC50 values as low as 2 nM.[1]

Another key mechanism is the inhibition of tubulin polymerization .[3][4][5][6] By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to mitotic arrest at the G2/M phase and subsequent apoptosis.[4][6]

Furthermore, some imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of other important kinases, including c-KIT and Cyclin-Dependent Kinases (CDKs) .[7][8] Inhibition of these kinases interferes with cell cycle progression and oncogenic signaling.

anticancer_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-KIT) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Suppression of Tubulin Tubulin Polymerization Microtubules Microtubules Tubulin->Microtubules CellCycleArrest Cell Cycle Arrest (G2/M) Microtubules->CellCycleArrest CellCycleArrest->Apoptosis Imidazopyridine_Kinase Imidazo[1,2-a]pyridine (Kinase Inhibitor) Imidazopyridine_Kinase->RTK Inhibition Imidazopyridine_Kinase->PI3K Inhibition Imidazopyridine_Tubulin Imidazo[1,2-a]pyridine (Tubulin Inhibitor) Imidazopyridine_Tubulin->Tubulin Inhibition

Caption: Anticancer Mechanisms of Imidazo[1,2-a]pyridine Derivatives.

Structure-Activity Relationship (SAR)

The anticancer activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. For tubulin inhibitors, the presence of a 3,4,5-trimethoxyphenyl ring is often crucial for activity.[3] Modifications at the 2- and 3-positions of the imidazo[1,2-a]pyridine ring have been extensively explored to optimize potency and selectivity.[9]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected imidazo[1,2-a]pyridine derivatives against various cancer cell lines.

Compound ClassTargetCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine-oxadiazole hybridTubulin PolymerizationA549 (Lung)2.8[5]
Imidazo[1,2-a]pyrazine derivativeTubulin PolymerizationHCT-116 (Colon)0.023[6]
PI3Kα inhibitorPI3KαT47D (Breast)>10[1]
4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidinec-KITImatinib-resistant tumor cellsNanomolar range[7]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Imidazo[1,2-a]pyridine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivatives for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity: A Broad Spectrum of Action

Imidazo[1,2-a]pyridine derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[10][11][12]

Mechanism of Action: Targeting Essential Bacterial Enzymes

A key mechanism of antibacterial action for some imidazo[1,2-a]pyridine derivatives is the inhibition of DNA gyrase and topoisomerase IV .[13][14][15] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. Dual inhibitors targeting the ATPase domains of both gyrB and parE have shown potent activity against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[13][14]

antimicrobial_mechanism cluster_bacterium Bacterial Cell DNA_Replication DNA Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition of DNA_Gyrase DNA Gyrase (gyrB) DNA_Gyrase->DNA_Replication Topoisomerase_IV Topoisomerase IV (parE) Topoisomerase_IV->DNA_Replication Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->DNA_Gyrase Inhibition Imidazopyridine->Topoisomerase_IV Inhibition anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus NFkB_Pathway NF-κB Pathway Stimulus->NFkB_Pathway STAT3_Pathway STAT3 Pathway Stimulus->STAT3_Pathway COX2 COX-2 NFkB_Pathway->COX2 ProInflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_Pathway->ProInflammatory_Genes STAT3_Pathway->ProInflammatory_Genes Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->NFkB_Pathway Inhibition Imidazopyridine->STAT3_Pathway Inhibition Imidazopyridine->COX2 Inhibition

References

Methodological & Application

Application Notes and Protocols: Regioselective Suzuki-Miyaura Coupling of 8-Bromo-5-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Imidazo[1,2-a]pyridines and their Selective Functionalization

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties. The ability to precisely introduce molecular diversity at specific positions of this scaffold is paramount for the development of novel therapeutics with enhanced potency and selectivity.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly between sp²-hybridized centers.[2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid building blocks make it an indispensable tool in modern organic synthesis.[3]

This application note provides a detailed protocol and technical guidance for the selective Suzuki-Miyaura coupling at the C-8 position of 8-bromo-5-chloroimidazo[1,2-a]pyridine. This substrate presents a common challenge in regioselective synthesis due to the presence of two distinct halogen atoms. Capitalizing on the differential reactivity of carbon-bromine versus carbon-chlorine bonds, this protocol enables the targeted synthesis of 8-aryl-5-chloroimidazo[1,2-a]pyridines, which are valuable intermediates for further elaboration in drug development programs.

Mechanistic Rationale: The Palladium Catalytic Cycle and Regioselectivity

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (activated by a base to form a boronate species) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X 8-Bromo-5-chloro-ImP Ar-X->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-Br(L2) (ImP at C-8) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Boronic_Acid R-B(OH)2 Base Base (e.g., K2CO3) Boronic_Acid->Base Boronate [R-B(OH)3]- Base->Boronate Boronate->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-R (8-Aryl-5-chloro-ImP) Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

In the case of this compound, the regioselectivity of the Suzuki coupling is governed by the relative bond dissociation energies of the C-Br and C-Cl bonds. The C-Br bond is weaker and therefore more susceptible to oxidative addition by the palladium catalyst than the C-Cl bond.[4] This inherent difference in reactivity allows for the selective functionalization at the C-8 position, leaving the C-5 chloro substituent intact for potential subsequent cross-coupling reactions under more forcing conditions.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki coupling of dihalogenated imidazo[1,2-a]pyridines and is optimized for efficiency and yield through the use of microwave irradiation.[5]

Materials and Reagents
  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Reaction Setup and Procedure

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Workup and Purification A Combine Reactants: 8-bromo-5-chloro-ImP Arylboronic acid K2CO3 B Add Catalyst System: Pd(OAc)2 PPh3 A->B C Add Solvents: 1,4-Dioxane Degassed Water B->C D Seal Vessel and Purge with Inert Gas (Ar or N2) C->D E Microwave Irradiation: 120-150 °C, 15-30 min D->E F Cool to RT and Filter E->F G Aqueous Workup: Partition between EtOAc and Water Wash with Brine F->G H Dry Organic Layer (Na2SO4) and Concentrate G->H I Purify by Column Chromatography H->I

Caption: Experimental workflow for the Suzuki coupling.

  • Reagent Preparation: In a microwave reaction vessel equipped with a magnetic stir bar, combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).

  • Catalyst Addition: To the solid mixture, add palladium(II) acetate (0.02-0.05 equiv) and triphenylphosphine (0.08-0.20 equiv).

  • Solvent Addition: Add 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (a typical concentration is 0.1-0.2 M with respect to the limiting reagent).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Microwave Irradiation: Place the reaction vessel in the microwave reactor and heat to a temperature between 120-150 °C for 15-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 8-aryl-5-chloroimidazo[1,2-a]pyridine.

Optimization and Troubleshooting

The success of the Suzuki-Miyaura coupling can be influenced by several factors. The following table summarizes key parameters and provides guidance for optimization.

ParameterRecommended ConditionsRationale and Troubleshooting
Catalyst Pd(OAc)₂ with PPh₃ or other Pd(0) sources like Pd(PPh₃)₄The choice of ligand can significantly impact the reaction. For challenging substrates, more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) may improve yields.[6]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for the activation of the boronic acid.[2] Stronger bases like K₃PO₄ or Cs₂CO₃ can be beneficial for less reactive boronic acids.
Solvent 1,4-Dioxane/Water, DME/Water, Toluene/WaterA mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. The ratio can be adjusted to optimize solubility and reaction rate.
Temperature 120-150 °C (Microwave) or 80-110 °C (Conventional Heating)Microwave irradiation can significantly reduce reaction times and improve yields.[5] For thermally sensitive substrates, lower temperatures with longer reaction times may be necessary.
Boronic Acid 1.2-1.5 equivalentsA slight excess of the boronic acid is generally used to drive the reaction to completion. However, excess boronic acid can lead to homo-coupling byproducts.

Potential Issues and Solutions:

  • Low Yield: Consider screening different ligands, bases, or solvent systems. Ensure all reagents are pure and the solvents are adequately degassed to prevent catalyst deactivation.

  • Dehalogenation: If significant debromination of the starting material is observed, this may indicate a side reaction. Using milder bases or lower temperatures might mitigate this issue.

  • No Reaction: Confirm the activity of the palladium catalyst. If necessary, use a freshly opened bottle or a different palladium source. Ensure the inert atmosphere is maintained throughout the reaction.

Conclusion

This application note provides a robust and efficient protocol for the regioselective Suzuki-Miyaura coupling of this compound. By leveraging the differential reactivity of the C-Br and C-Cl bonds and employing microwave-assisted heating, this method offers a rapid and high-yielding route to valuable 8-aryl-5-chloroimidazo[1,2-a]pyridine intermediates. The provided guidelines for optimization and troubleshooting will aid researchers in adapting this protocol to a wide range of substrates, thereby accelerating the synthesis of novel compounds for drug discovery and development.

References

Application Notes & Protocols: Strategic Functionalization of the 8-Bromo-5-chloroimidazo[1,2-a]pyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged" heterocyclic motif due to its presence in a wide array of bioactive compounds.[1][2] Molecules incorporating this core exhibit diverse pharmacological activities, including anxiolytic, anticancer, antiviral, and anti-inflammatory properties.[1] The 8-Bromo-5-chloroimidazo[1,2-a]pyridine derivative is a particularly valuable synthetic intermediate. Its two distinct halogen atoms—a bromine at the C8 position and a chlorine at the C5 position—serve as versatile handles for introducing molecular complexity and fine-tuning physicochemical properties through modern cross-coupling chemistry.[3]

This guide provides an in-depth exploration of the strategic functionalization of the pyridine ring of this compound. We will move beyond simple procedural lists to dissect the chemical logic underpinning site-selective modifications, focusing primarily on palladium-catalyzed cross-coupling reactions. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the rapid generation of novel chemical entities.

Pillar 1: The Principle of Chemoselectivity

The synthetic utility of this compound hinges on the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the palladium(0) catalyst to the aryl halide.[4] The bond strength and, consequently, the reactivity of aryl halides follow a well-established trend: C-I > C-OTf > C-Br >> C-Cl .[5][6]

This reactivity hierarchy is the cornerstone of a chemoselective strategy. The C8-Br bond is significantly more susceptible to oxidative addition than the C5-Cl bond. This allows for the selective functionalization of the C8 position under relatively mild conditions, leaving the C5-Cl bond intact for subsequent transformations. Achieving functionalization at the more robust C5-Cl bond typically requires more forcing conditions or specialized catalyst systems, often employing bulky, electron-rich phosphine ligands designed for the activation of aryl chlorides.[7][8]

G cluster_0 Reactivity Hierarchy cluster_1 Strategic Functionalization C8_Br C8-Br Bond (More Reactive) C5_Cl C5-Cl Bond (Less Reactive) C8_Br->C5_Cl Decreasing Reactivity Step1 Step 1: C8 Functionalization (Mild Conditions) Step2 Step 2: C5 Functionalization (Forcing Conditions) Step1->Step2 Sequential Reaction

Caption: Chemoselective functionalization workflow.

Pillar 2: Core Applications in Cross-Coupling Chemistry

The C8-bromo position is the primary site for initial diversification. Below are detailed protocols and mechanistic insights for three fundamental palladium-catalyzed transformations.

Application 1: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for creating biaryl or vinyl-substituted structures by coupling an organoboron species with an aryl halide.[4][9] It is renowned for its mild reaction conditions and tolerance of a wide variety of functional groups.[10]

Causality Behind the Protocol:

  • Catalyst: A palladium(0) source, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is essential. Ligands such as triphenylphosphine (PPh₃) or more advanced biarylphosphines stabilize the palladium center and modulate its reactivity.[8]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is crucial for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium center.[11]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is common. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate.[6]

G 2 Oxidative Addition 3 Ar-Pd(II)-Br(L)₂ 2->3 4 Transmetalation 3->4 R-B(OH)₂ + Base 5 Ar-Pd(II)-R(L)₂ 4->5 6 Reductive Elimination 5->6 1 1 6->1 Ar-R

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol: Suzuki-Miyaura Coupling at the C8-Position

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq).

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Catalyst/LigandBaseSolventTemp (°C)Typical YieldReference Insight
Pd(PPh₃)₄K₃PO₄Dioxane/H₂O90Moderate to GoodStandard for many aryl bromides.[10]
Pd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O100Good to ExcellentAdvanced ligand for challenging substrates.
PdCl₂(dppf)Cs₂CO₃DMF85Good to ExcellentEffective for heteroaromatic systems.
Application 2: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, coupling aryl halides with a vast range of primary and secondary amines.[12][13] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[8]

Causality Behind the Protocol:

  • Catalyst System: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BINAP) are critical.[8] They promote the reductive elimination step—the formation of the C-N bond—which is often the turnover-limiting step, and stabilize the palladium catalyst.[7]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is required.[7] The base deprotonates the amine in the catalytic cycle, forming a palladium-amido complex that precedes reductive elimination.[13]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base.

Protocol: Buchwald-Hartwig Amination at the C8-Position

  • Inert Atmosphere Setup: In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., XPhos, 0.05 eq), and the strong base (e.g., NaOt-Bu, 1.4 eq) to a flame-dried Schlenk flask.

  • Reagent Addition: Add the this compound (1.0 eq) and the desired amine (1.2 eq).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction Execution: Seal the flask and heat the mixture to 90-110 °C. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: After cooling, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.

Application 3: C-C (Alkynyl) Bond Formation via Sonogashira Coupling

The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[14] This reaction is indispensable for introducing alkynyl moieties, which are versatile functional groups for further transformations (e.g., click chemistry, reductions, or cyclizations). The reaction typically uses a dual-catalyst system of palladium and a copper(I) salt.[15]

Causality Behind the Protocol:

  • Palladium Catalyst: As in other cross-couplings, a Pd(0) species facilitates the oxidative addition to the aryl bromide.[5]

  • Copper(I) Co-catalyst: The role of the copper(I) salt (e.g., CuI) is to react with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate.[16] This species then undergoes transmetalation with the palladium(II) complex. Copper-free versions exist but often require specific ligands or conditions.[15]

  • Amine Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves dual roles: it acts as the base to deprotonate the alkyne and often serves as the solvent.[5]

Protocol: Sonogashira Coupling at the C8-Position

  • Reagent Preparation: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq), and the copper(I) co-catalyst (CuI, 0.05 eq).

  • Solvent and Reagent Addition: Add an anhydrous amine solvent like triethylamine or a mixture of THF and an amine base. Add the terminal alkyne (1.1-1.3 eq) via syringe.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Pillar 3: Advanced Strategies and Future Directions

While the C8-Br bond provides a reliable entry point for functionalization, the C5-Cl bond offers a secondary site for diversification. After selective reaction at C8, the resulting 8-substituted-5-chloroimidazo[1,2-a]pyridine can be subjected to more forcing cross-coupling conditions to modify the C5 position. This typically involves:

  • Higher Temperatures: Increasing the reaction temperature to overcome the higher activation energy for C-Cl bond cleavage.

  • Specialized Catalysts: Employing catalyst systems known for aryl chloride activation, such as those using bulky biarylphosphine ligands (e.g., BrettPhos) or N-heterocyclic carbene (NHC) ligands.[13]

Furthermore, direct C-H functionalization presents an atom-economical alternative for modifying the pyridine ring, although regioselectivity can be a challenge.[17][18] Research into directing group strategies or photocatalytic methods may unlock pathways to selectively functionalize the C6 or C7 positions on this scaffold.[17][19]

References

Application Notes and Protocols for C-C Bond Formation with 8-Bromo-5-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-C Bond Formation on the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry and materials science, forming the structural basis for a multitude of biologically active compounds.[1] The ability to introduce carbon-carbon bonds at specific positions on this heterocyclic system is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents and functional materials. The target molecule, 8-bromo-5-chloroimidazo[1,2-a]pyridine, offers two distinct halogenated sites for selective functionalization. Based on the established reactivity trends in cross-coupling reactions (I > Br > OTf > Cl), the C-8 bromine atom presents a more reactive handle for palladium-catalyzed C-C bond formation compared to the C-5 chlorine atom.[2] This differential reactivity allows for selective functionalization at the C-8 position, making it a valuable synthon for introducing molecular complexity.

This comprehensive guide provides detailed application notes and protocols for the selective C-C bond formation at the C-8 position of this compound via three seminal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Heck-Mizoroki reaction. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the rationale behind the choice of reagents and reaction conditions to ensure robust and reproducible outcomes.

I. Suzuki-Miyaura Coupling: Arylation and Heteroarylation at the C-8 Position

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl compounds.[2] This reaction is particularly valuable for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.

Causality Behind Experimental Choices

The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. For electron-rich heterocyclic halides like this compound, a judicious selection of these parameters is necessary to achieve high yields and avoid side reactions.

  • Palladium Catalyst: A Pd(0) species is the active catalyst. While Pd(PPh₃)₄ can be used directly, in situ generation of Pd(0) from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ is often more convenient and efficient.

  • Ligand: Electron-rich and bulky phosphine ligands, such as triphenylphosphine (PPh₃) or more advanced biaryl phosphines (e.g., XPhos, SPhos), are crucial for facilitating the oxidative addition of the aryl bromide to the Pd(0) center and promoting the reductive elimination step.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that undergoes transmetalation with the palladium complex.[3] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction rate and yield. Carbonates are generally a good starting point due to their moderate basicity.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly employed. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Reagents and Materials:

  • This compound

  • Arylboronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the flask.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 mixture) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 8-aryl-5-chloroimidazo[1,2-a]pyridine.

Data Presentation: Summary of Suzuki-Miyaura Reaction Conditions
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O1001275-90Extrapolated from[4]
Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.5)Toluene110880-95Extrapolated from[4]
PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF901670-88Extrapolated from[5]

Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [Ar'B(OH)₃]⁻ PdII_Diaryl Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 regenerates catalyst Product Ar-Ar' RedElim->Product ArylHalide Ar-Br (8-bromo-5-chloro- imidazo[1,2-a]pyridine) BoronicAcid Ar'B(OH)₂ Boronate [Ar'B(OH)₃]⁻ BoronicAcid->Boronate Base Base (e.g., K₂CO₃) Base->Boronate activates

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

II. Sonogashira Coupling: Introduction of Alkynyl Moieties at the C-8 Position

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[6][7] This reaction is typically co-catalyzed by palladium and copper complexes and is instrumental in the synthesis of conjugated enynes and arylalkynes, which are valuable intermediates in organic synthesis and materials science.

Causality Behind Experimental Choices

The Sonogashira reaction relies on a dual catalytic system, and its success is contingent on the careful selection of catalysts, base, and solvent.

  • Palladium Catalyst: Similar to the Suzuki coupling, a Pd(0) species is the active catalyst. Pd(PPh₃)₂Cl₂ is a commonly used precatalyst.

  • Copper(I) Co-catalyst: A copper(I) salt, typically CuI, is a crucial co-catalyst. It reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[6]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Apolar aprotic solvents like THF, DMF, or toluene are commonly used. The reaction is typically carried out under anhydrous and anaerobic conditions to prevent side reactions.

Experimental Protocol: Sonogashira Coupling

This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Reagents and Materials:

  • This compound

  • Terminal alkyne (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Base (e.g., Triethylamine, 2-3 equivalents)

  • Solvent (e.g., Anhydrous THF or DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq.) and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq.) and copper(I) iodide (0.03 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (e.g., THF) and the base (e.g., triethylamine, 2.5 eq.) via syringe.

  • Add the terminal alkyne (1.2 eq.) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C, depending on the reactivity of the substrates.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the 8-alkynyl-5-chloroimidazo[1,2-a]pyridine.

Data Presentation: Summary of Sonogashira Reaction Conditions
Catalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (2)THF60670-90Extrapolated from[8]
Pd(OAc)₂ (1)CuI (2)DIPEA (2.5)DMF801265-85Extrapolated from[8]
Pd(PPh₃)₄ (3)CuI (5)Et₃N (3)Toluene70872-92Extrapolated from[9]

Mandatory Visualization: Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetalation_Pd Transmetalation PdII_Aryl->Transmetalation_Pd PdII_ArylAlkynyl Ar-Pd(II)L₂(C≡CR') Transmetalation_Pd->PdII_ArylAlkynyl RedElim Reductive Elimination PdII_ArylAlkynyl->RedElim RedElim->Pd0 regenerates Product Ar-C≡CR' RedElim->Product ArylHalide Ar-Br CuX Cu(I)X PiComplex [Cu(I)(η²-HC≡CR')]⁺X⁻ CuX->PiComplex Alkyne R'C≡CH Alkyne->PiComplex Base Base (e.g., Et₃N) CuAcetylide Cu(I)C≡CR' PiComplex->CuAcetylide Base CuAcetylide->Transmetalation_Pd to Pd Cycle

Caption: Dual catalytic cycles of the Sonogashira coupling reaction.

III. Heck-Mizoroki Reaction: Alkenylation at the C-8 Position

The Heck-Mizoroki reaction is a palladium-catalyzed C-C bond formation between an unsaturated halide and an alkene.[10][11] This reaction is a powerful tool for the synthesis of substituted alkenes and has found wide application in the synthesis of complex organic molecules.

Causality Behind Experimental Choices

The regioselectivity and stereoselectivity of the Heck reaction are influenced by the choice of catalyst, ligand, base, and the nature of the alkene.

  • Palladium Catalyst: Pd(OAc)₂ is a commonly used and effective precatalyst for the Heck reaction.

  • Ligand: Phosphine ligands are often employed to stabilize the palladium catalyst and modulate its reactivity. For electron-rich aryl bromides, bulky and electron-rich phosphines can be beneficial.

  • Base: A base, typically an amine like triethylamine or an inorganic base like K₂CO₃, is required to neutralize the hydrogen halide formed during the catalytic cycle.

  • Alkene: Electron-deficient alkenes, such as acrylates, styrenes, and acrylonitriles, are generally good substrates for the Heck reaction. The reaction typically proceeds with high trans-selectivity.

Experimental Protocol: Heck-Mizoroki Reaction

This protocol outlines a general procedure for the Heck-Mizoroki reaction of this compound with an alkene.

Reagents and Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate, 1.5-2.0 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., PPh₃, 2-10 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Solvent (e.g., DMF or NMP)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq.), the ligand (e.g., PPh₃, 0.04 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent (e.g., DMF) and the alkene (e.g., n-butyl acrylate, 1.5 eq.) via syringe.

  • Heat the reaction mixture to 100-140 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the 8-alkenyl-5-chloroimidazo[1,2-a]pyridine.

Data Presentation: Summary of Heck-Mizoroki Reaction Conditions
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMF1201265-85Extrapolated from[12]
PdCl₂(PPh₃)₂ (3)-Et₃N (2.5)Acetonitrile1001660-80Extrapolated from[13]
Pd(OAc)₂ (1)P(o-tolyl)₃ (2)NaOAc (2)NMP140870-90Extrapolated from[14]

Mandatory Visualization: Heck-Mizoroki Catalytic Cycle

Heck_Mizoroki_Cycle cluster_main Heck-Mizoroki Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Coordination Alkene Coordination PdII_Aryl->Coordination + Alkene PdII_Alkene [Ar-Pd(II)L₂(Alkene)]⁺Br⁻ Coordination->PdII_Alkene MigratoryInsertion Migratory Insertion PdII_Alkene->MigratoryInsertion PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)L₂ MigratoryInsertion->PdII_Alkyl BetaHydrideElim β-Hydride Elimination PdII_Alkyl->BetaHydrideElim PdH H-Pd(II)L₂(Br) BetaHydrideElim->PdH Product Ar-CH=CH-R BetaHydrideElim->Product ReductiveElim_Base Reductive Elimination (with Base) PdH->ReductiveElim_Base + Base ReductiveElim_Base->Pd0 regenerates catalyst BaseH Base-H⁺Br⁻ ReductiveElim_Base->BaseH ArylHalide Ar-Br Alkene H₂C=CHR Base Base

Caption: Catalytic cycle of the Heck-Mizoroki reaction.

IV. Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating through careful monitoring and characterization at each step.

  • Reaction Monitoring: The progress of each coupling reaction should be meticulously monitored by appropriate analytical techniques such as TLC, GC-MS, or LC-MS. This allows for the determination of the optimal reaction time and ensures complete consumption of the starting material.

  • Product Characterization: The identity and purity of the final products must be rigorously confirmed by a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

  • Troubleshooting: In case of low yields or the formation of side products, a systematic optimization of the reaction parameters (catalyst loading, ligand, base, solvent, temperature, and reaction time) is recommended. The provided tables of reaction conditions offer a starting point for such optimization studies.

V. Conclusion

The palladium-catalyzed cross-coupling reactions detailed in this guide provide a powerful and versatile toolkit for the selective C-C bond formation at the C-8 position of this compound. The Suzuki-Miyaura, Sonogashira, and Heck-Mizoroki reactions open up avenues for the synthesis of a diverse array of novel imidazo[1,2-a]pyridine derivatives with potential applications in drug discovery and materials science. By understanding the underlying principles and carefully controlling the reaction conditions, researchers can effectively utilize these protocols to advance their scientific endeavors.

References

The Versatile Intermediate: 8-Bromo-5-chloroimidazo[1,2-a]pyridine in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its prevalence in a multitude of biologically active compounds, including the well-known hypnotic agent Zolpidem.[1][2] Within this privileged heterocyclic family, 8-Bromo-5-chloroimidazo[1,2-a]pyridine has emerged as a particularly valuable synthetic intermediate. Its di-halogenated nature presents a platform for selective, stepwise functionalization, enabling the precise construction of complex molecular architectures. This guide provides an in-depth exploration of the synthetic utility of this compound, with a focus on its application in palladium-catalyzed cross-coupling reactions, which are pivotal in modern drug discovery.[3]

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective and safe utilization.

PropertyValue
CAS Number 1427324-31-9
Molecular Formula C₇H₄BrClN₂
Molecular Weight 231.48 g/mol
Appearance Solid
Storage Room Temperature

Safety Precautions: Standard laboratory safety protocols should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Accessibility

The strategic positioning of the bromo and chloro substituents on the imidazo[1,2-a]pyridine core is achieved through a multi-step synthetic sequence, which provides the foundation for its utility as a versatile building block. A representative synthetic approach is outlined below, adapted from methodologies for analogous compounds.[1][2]

Synthesis of this compound 2-Amino-6-chloropyridine 2-Amino-6-chloropyridine 2-Amino-3-bromo-6-chloropyridine 2-Amino-3-bromo-6-chloropyridine 2-Amino-6-chloropyridine->2-Amino-3-bromo-6-chloropyridine NBS, DMF This compound This compound 2-Amino-3-bromo-6-chloropyridine->this compound Ethyl bromopyruvate, then heat

Caption: Synthetic workflow for this compound.

Protocol: Synthesis of this compound

  • Bromination of 2-Amino-6-chloropyridine: To a solution of 2-amino-6-chloropyridine in N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

  • Cyclization: The crude 2-amino-3-bromo-6-chloropyridine is then reacted with ethyl bromopyruvate. The resulting intermediate is heated to induce cyclization, affording this compound.

This sequence leverages a regioselective electrophilic aromatic substitution followed by a condensation-cyclization cascade, a common strategy for the synthesis of the imidazo[1,2-a]pyridine core.[4]

Strategic Application in Cross-Coupling Reactions

The differential reactivity of the C-Br and C-Cl bonds in this compound is the cornerstone of its utility. The carbon-bromine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond.[5] This reactivity difference allows for selective functionalization at the 8-position while leaving the 5-chloro substituent intact for subsequent transformations.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds, widely employed in the synthesis of biaryl and heteroaryl structures.[6][7][8][9] In the context of this compound, this reaction is instrumental in introducing aryl or heteroaryl moieties at the 8-position, a key step in the synthesis of potent kinase inhibitors.[1][10]

Suzuki-Miyaura Coupling cluster_reactants Reactants cluster_conditions Conditions This compound This compound 8-Aryl-5-chloroimidazo[1,2-a]pyridine 8-Aryl-5-chloroimidazo[1,2-a]pyridine This compound->8-Aryl-5-chloroimidazo[1,2-a]pyridine Suzuki Coupling Arylboronic acid Arylboronic acid Arylboronic acid->8-Aryl-5-chloroimidazo[1,2-a]pyridine Pd catalyst (e.g., Pd(dppf)Cl₂) Pd catalyst (e.g., Pd(dppf)Cl₂) Pd catalyst (e.g., Pd(dppf)Cl₂)->8-Aryl-5-chloroimidazo[1,2-a]pyridine Base (e.g., K₂CO₃) Base (e.g., K₂CO₃) Base (e.g., K₂CO₃)->8-Aryl-5-chloroimidazo[1,2-a]pyridine Solvent (e.g., Dioxane/H₂O) Solvent (e.g., Dioxane/H₂O) Solvent (e.g., Dioxane/H₂O)->8-Aryl-5-chloroimidazo[1,2-a]pyridine

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol: Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05-0.1 eq.), and a base, typically potassium carbonate (K₂CO₃) (2.0-3.0 eq.).

  • Solvent Addition: Add a degassed mixture of a suitable organic solvent (e.g., 1,4-dioxane or toluene) and water.

  • Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography.

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions. For instance, the use of a bulky, electron-rich phosphine ligand on the palladium catalyst often enhances the rate of oxidative addition and subsequent steps in the catalytic cycle.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a powerful tool for the formation of C-N bonds.[11][12] This reaction is particularly significant in medicinal chemistry, as the arylamine motif is a common feature in many drug molecules. Employing this compound in this reaction allows for the introduction of a diverse range of amino groups at the 8-position.

Buchwald-Hartwig Amination cluster_reactants Reactants cluster_conditions Conditions This compound This compound 8-(Amino)-5-chloroimidazo[1,2-a]pyridine 8-(Amino)-5-chloroimidazo[1,2-a]pyridine This compound->8-(Amino)-5-chloroimidazo[1,2-a]pyridine Buchwald-Hartwig Amination Amine (R₂NH) Amine (R₂NH) Amine (R₂NH)->8-(Amino)-5-chloroimidazo[1,2-a]pyridine Pd catalyst (e.g., Pd₂(dba)₃) Pd catalyst (e.g., Pd₂(dba)₃) Pd catalyst (e.g., Pd₂(dba)₃)->8-(Amino)-5-chloroimidazo[1,2-a]pyridine Ligand (e.g., Xantphos) Ligand (e.g., Xantphos) Ligand (e.g., Xantphos)->8-(Amino)-5-chloroimidazo[1,2-a]pyridine Base (e.g., Cs₂CO₃) Base (e.g., Cs₂CO₃) Base (e.g., Cs₂CO₃)->8-(Amino)-5-chloroimidazo[1,2-a]pyridine Solvent (e.g., Dioxane) Solvent (e.g., Dioxane) Solvent (e.g., Dioxane)->8-(Amino)-5-chloroimidazo[1,2-a]pyridine

Caption: Experimental workflow for Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of this compound

  • Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium precursor such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02-0.05 eq.), a suitable phosphine ligand (e.g., Xantphos or BINAP) (0.04-0.1 eq.), and a strong base, typically cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) (1.5-2.0 eq.).

  • Solvent Addition: Add an anhydrous, degassed aprotic solvent such as 1,4-dioxane or toluene.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere to a temperature between 80 and 120 °C until the starting material is consumed.

  • Work-up and Purification: After cooling, the reaction is quenched, and the product is extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is then purified by chromatography.

The selection of the ligand and base is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands facilitate the catalytic cycle, while the choice of base depends on the pKa of the amine coupling partner.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13][14][15][16] This reaction provides a direct route to alkynyl-substituted imidazo[1,2-a]pyridines, which are valuable precursors for the synthesis of more complex heterocyclic systems and can also exhibit interesting biological and material properties in their own right.

Sonogashira Coupling cluster_reactants Reactants cluster_conditions Conditions This compound This compound 8-Alkynyl-5-chloroimidazo[1,2-a]pyridine 8-Alkynyl-5-chloroimidazo[1,2-a]pyridine This compound->8-Alkynyl-5-chloroimidazo[1,2-a]pyridine Sonogashira Coupling Terminal Alkyne Terminal Alkyne Terminal Alkyne->8-Alkynyl-5-chloroimidazo[1,2-a]pyridine Pd catalyst (e.g., Pd(PPh₃)₂Cl₂) Pd catalyst (e.g., Pd(PPh₃)₂Cl₂) Pd catalyst (e.g., Pd(PPh₃)₂Cl₂)->8-Alkynyl-5-chloroimidazo[1,2-a]pyridine Cu(I) co-catalyst (e.g., CuI) Cu(I) co-catalyst (e.g., CuI) Cu(I) co-catalyst (e.g., CuI)->8-Alkynyl-5-chloroimidazo[1,2-a]pyridine Base (e.g., Et₃N) Base (e.g., Et₃N) Base (e.g., Et₃N)->8-Alkynyl-5-chloroimidazo[1,2-a]pyridine Solvent (e.g., THF) Solvent (e.g., THF) Solvent (e.g., THF)->8-Alkynyl-5-chloroimidazo[1,2-a]pyridine

References

Application Note: High-Purity Isolation of 8-Bromo-5-chloroimidazo[1,2-a]pyridine via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, step-by-step protocol for the efficient purification of 8-Bromo-5-chloroimidazo[1,2-a]pyridine from a crude synthetic mixture using automated flash column chromatography. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and the title compound serves as a key intermediate in the development of novel therapeutics.[1] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven methodologies to ensure high purity and recovery of the target compound. The causality behind experimental choices, from solvent selection to stationary phase characteristics, is explained to provide a robust and reproducible protocol.

Introduction: The Significance of Purifying Imidazo[1,2-a]pyridine Intermediates

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in drug discovery due to their diverse biological activities, including anticancer, antiparasitic, and antiplatelet properties.[2] The specific functionalization of the imidazo[1,2-a]pyridine core, such as the introduction of halogen atoms at the 8-bromo and 5-chloro positions, provides critical handles for further synthetic transformations, enabling the exploration of structure-activity relationships (SAR).

The purity of such intermediates is paramount, as residual impurities can lead to side reactions, complicate downstream characterization, and yield misleading biological data. Column chromatography is a fundamental technique for the purification of these compounds.[3] This document outlines a systematic approach to purify this compound, leveraging foundational chromatography principles to develop a reliable and scalable method.

Foundational Principles: Strategic Selection of Chromatographic Conditions

The successful separation of a target compound from impurities by column chromatography hinges on the differential partitioning of these molecules between a stationary phase and a mobile phase. The choice of these two phases is therefore critical.

Stationary Phase Selection

For compounds like this compound, which possess a degree of polarity due to the nitrogen atoms in the heterocyclic system and the polarizable halogen atoms, silica gel is the most common and effective stationary phase.[2][3] Its hydroxyl groups provide a polar surface that interacts with polar functional groups of the analyte, leading to retention. For flash chromatography, a silica gel with a particle size of 40-63 µm (230-400 mesh) is recommended for optimal resolution and flow characteristics.

Mobile Phase Selection and Optimization

The mobile phase (eluent) competes with the analyte for the active sites on the stationary phase. A more polar eluent will displace the analyte more effectively, causing it to move faster down the column (higher Retention Factor, Rf). For imidazo[1,2-a]pyridine derivatives, a non-polar solvent modified with a more polar solvent is typically employed.[2][3]

A common starting point is a mixture of a hydrocarbon solvent (e.g., hexanes or petroleum ether) and an ester (e.g., ethyl acetate). The polarity of this binary system can be fine-tuned to achieve optimal separation. The ideal Rf for the target compound in a TLC pre-screen should be between 0.2 and 0.4 to ensure good separation on a column.[4]

Pre-Purification Protocol: Thin-Layer Chromatography (TLC) Analysis

Before proceeding to column chromatography, it is essential to develop a suitable solvent system using Thin-Layer Chromatography (TLC).

Materials
  • Crude this compound sample

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Acetone

  • Capillary spotters

  • UV lamp (254 nm and 365 nm)

Step-by-Step TLC Protocol
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc).

  • Spotting: Using a capillary spotter, carefully spot the dissolved sample onto the baseline of a TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. Test various ratios of Hexanes:EtOAc (e.g., 9:1, 8:2, 7:3).

  • Visualization: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp at 254 nm.[3]

  • Rf Calculation: Calculate the Rf value for the spot corresponding to the desired product. Adjust the solvent system polarity until the Rf is in the optimal range of 0.2-0.4.

Detailed Protocol: Automated Flash Column Chromatography

This protocol assumes the use of an automated flash chromatography system. The principles can be adapted for manual column chromatography.

Materials and Equipment
  • Automated flash chromatography system

  • Pre-packed silica gel column

  • Crude this compound

  • Optimized mobile phase (e.g., Hexanes:Ethyl Acetate gradient)

  • Sample loading syringe or solid loader

  • Fraction collector tubes

Workflow Diagram

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification TLC TLC Optimization (Hexanes:EtOAc) Crude Dissolve Crude Product in Minimum DCM Load Load Sample onto Pre-equilibrated Column Crude->Load Elute Elute with Gradient (e.g., 5-40% EtOAc in Hexanes) Load->Elute Collect Collect Fractions based on UV Detection (254 nm) Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent under Reduced Pressure Combine->Evaporate Characterize Characterize Pure Product (NMR, MS) Evaporate->Characterize

Caption: Workflow for the purification of this compound.

Step-by-Step Purification Protocol
  • Column Selection and Equilibration: Based on the amount of crude material, select an appropriately sized pre-packed silica gel column. Equilibrate the column with the initial mobile phase composition (e.g., 95:5 Hexanes:EtOAc) until a stable baseline is observed on the UV detector.

  • Sample Loading:

    • Liquid Loading: Dissolve the crude material in a minimal amount of a strong solvent like dichloromethane.

    • Solid Loading: For less soluble materials or to improve resolution, adsorb the crude product onto a small amount of silica gel. Dry this mixture and load it into an empty solid loader cartridge.

  • Elution and Fraction Collection:

    • Begin the elution with the initial, low-polarity mobile phase.

    • Run a linear gradient to a higher polarity (e.g., from 5% to 40% EtOAc over 10-15 column volumes). A typical gradient profile is detailed in the table below.

    • Monitor the elution profile using the system's UV detector, typically at 254 nm.

    • Collect fractions as peaks are detected.

  • Post-Purification Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Data Presentation: Recommended Chromatographic Parameters

The following table summarizes the recommended starting parameters for the purification. These may require optimization based on the specific impurity profile of the crude mixture.

ParameterRecommended ValueRationale
Stationary Phase Silica Gel (40-63 µm)Provides a good balance of resolution and flow rate for flash chromatography.[2]
Mobile Phase A n-Hexane or Petroleum EtherNon-polar component of the mobile phase.
Mobile Phase B Ethyl Acetate (EtOAc)Polar modifier to elute the compound.[2][3]
Gradient Profile 5% B to 40% B over 15 Column Volumes (CV)A shallow gradient ensures good separation of closely eluting impurities.
Flow Rate Dependent on column size (e.g., 40 mL/min for a 40g column)Ensures efficient separation without excessive diffusion.
Detection Wavelength 254 nmThe aromatic nature of the imidazo[1,2-a]pyridine core allows for strong UV absorbance at this wavelength.
Target Rf (TLC) 0.2 - 0.4 in ~7:3 Hexanes:EtOAcThis Rf range typically translates to an elution volume of 2.5-5 CVs, allowing for good separation.[4]

Troubleshooting and Key Considerations

  • Poor Separation: If the product co-elutes with an impurity, consider using a different solvent system (e.g., Dichloromethane/Acetone) or a shallower gradient.[5]

  • Product Tailing: Tailing on the column can be caused by overloading or strong interactions with the silica. Reducing the sample load or adding a small amount of a modifier like triethylamine (if the compound is basic) to the mobile phase can help.

  • Compound Instability: Some heterocyclic compounds can be sensitive to the acidic nature of silica gel. If degradation is suspected, consider using neutral alumina as the stationary phase.[6]

  • Safety: this compound is a halogenated organic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Conclusion

This application note provides a comprehensive and robust protocol for the purification of this compound using automated flash column chromatography. By following the principles of method development starting from TLC and applying the detailed step-by-step guide, researchers can consistently obtain this key synthetic intermediate in high purity, thereby facilitating the advancement of drug discovery programs. The provided workflow, from initial analysis to final characterization, ensures a self-validating system for achieving reliable and reproducible results.

References

protocol for in vitro screening of 8-Bromo-5-chloroimidazo[1,2-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Protocol for In Vitro Screening of 8-Bromo-5-chloroimidazo[1,2-a]pyridine Derivatives for Anticancer Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] These derivatives have garnered significant interest for their diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2][3] Within the realm of oncology, imidazo[1,2-a]pyridines have shown potent inhibitory effects against the growth of various cancer cells.[4][5] Their mechanisms of action often involve the modulation of critical cellular signaling pathways, such as the PI3K/AKT/mTOR pathway, and the induction of cell cycle arrest and apoptosis.[4][6]

The substitution pattern on the imidazo[1,2-a]pyridine ring is crucial for tuning its biological activity. Halogenation, specifically with bromine and chlorine, can significantly enhance the therapeutic potential of a compound by modifying its lipophilicity, metabolic stability, and binding affinity to target proteins. While the specific derivatives of this compound are a novel area of exploration, the known anticancer potential of brominated heterocycles and the broader imidazo[1,2-a]pyridine class provides a strong rationale for their investigation as potential chemotherapeutic agents.[7][8]

This document provides a detailed protocol for the initial in vitro screening of this compound derivatives to assess their cytotoxic and anti-proliferative effects against a panel of human cancer cell lines. The cornerstone of this protocol is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely adopted colorimetric method for quantifying cell viability.[9][10][11]

Principle of the MTT Cytotoxicity Assay

The MTT assay is a quantitative method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][12] The principle is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of metabolically active, living cells.[10][11]

Dead or inactive cells lose the ability to perform this reduction. The resulting formazan crystals are solubilized using a solvent, typically dimethyl sulfoxide (DMSO), producing a colored solution. The intensity of this purple color is directly proportional to the number of viable, metabolically active cells.[12] The absorbance of the solution is measured using a spectrophotometer (microplate reader), allowing for the quantification of cell viability after exposure to the test compounds. By testing a range of concentrations, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

Experimental Workflow Overview

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_assay Assay & Analysis Phase cell_culture 1. Cell Line Culture & Maintenance compound_prep 2. Compound Stock & Dilution Series Prep seeding 3. Seed Cells into 96-Well Plates compound_prep->seeding incubation1 4. Allow Cells to Adhere (24h) seeding->incubation1 treatment 5. Treat Cells with Compound Dilutions incubation1->treatment incubation2 6. Incubate for Exposure Period (48-72h) treatment->incubation2 add_mtt 7. Add MTT Reagent (Incubate 4h) incubation2->add_mtt solubilize 8. Solubilize Formazan (Add DMSO) add_mtt->solubilize read_plate 9. Measure Absorbance (570 nm) solubilize->read_plate analysis 10. Data Analysis (Calculate IC50) read_plate->analysis

Caption: High-level workflow for the in vitro cytotoxicity screening protocol.

Materials and Reagents

Equipment
  • Laminar Flow Hood (Class II)

  • CO2 Incubator (37°C, 5% CO2, humidified)

  • Inverted Microscope

  • Water Bath (37°C)

  • Microplate Reader (with absorbance measurement capabilities at 570 nm and 630 nm)

  • Multichannel Pipettes (10-100 µL, 20-200 µL)

  • Single-channel Pipettes

  • Serological Pipettor

  • Hemocytometer or Automated Cell Counter

  • Centrifuge

  • Vortex Mixer

  • Orbital Shaker

Consumables & Reagents
  • Cell Lines: A panel of human cancer cell lines. A diverse selection is recommended to identify broad-spectrum activity or tissue-specific sensitivity.[13]

    • MCF-7: Breast adenocarcinoma (hormone-dependent)

    • MDA-MB-231: Breast adenocarcinoma (triple-negative)[13]

    • A549: Lung carcinoma

    • HepG2: Hepatocellular carcinoma[13]

    • HT-29: Colorectal adenocarcinoma[14][15]

  • Test Compounds: this compound derivatives.

  • Control Compounds:

    • Positive Control: Doxorubicin or Paclitaxel (known cytotoxic agents).

    • Vehicle Control: DMSO (or the solvent used to dissolve test compounds).

  • Reagents:

    • Complete Growth Medium (e.g., DMEM or RPMI-1640, specific to the cell line)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin Solution (100X)

    • Trypsin-EDTA (0.25%)

    • Phosphate-Buffered Saline (PBS), sterile

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

    • Dimethyl Sulfoxide (DMSO), cell culture grade

Protocol: Step-by-Step Methodology

Part 1: Preparation of Reagents
  • Complete Growth Medium: Prepare according to cell line requirements, typically by supplementing the basal medium with 10% FBS and 1% Penicillin-Streptomycin. Warm to 37°C before use.

  • MTT Stock Solution (5 mg/mL):

    • Aseptically dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[11]

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile, light-protected tube (e.g., wrapped in aluminum foil).

    • Store at 4°C for up to one month or in aliquots at -20°C for longer-term storage.

  • Compound Stock Solutions (10-100 mM):

    • Accurately weigh the this compound derivatives and dissolve in 100% DMSO to create a high-concentration primary stock (e.g., 100 mM).

    • Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Part 2: Cell Culture and Seeding
  • Cell Maintenance: Culture cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C and 5% CO2. Subculture cells when they reach 80-90% confluency to maintain them in the exponential growth phase.

  • Cell Harvesting:

    • Aspirate the old medium from a sub-confluent flask.

    • Wash the cell monolayer once with sterile PBS.

    • Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

    • Neutralize the trypsin by adding 7-8 mL of complete growth medium.

    • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

  • Cell Counting and Resuspension:

    • Discard the supernatant and gently resuspend the cell pellet in a known volume of fresh complete medium (e.g., 10 mL).

    • Determine the cell concentration and viability using a hemocytometer with trypan blue or an automated cell counter.

  • Cell Seeding:

    • Dilute the cell suspension to the appropriate seeding density (see Table 1).

    • Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

    • Plate Layout: Include wells for "cells only" (untreated), "vehicle control," "positive control," and a range of test compound concentrations. Also, include "medium only" wells for background absorbance control.[16]

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach and resume exponential growth.

Table 1: Recommended Seeding Densities for Common Cancer Cell Lines
Cell Line Seeding Density (cells/well)
MCF-75,000 - 10,000
MDA-MB-2315,000 - 8,000
A5493,000 - 7,000
HepG27,000 - 12,000
HT-295,000 - 10,000

Note: These densities are starting points and should be optimized for your specific experimental conditions to ensure cells are in an exponential growth phase at the end of the assay.

Part 3: Compound Treatment
  • Prepare Intermediate Dilutions: On the day of treatment, thaw the compound stock solutions. Prepare a series of intermediate dilutions in serum-free medium. This is done to minimize the final concentration of DMSO in the wells.

  • Prepare Final Treatment Concentrations: Further dilute the intermediate solutions in complete growth medium to achieve the final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment:

    • After the 24-hour pre-incubation, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the appropriate concentration of the test compound, positive control, or vehicle control to the designated wells.

  • Incubation: Return the plate to the incubator and incubate for the desired exposure period, typically 48 or 72 hours.

Part 4: MTT Assay and Data Acquisition
  • Add MTT Reagent: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[9]

  • Incubate for Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilize Formazan Crystals:

    • After the 4-hour incubation, carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[16]

    • Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete solubilization.[11]

  • Measure Absorbance:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

    • It is recommended to also measure the absorbance at a reference wavelength of 630 nm to correct for background signals from cell debris or fingerprints.[11]

Data Analysis and Interpretation

  • Correct for Background: Subtract the average absorbance of the "medium only" wells from all other absorbance readings. If a reference wavelength was used, subtract the 630 nm reading from the 570 nm reading.

  • Calculate Percent Viability: Normalize the data to the vehicle-treated control wells, which represent 100% viability.

    • % Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) x 100

  • Generate Dose-Response Curve: Plot the percent viability against the logarithm of the compound concentration.

  • Determine IC50 Value: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism, R) to calculate the IC50 value. The IC50 is the concentration of the compound that reduces cell viability by 50%.

Hypothetical Data Representation
Table 2: Example Data for a Single Derivative
Concentration (µM) Average Absorbance (570 nm) Calculated % Viability
Vehicle (0 µM)1.250100%
0.11.21597.2%
11.05084.0%
50.81365.0%
100.61349.0%
250.35028.0%
500.15012.0%
1000.0887.0%

Potential Mechanism of Action

While the MTT assay measures overall cytotoxicity, imidazo[1,2-a]pyridine derivatives often exert their effects through specific molecular pathways. A common target is the PI3K/AKT/mTOR signaling cascade, which is a central regulator of cell growth, proliferation, and survival, and is frequently dysregulated in cancer.[4] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits Compound Imidazo[1,2-a]pyridine Derivative Compound->PI3K Inhibits Compound->AKT Inhibits

References

Application Notes and Protocols for the Synthesis of 8-Bromo-5-chloroimidazo[1,2-a]pyridine Analogs for SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridines in Drug Discovery

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] This heterocyclic system is a key component in several marketed drugs, including the hypnotic agent Zolpidem, the anxiolytic Alpidem, and the anti-ulcer drug Zolimidine. The therapeutic landscape of imidazo[1,2-a]pyridine derivatives is remarkably broad, with compounds exhibiting potent anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][2] The versatility of this scaffold stems from its rigid, planar structure and the strategic placement of nitrogen atoms, which can engage in crucial hydrogen bonding interactions with biological targets. Furthermore, the imidazo[1,2-a]pyridine ring system is amenable to functionalization at various positions, allowing for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR).

This guide provides a comprehensive overview and detailed protocols for the synthesis of 8-bromo-5-chloroimidazo[1,2-a]pyridine, a key intermediate for developing extensive analog libraries for SAR studies. The bromine atom at the 8-position serves as a versatile handle for introducing molecular diversity through modern cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. The chloro group at the 5-position provides an additional point for modulation or can be retained to influence the electronic properties of the molecule. These application notes are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.

Strategic Approach to the Synthesis of the this compound Core

The cornerstone of a successful SAR campaign is a robust and efficient synthesis of the core scaffold. The most widely adopted and reliable method for constructing the imidazo[1,2-a]pyridine ring system is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[3] Our strategy for the synthesis of this compound hinges on this classical transformation, utilizing a specifically substituted 2-aminopyridine as the key precursor.

The logical workflow for this synthesis is depicted in the following diagram:

G cluster_0 Part 1: Synthesis of Key Intermediate cluster_1 Part 2: Tschitschibabin Cyclization 2-Amino-6-chloropyridine 2-Amino-6-chloropyridine Bromination (NBS) Bromination (NBS) 2-Amino-6-chloropyridine->Bromination (NBS) N-Bromosuccinimide, Acetonitrile 3-Bromo-6-chloro-2-aminopyridine 3-Bromo-6-chloro-2-aminopyridine Bromination (NBS)->3-Bromo-6-chloro-2-aminopyridine Condensation & Cyclization Condensation & Cyclization 3-Bromo-6-chloro-2-aminopyridine->Condensation & Cyclization NaHCO3, Ethanol, Reflux Bromoacetaldehyde Bromoacetaldehyde Bromoacetaldehyde->Condensation & Cyclization This compound This compound Condensation & Cyclization->this compound

Caption: Synthetic workflow for this compound.

The synthesis commences with the regioselective bromination of commercially available 2-amino-6-chloropyridine to yield the crucial intermediate, 3-bromo-6-chloro-2-aminopyridine. This is followed by a cyclocondensation reaction with bromoacetaldehyde to afford the target this compound scaffold.

Detailed Experimental Protocols: Synthesis of the Core Scaffold

Part 1: Synthesis of 3-Bromo-6-chloro-2-aminopyridine

Rationale: The introduction of a bromine atom at the 3-position of 2-amino-6-chloropyridine is a critical step. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for electron-rich aromatic rings. The reaction is typically carried out in a polar aprotic solvent like acetonitrile to facilitate the dissolution of the starting materials and promote the desired reactivity.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-6-chloropyridine128.5610.0 g0.078
N-Bromosuccinimide (NBS)177.9814.5 g0.082
Acetonitrile41.05200 mL-

Procedure:

  • To a stirred solution of 2-amino-6-chloropyridine (10.0 g, 0.078 mol) in acetonitrile (200 mL) in a round-bottom flask, add N-bromosuccinimide (14.5 g, 0.082 mol) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the mobile phase.

  • Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) followed by brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 3-bromo-6-chloro-2-aminopyridine as a solid.

Part 2: Synthesis of this compound

Rationale: This step involves the classical Tschitschibabin cyclization. The reaction of 3-bromo-6-chloro-2-aminopyridine with bromoacetaldehyde (typically used as an aqueous solution of its diethyl acetal precursor, which hydrolyzes in situ) in the presence of a mild base like sodium bicarbonate in a protic solvent such as ethanol leads to the formation of the desired imidazo[1,2-a]pyridine ring system.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Bromo-6-chloro-2-aminopyridine207.4510.0 g0.048
Bromoacetaldehyde diethyl acetal197.0710.5 g0.053
Sodium Bicarbonate (NaHCO₃)84.018.1 g0.096
Ethanol46.07150 mL-
Water18.0250 mL-

Procedure:

  • In a round-bottom flask, suspend 3-bromo-6-chloro-2-aminopyridine (10.0 g, 0.048 mol) and sodium bicarbonate (8.1 g, 0.096 mol) in a mixture of ethanol (150 mL) and water (50 mL).

  • Add bromoacetaldehyde diethyl acetal (10.5 g, 0.053 mol) to the suspension.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 8-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography to yield pure this compound.

Diversification Strategy for SAR Studies

The this compound core is an excellent starting point for generating a diverse library of analogs for SAR studies. The bromine atom at the 8-position is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.

SAR_Strategy cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Core This compound Suzuki_Reaction Pd Catalyst, Boronic Acid/Ester, Base Core->Suzuki_Reaction Buchwald_Reaction Pd Catalyst, Amine, Base Core->Buchwald_Reaction Aryl_Analogs 8-Aryl/Heteroaryl Analogs Suzuki_Reaction->Aryl_Analogs Alkenyl_Analogs 8-Alkenyl Analogs Suzuki_Reaction->Alkenyl_Analogs Amine_Analogs 8-Amino Analogs (Primary & Secondary) Buchwald_Reaction->Amine_Analogs

Caption: Diversification strategy for SAR studies.

Protocols for Analog Synthesis

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 8-Aryl/Heteroaryl Analogs

Rationale: The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds.[4] It is widely used in medicinal chemistry to couple aryl or vinyl halides with boronic acids or their esters. This protocol describes a general procedure for the coupling of this compound with a variety of boronic acids.

Materials:

ReagentPurposeTypical Amount
This compoundStarting Material1.0 eq
Aryl/Heteroaryl Boronic AcidCoupling Partner1.2 - 1.5 eq
Pd(PPh₃)₄ or PdCl₂(dppf)Palladium Catalyst2-5 mol%
K₂CO₃ or Cs₂CO₃Base2.0 - 3.0 eq
1,4-Dioxane/Water (e.g., 4:1)Solvent-

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 8-Amino Analogs

Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[5][6] This protocol provides a general method for the coupling of this compound with primary and secondary amines.

Materials:

ReagentPurposeTypical Amount
This compoundStarting Material1.0 eq
Primary or Secondary AmineCoupling Partner1.2 - 1.5 eq
Pd₂(dba)₃Palladium Pre-catalyst1-2 mol%
XPhos or SPhosLigand2-4 mol%
NaOtBu or K₃PO₄Base1.5 - 2.0 eq
Toluene or DioxaneSolvent-

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., XPhos, 3 mol%), and the base (e.g., NaOtBu, 1.5 eq) to a dry reaction vessel.

  • Add this compound (1.0 eq) and the desired amine (1.2 eq).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the vessel and heat the reaction mixture to 90-110 °C for 6-24 hours. Monitor the reaction by LC-MS or TLC.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Characterization of Synthesized Analogs

Confirmation of the structure and purity of the synthesized this compound and its analogs is essential. The following analytical techniques are recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for elucidating the structure of the synthesized compounds. The characteristic chemical shifts and coupling constants of the protons on the imidazo[1,2-a]pyridine ring system provide definitive structural information.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the target compounds by providing an accurate mass measurement.

  • Purity Analysis: The purity of the final compounds should be assessed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A purity of >95% is generally required for biological screening.

Conclusion

The this compound scaffold is a highly valuable platform for the development of novel therapeutic agents. The synthetic protocols detailed in this application note provide a robust and efficient pathway to this key intermediate and its subsequent diversification for comprehensive SAR studies. The strategic application of modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enables the rapid generation of diverse analog libraries, accelerating the drug discovery process. By leveraging the privileged nature of the imidazo[1,2-a]pyridine core and the versatility of the 8-bromo handle, researchers can effectively explore the chemical space around this important scaffold to identify new and potent drug candidates.

References

Topic: High-Fidelity Monitoring of 8-Bromo-5-chloroimidazo[1,2-a]pyridine Reactions by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 8-bromo-5-chloroimidazo[1,2-a]pyridine scaffold is a privileged core in modern medicinal chemistry, serving as a critical building block for a diverse range of therapeutic agents.[1][2][3][4] Effective synthesis of derivatives from this starting material, typically via metal-catalyzed cross-coupling reactions, necessitates robust and real-time reaction monitoring.[5][6] Thin-Layer Chromatography (TLC) offers a simple, rapid, and cost-effective method for this purpose, providing critical insights into reaction progression, completion, and the formation of byproducts.[7][8] This application note provides a comprehensive, experience-driven guide to developing and implementing reliable TLC protocols for reactions involving this compound. We delve into the causal relationships behind methodological choices, from mobile phase selection to advanced visualization techniques, ensuring scientifically sound and reproducible results.

Introduction: The Chemical Significance of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are bicyclic heteroaromatic compounds that feature prominently in drug discovery due to their wide spectrum of pharmacological activities.[2][3] The specific scaffold, this compound, is a versatile intermediate. The bromine atom at the 8-position serves as a highly effective synthetic handle for introducing molecular diversity through reactions like Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, while the chlorine at the 5-position can be retained or functionalized in subsequent steps.[1][2][9][10]

Monitoring these transformations is not merely a procedural step but a critical control parameter. Incomplete reactions lead to purification challenges and reduced yields, while the formation of side products can complicate downstream processing and biological evaluation. TLC provides an indispensable, real-time snapshot of the reaction mixture, allowing chemists to make informed decisions regarding reaction times, reagent stoichiometry, and work-up procedures.[7]

Core Principles: TLC for Halogenated Heterocycles

TLC separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a liquid mobile phase.[11] The key to effective monitoring is exploiting the polarity differences between the starting material, intermediates, and the final product.

  • Stationary Phase: For imidazo[1,2-a]pyridines, standard silica gel 60 F254 plates are the workhorse. The "F254" indicates the inclusion of a fluorescent indicator that allows for visualization under 254 nm UV light.[12][13] Silica gel is polar and acidic, which means more polar compounds will have stronger interactions (via hydrogen bonding, dipole-dipole forces) and thus travel shorter distances up the plate, resulting in a lower Retention Factor (Rƒ).[14][15]

  • Mobile Phase (Eluent): The eluent is a solvent or mixture of solvents that moves up the plate via capillary action. Its polarity is the primary variable for optimizing separation.[16] A less polar eluent will result in lower Rƒ values for all components, while a more polar eluent will increase all Rƒ values.[11][15]

  • The Analyte: this compound is a moderately polar molecule due to the nitrogen atoms and the polar C-Halogen bonds. Its reaction products will have different polarities. For instance, a Suzuki coupling that replaces bromine with a non-polar phenyl group will likely yield a less polar product (higher Rƒ).[8] Conversely, a Buchwald-Hartwig amination with a primary amine introduces a polar N-H bond, often resulting in a more polar product (lower Rƒ).[5]

Detailed Experimental Protocols

This section provides a self-validating, step-by-step workflow for establishing a robust TLC monitoring system.

Materials and Reagents
  • TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates.

  • Solvents: HPLC-grade or distilled solvents are required to avoid impurities appearing on the plate. Common choices include Hexanes (or Heptane), Ethyl Acetate (EtOAc), Dichloromethane (DCM), and Methanol (MeOH).

  • Spotting: Glass capillary tubes (micropipettes).

  • Developing Chamber: A glass jar or beaker with a lid or watch glass. A piece of filter paper is often included to saturate the chamber atmosphere with solvent vapors, ensuring a uniform solvent front.[17]

  • Visualization: UV lamp (254 nm and 365 nm), iodine chamber, and/or chemical stain solutions (e.g., potassium permanganate, p-anisaldehyde).

Workflow Diagram: The TLC Monitoring Process

The entire process, from sample preparation to final analysis, can be visualized as a systematic workflow.

TLC_Workflow start_node Start: Reaction in Progress prep_node 1. Sample Preparation (Dilute aliquot in suitable solvent) start_node->prep_node spot_node 2. Plate Spotting (SM, Co-spot, Reaction Mixture) prep_node->spot_node dev_node 3. Plate Development (Run in saturated chamber) spot_node->dev_node dry_node 4. Drying (Evaporate mobile phase) dev_node->dry_node vis_node 5. Visualization (UV light, then optional stain) dry_node->vis_node analyze_node 6. Analysis & Interpretation (Calculate Rf, assess completion) vis_node->analyze_node end_node End: Make Decision (Continue, Stop, or Work-up) analyze_node->end_node Decision Point Solvent_Optimization start Run initial TLC (e.g., 7:3 Hex:EtOAc) rf_low Result: Spots are at baseline (Rf < 0.2) start->rf_low rf_high Result: Spots are at solvent front (Rf > 0.8) start->rf_high rf_good Result: Good Separation (Rf ≈ 0.2-0.5) start->rf_good streaking Result: Spots are streaking start->streaking action_increase_pol Action: Increase Mobile Phase Polarity (e.g., move to 5:5 Hex:EtOAc) rf_low->action_increase_pol Eluent is not polar enough action_decrease_pol Action: Decrease Mobile Phase Polarity (e.g., move to 9:1 Hex:EtOAc) rf_high->action_decrease_pol Eluent is too polar action_done Action: System Optimized. Proceed with monitoring. rf_good->action_done action_streak Action: Add Modifier (0.5% Triethylamine for bases, 0.5% Acetic Acid for acids) streaking->action_streak Compound may be acidic/basic or sample overloaded action_increase_pol->start Re-run TLC action_decrease_pol->start Re-run TLC action_streak->start Re-run TLC

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 8-Bromo-5-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically tailored for researchers, medicinal chemists, and process development scientists working with the 8-Bromo-5-chloroimidazo[1,2-a]pyridine scaffold. This electron-deficient N-heterocycle presents unique challenges, including potential catalyst inhibition and competitive reactivity between two distinct halogen sites. This document provides in-depth troubleshooting strategies and answers to frequently asked questions to help you navigate these complexities and optimize your reaction yields.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each answer provides a causal explanation and a series of actionable steps for resolution.

Question 1: My reaction shows very low or no conversion to the desired product. What are the primary causes and how can I fix this?

Answer: Failure to achieve conversion is a common but solvable issue, typically rooted in catalyst activity, reaction setup, or substrate reactivity.

  • Causality: The Suzuki-Miyaura reaction relies on a catalytically active Pd(0) species to initiate the cycle by inserting into the carbon-halogen bond (oxidative addition).[1][2] If this species is not formed or is rapidly deactivated, the reaction will not proceed. The imidazo[1,2-a]pyridine core, with its nitrogen lone pair, can act as a ligand and coordinate to the palladium center, potentially inhibiting its catalytic activity, a known issue with certain N-heterocycles.[3][4]

  • Actionable Solutions:

    • Verify Catalyst & Ligand Integrity: Ensure your palladium source and phosphine ligands have not degraded. Phosphine ligands can oxidize over time. Using a robust, air-stable precatalyst (e.g., a Buchwald G3 or G4 palladacycle) can ensure the reliable generation of the active Pd(0) species.[5]

    • Ensure an Inert Atmosphere: The homocoupling of boronic acids and oxidation of phosphine ligands are common side reactions promoted by oxygen.[6] Before adding the catalyst, thoroughly degas your solvent by sparging with argon or nitrogen for at least 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction.[7]

    • Increase Catalyst System Activity: The C-Br bond on the electron-deficient imidazopyridine ring can be challenging to activate. Switch to a more electron-rich and bulky ligand. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are designed to accelerate the rate-limiting oxidative addition step and are often effective for heteroaryl halides.[8][9][10]

    • Increase Temperature: If the reaction is sluggish at a lower temperature (e.g., 80 °C), incrementally increase it to 100-110 °C. Thermal energy can help overcome the activation barrier for oxidative addition.[6]

Question 2: I'm observing significant byproduct formation, particularly homocoupling of my boronic acid and protodeboronation of my starting material. How can I suppress these pathways?

Answer: These side reactions compete with the desired cross-coupling pathway and are typically influenced by oxygen contamination and the choice of base and solvent.

  • Causality:

    • Homocoupling: The palladium catalyst can promote the coupling of two boronic acid molecules, a reaction that is significantly accelerated by the presence of oxygen.[6]

    • Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond. It is often base-mediated and can be exacerbated in aqueous, protic solvents, especially with unstable boronic acids.[10]

  • Actionable Solutions:

    • Rigorous Degassing: As the primary cause of homocoupling is oxygen, this is the most critical parameter. Ensure your solvent is thoroughly deoxygenated before use and that the reaction vessel is properly purged with an inert gas.

    • Switch to a Boronate Ester: Boronate esters, such as pinacol esters (Bpin), are significantly more stable towards protodeboronation than their corresponding boronic acids.[11][12] While they can be slightly less reactive, their stability often leads to cleaner reactions and higher isolated yields.

    • Modify the Base: Strong, aqueous bases can promote protodeboronation. Consider switching to a milder, non-hydroxide base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[13] These are often effective and can minimize substrate degradation.

    • Use Stoichiometric Equivalents: While a slight excess of the boron reagent is common (1.1-1.2 equiv), a large excess can drive side reactions. Try running the reaction with near-stoichiometric amounts (1.05 equiv) to see if byproduct formation is reduced.

Question 3: My reaction starts but stalls before reaching full conversion of the this compound. What should I investigate?

Answer: A stalling reaction often points to catalyst deactivation or reagent instability over the course of the experiment.

  • Causality: The active Pd(0) catalyst can agglomerate into inactive palladium black, especially at high temperatures or low ligand concentrations.[9] Additionally, the boronic acid itself can degrade over the reaction time, effectively stopping the transmetalation step.

  • Actionable Solutions:

    • Use a More Robust Ligand: Bulky ligands not only enhance reactivity but also stabilize the monomeric Pd(0) species, preventing the formation of palladium black. If you are using a simple ligand like PPh₃, switching to a Buchwald ligand or an NHC is highly recommended.[14]

    • Check Boronic Acid Stability: As mentioned, boronic acids can be unstable. Consider using the corresponding pinacol boronate ester or a potassium trifluoroborate salt, both of which offer enhanced stability during prolonged heating.[10][15]

    • Re-evaluate Base and Solvent: The combination of base and solvent can impact catalyst lifetime. For instance, some catalyst systems are more stable in toluene or dioxane compared to polar aprotic solvents like DMF.[16] A systematic screen of conditions may be necessary.

    • Monitor the Reaction: Use TLC, LC-MS, or NMR to monitor the reaction progress.[17][18] This will help you determine if the reaction is truly stalling or just very slow, and can provide clues about which starting material is not being consumed.

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: On the this compound substrate, which position is more reactive for Suzuki coupling: the C8-Br or the C5-Cl?

The reactivity of aryl halides in Suzuki coupling generally follows the trend of C–I > C–Br > C–Cl, which is inversely correlated with carbon-halogen bond strength.[13] Therefore, the C8-Br bond is significantly more reactive and will be the primary site of cross-coupling under standard conditions. Achieving selective coupling at the C5-Cl position while the C8-Br is present would be extremely challenging and would require specialized catalysts designed for C-Cl activation, likely at higher temperatures after the C8 position has already reacted.[8][19]

FAQ 2: How do I choose the optimal Palladium catalyst and ligand for this specific substrate?

For challenging heteroaryl halides, the choice of ligand is paramount. You need a ligand that is both highly electron-rich to promote oxidative addition and sterically bulky to facilitate the final reductive elimination step.[5][9] Simple catalysts like Pd(PPh₃)₄ are often insufficient. A tiered approach is recommended:

  • Start with a versatile system: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is a robust starting point.

  • Use a precatalyst: For better reproducibility, use an air-stable palladacycle precatalyst like XPhos Pd G3. These generate the active Pd(0)L species consistently.

  • Consider NHCs for C-Cl coupling: If you were targeting the C5-Cl bond (after reacting the C8-Br), N-heterocyclic carbene (NHC) ligands are known to be particularly effective for activating the stronger C-Cl bond.[8][10]

FAQ 3: What is the role of the base, and how do I select the right one?

The base plays a critical role in the transmetalation step. It activates the boronic acid by converting it into a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then transfers its organic group to the palladium center.[13][20][21] The choice of base is crucial:

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are widely used, effective, and generally compatible with many functional groups. Cs₂CO₃ is more soluble and often gives better results but is more expensive.

  • Phosphates (K₃PO₄): This is a strong, non-nucleophilic base that is particularly effective in anhydrous solvents like toluene or dioxane and is a go-to choice for many difficult couplings.

  • Organic Bases (e.g., Et₃N): Generally too weak to be effective in Suzuki couplings.

  • Hydroxides (NaOH, KOH): These are very strong bases but can promote side reactions like protodeboronation or hydrolysis of sensitive functional groups. Use with caution.[13]

For the this compound system, K₃PO₄ or Cs₂CO₃ are excellent starting points.

FAQ 4: How does the choice of solvent impact the reaction?

The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if a base like K₂CO₃ is used in water). The solvent also impacts catalyst stability and reactivity.[16]

  • Aprotic, Nonpolar Solvents (Toluene, Dioxane): These are excellent, widely used solvents for Suzuki couplings. They have high boiling points, allowing for a wide temperature range. They are often used with a small amount of water to help dissolve inorganic bases.[10][13]

  • Ethereal Solvents (THF): Also a good choice, often used in combination with water. Its lower boiling point limits the reaction temperature.

  • Polar Aprotic Solvents (DMF, DMAc): These can sometimes accelerate the reaction but may also lead to more side products and can be difficult to remove during workup. They can be beneficial in cases where substrate solubility is an issue.[22][23]

For this system, a biphasic mixture of Dioxane/H₂O or Toluene/H₂O is a reliable starting point.

FAQ 5: How important is the purity of my boronic acid or boronate ester?

It is critically important. Impurities in the boron reagent are a common cause of failed or low-yielding reactions.[24]

  • Catalyst Poisoning: Inorganic salts or other contaminants can bind to the palladium catalyst and deactivate it.

  • Side Reactions: Impurities can lead to the formation of byproducts that complicate purification.

  • Stoichiometry Issues: If the boronic acid is impure, you may be adding less than the intended stoichiometric amount, leading to incomplete conversion of your starting material.

Always use high-purity boronic acids/esters from a reputable supplier or purify them yourself before use.[24]

Section 3: Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound

This is a starting point protocol and should be optimized for each specific boronic acid partner.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or boronate ester (1.2 equiv), and a finely powdered base (e.g., K₃PO₄, 2.5 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[6]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[6]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 90–110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[25]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reaction Monitoring by TLC and LC-MS

  • Sampling: Under a positive pressure of inert gas, quickly open the reaction vessel and use a glass capillary or syringe to withdraw a small aliquot of the reaction mixture.

  • Quenching & Dilution: Immediately quench the aliquot in a small vial containing ~0.5 mL of ethyl acetate and a drop of water. Vortex the vial.

  • TLC Analysis: Spot the diluted organic layer on a TLC plate and elute with an appropriate solvent system (e.g., Hexanes/Ethyl Acetate). Visualize under UV light (254 nm). The product should be less polar than the starting material.[26]

  • LC-MS Analysis: Further dilute the quenched sample and inject it into an LC-MS to confirm the masses of the starting material and the desired product, and to identify any major byproducts.

Section 4: Visual Guides

Diagrams

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X PdII_RX R-Pd(II)L_n-X OA->PdII_RX Trans Transmetalation PdII_RX->Trans R¹-B(OR)₂ (Base) PdII_R_R1 R-Pd(II)L_n-R¹ Trans->PdII_R_R1 RE Reductive Elimination PdII_R_R1->RE RE->Pd0 Ar-R¹ Troubleshooting_Workflow start Low Yield or No Reaction check_sm Is Starting Material (SM) Consumed? start->check_sm check_byproducts Major Byproducts Observed? check_sm->check_byproducts Yes sol_catalyst Improve Catalyst System: - Use active precatalyst (e.g., G3) - Use bulky, e⁻-rich ligand (SPhos) - Increase Temperature - Ensure inert atmosphere check_sm->sol_catalyst No sol_homocoupling Homocoupling/Decomposition? - Rigorously degas solvent - Check reagent purity check_byproducts->sol_homocoupling Yes sol_deboronation Protodeboronation? - Switch to Boronate Ester (Bpin) - Use milder base (K₃PO₄) - Use less H₂O check_byproducts->sol_deboronation Yes sol_clean Reaction is clean but incomplete? - Screen different bases/solvents - Increase reaction time check_byproducts->sol_clean No Decision_Tree start Component Selection for 8-Br-5-Cl-Imidazopyridine catalyst Palladium Source start->catalyst ligand Ligand start->ligand base Base start->base solvent Solvent start->solvent boron Boron Reagent start->boron cat_opt1 Pd(OAc)₂ / Pd₂(dba)₃ (Cost-effective) catalyst->cat_opt1 cat_opt2 Buchwald Precatalyst (Recommended for reproducibility) catalyst->cat_opt2 lig_opt1 Buchwald Ligands (SPhos, XPhos, RuPhos) (High activity for Ar-Br) ligand->lig_opt1 base_opt1 K₃PO₄ (Good for anhydrous conditions) base->base_opt1 base_opt2 K₂CO₃ or Cs₂CO₃ (Good for biphasic conditions) base->base_opt2 solv_opt1 Dioxane / H₂O solvent->solv_opt1 solv_opt2 Toluene / H₂O solvent->solv_opt2 boron_opt1 Boronic Acid (More reactive, less stable) boron->boron_opt1 boron_opt2 Pinacol Ester (Bpin) (Less reactive, more stable) boron->boron_opt2

References

Technical Support Center: Synthesis of 8-Bromo-5-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Bromo-5-chloroimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Our aim is to provide you with the expertise and practical insights needed to optimize your synthetic protocols, improve yields, and ensure the purity of your final product.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of this compound. Each problem is followed by a detailed explanation of potential causes and actionable solutions.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors, primarily related to the starting materials, reaction conditions, and work-up procedure. The most common synthetic route involves the condensation of 2-amino-3-bromo-6-chloropyridine with a two-carbon synthon, such as chloroacetaldehyde or an α-haloketone.

Potential Causes and Solutions:

  • Purity of Starting Materials:

    • 2-amino-3-bromo-6-chloropyridine: Impurities in this starting material can significantly hinder the reaction. It is advisable to verify its purity by NMR or LC-MS before use. Recrystallization or column chromatography may be necessary.

    • Chloroacetaldehyde: This reagent is highly volatile and prone to polymerization, especially in the presence of acid or base. It is best to use a freshly prepared aqueous solution or to generate it in situ.

  • Reaction Conditions:

    • Temperature: The optimal temperature for the cyclization reaction is crucial. If the temperature is too low, the reaction may be sluggish and incomplete. Conversely, excessively high temperatures can lead to the formation of degradation products and dark-colored tars. A systematic temperature screen is recommended to find the optimal conditions for your specific setup.

    • Solvent: The choice of solvent plays a critical role. Protic solvents like ethanol or isopropanol are commonly used and can facilitate the reaction. However, aprotic solvents such as DMF or acetonitrile can also be effective. The polarity and boiling point of the solvent will influence the reaction rate and solubility of intermediates.

    • pH Control: The reaction is sensitive to pH. The initial condensation step is typically favored under neutral to slightly basic conditions to ensure the nucleophilicity of the aminopyridine. The subsequent cyclization and dehydration are often acid-catalyzed. The use of a buffer or careful addition of an acid or base can be beneficial.

  • Work-up and Purification:

    • Significant product loss can occur during the work-up and purification stages. Ensure complete extraction of the product from the aqueous phase using an appropriate organic solvent. During column chromatography, deactivation of the silica gel with a small amount of a basic modifier (e.g., triethylamine in the eluent) can prevent product degradation on the column.

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Caption: Troubleshooting flowchart for low reaction yield.

Question 2: I am observing an unexpected isomer in my final product. How can I identify it and prevent its formation?

Answer:

The formation of a regioisomeric side product is a common challenge in the synthesis of substituted imidazo[1,2-a]pyridines. In the case of this compound, the most likely regioisomeric impurity is 7-Bromo-5-chloroimidazo[1,2-a]pyridine .

Identification of the Isomer:

The primary methods for identifying and distinguishing between the desired 8-bromo and the isomeric 7-bromo product are NMR spectroscopy and mass spectrometry.

FeatureThis compound7-Bromo-5-chloroimidazo[1,2-a]pyridine
¹H NMR Expect distinct signals for the protons on the pyridine and imidazole rings. The coupling patterns and chemical shifts will be unique to this substitution pattern.The chemical shifts and coupling constants of the aromatic protons will differ from the 8-bromo isomer due to the different electronic environment.
Mass Spec The molecular ion peak will correspond to the expected mass of C₇H₄BrClN₂.The molecular ion peak will be identical to the 8-bromo isomer, as they are constitutional isomers.

Preventing Isomer Formation:

The regioselectivity of the cyclization is largely determined by the electronic and steric environment of the starting 2-amino-3-bromo-6-chloropyridine. The initial N-alkylation typically occurs at the more nucleophilic endocyclic pyridine nitrogen. Subsequent intramolecular cyclization with the exocyclic amino group leads to the desired product.

  • Reaction Control: Carefully controlling the reaction temperature and the rate of addition of the C2-synthon can sometimes influence the regioselectivity. Running the reaction at a lower temperature may favor the formation of the thermodynamically more stable product.

  • Starting Material Isomerism: Ensure that the starting 2-aminopyridine is the correct isomer and does not contain other positional isomers that could lead to different products.

dot

Caption: Potential pathways to isomeric products.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of this compound.

What is the most common synthetic route for this compound?

The most prevalent and established method for the synthesis of the imidazo[1,2-a]pyridine scaffold is the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. For this compound, the synthesis would typically proceed via the reaction of 2-amino-3-bromo-6-chloropyridine with chloroacetaldehyde or a chloroacetaldehyde equivalent. The reaction mechanism involves an initial SN2 reaction where the endocyclic nitrogen of the aminopyridine attacks the electrophilic carbon of the chloroacetaldehyde, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.

What are the key side products to look out for in the crude reaction mixture?

Besides the potential for regioisomer formation (as discussed in the Troubleshooting Guide), other common side products include:

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of 2-amino-3-bromo-6-chloropyridine and residual C2-synthon or its degradation products.

  • Intermediate Hydroxy Product: Before the final dehydration step to form the aromatic ring, a hydroxylated intermediate is formed. Under certain conditions, this intermediate may be stable enough to be isolated as a side product.

  • Polymeric Materials: Especially when using neat chloroacetaldehyde or under strongly acidic or basic conditions, polymerization of the aldehyde can lead to the formation of intractable tars, which can complicate purification.

How can I effectively purify the final product?

Purification of this compound typically involves the following steps:

  • Aqueous Work-up: After the reaction is complete, an aqueous work-up is necessary to remove inorganic salts and water-soluble impurities. This usually involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water or a mild aqueous base (e.g., sodium bicarbonate solution) to neutralize any excess acid.

  • Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying the crude product. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective. As mentioned previously, adding a small amount of triethylamine to the eluent can help prevent the degradation of the basic product on the acidic silica gel.

  • Recrystallization: For obtaining highly pure material, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an effective final purification step.

stability of 8-Bromo-5-chloroimidazo[1,2-a]pyridine in acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 8-Bromo-5-chloroimidazo[1,2-a]pyridine. This guide is designed to provide you with in-depth technical information and troubleshooting advice regarding the stability of this compound under various experimental conditions. As Senior Application Scientists, we have synthesized the available data and our expertise to help you anticipate and address challenges in your research.

I. General Stability Profile

This compound is a halogenated heterocyclic compound belonging to the imidazopyridine class of molecules, which are known for their diverse biological activities.[1][2] Generally, the imidazo[1,2-a]pyridine ring system is considered to be a stable aromatic scaffold. However, the presence of halogen substituents and the inherent chemical nature of the fused ring system can influence its stability under specific conditions, particularly at non-neutral pH.

Key Stability Considerations:

  • Neutral Conditions: The compound is generally stable under neutral pH conditions and at ambient temperature.

  • Acidic Conditions: The imidazo[1,2-a]pyridine ring contains nitrogen atoms that can be protonated under acidic conditions. This can potentially increase the ring's susceptibility to nucleophilic attack or ring-opening, although the fused aromatic system provides considerable stability.

  • Basic Conditions: Under strong basic conditions, the halogen substituents on the pyridine ring may become susceptible to nucleophilic aromatic substitution, potentially leading to degradation.

  • Light and Oxidation: As with many complex organic molecules, prolonged exposure to light and strong oxidizing agents should be avoided to prevent potential degradation.

II. Troubleshooting Guide: Stability Under Acidic Conditions

Frequently Asked Questions (FAQs) - Acidic Conditions

Q1: I am observing unexpected peaks in my HPLC analysis after treating this compound with strong acid. What could be happening?

A1: Exposure to strong acids can lead to degradation. While the imidazo[1,2-a]pyridine core is relatively robust, potential degradation pathways under acidic conditions include:

  • Hydrolysis of Halogen Substituents: Although less common for aryl halides, under harsh acidic conditions and elevated temperatures, hydrolysis of the chloro and bromo groups to hydroxyl groups is a possibility, leading to the formation of hydroxylated imidazopyridines.

  • Ring Protonation and Subsequent Reactions: The nitrogen atoms in the ring system can be protonated. This alters the electronic properties of the ring, potentially making it more susceptible to nucleophilic attack by water or other nucleophiles present in the reaction mixture.

  • Electrophilic Aromatic Substitution: The imidazo[1,2-a]pyridine ring is susceptible to electrophilic substitution, primarily at the C3 position.[3] In a complex reaction mixture, this could lead to side reactions if electrophilic species are present.

Troubleshooting Steps:

  • Characterize Degradation Products: Use LC-MS to identify the mass of the unexpected peaks. This will help in elucidating the structure of the degradation products.

  • Control Reaction Conditions: Minimize exposure to harsh acidic conditions. If an acidic environment is necessary, use the mildest possible acid and the lowest effective concentration.

  • Temperature Control: Perform reactions at the lowest possible temperature to minimize the rate of degradation.

Experimental Protocol: Forced Degradation Study (Acidic Conditions)

This protocol is designed to intentionally degrade the compound to identify potential degradation products.[4][5]

Objective: To assess the stability of this compound in an acidic environment.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M (for neutralization)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a C18 column and UV detector

  • LC-MS system for peak identification

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Condition: To 1 mL of the stock solution, add 9 mL of 1 M HCl.

  • Incubation: Incubate the solution at 60°C for 24 hours. A control sample (in methanol/water) should be kept at the same temperature.

  • Neutralization: After incubation, cool the solution to room temperature and neutralize it with 1 M NaOH.

  • Analysis: Analyze the stressed and control samples by HPLC-UV and LC-MS. Compare the chromatograms to identify degradation peaks.

Data Interpretation:

Observation Potential Cause Recommended Action
New peaks in HPLC of stressed sampleAcid-catalyzed degradationCharacterize new peaks using LC-MS to identify degradation products.
Decrease in the main peak areaDegradation of the parent compoundQuantify the extent of degradation by comparing peak areas with the control.

Expected Degradation Pathway Visualization (Acidic Conditions):

cluster_acid Acidic Conditions (e.g., HCl, H₂O, Δ) Parent This compound Protonated Protonated Imidazopyridine Parent->Protonated Protonation Hydrolysis_Products Potential Hydrolysis Products (e.g., 8-Bromo-5-hydroxy..., 5-Chloro-8-hydroxy...) Protonated->Hydrolysis_Products Nucleophilic Attack by H₂O Ring_Opened Potential Ring-Opened Products Protonated->Ring_Opened Ring Opening (Harsh Conditions)

Caption: Potential degradation pathways under acidic conditions.

III. Troubleshooting Guide: Stability Under Basic Conditions

Frequently Asked Questions (FAQs) - Basic Conditions

Q2: I am seeing a loss of my starting material and the appearance of new, more polar compounds after exposing this compound to a strong base. What are the likely degradation products?

A2: The imidazo[1,2-a]pyridine scaffold can be susceptible to degradation under basic conditions, especially with halogen substituents. Forced degradation studies on the related compound zolpidem have shown significant degradation in strong base.[6][7] The primary degradation pathway is likely nucleophilic aromatic substitution (SNA r) of the halogen atoms.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the pyridine ring makes the chloro and bromo substituents susceptible to displacement by nucleophiles, such as hydroxide ions. This would result in the formation of 8-bromo-5-hydroxyimidazo[1,2-a]pyridine or 5-chloro-8-hydroxyimidazo[1,2-a]pyridine. Further substitution could also occur.

  • Ring Opening: While less common for this stable ring system, prolonged exposure to harsh basic conditions and high temperatures could potentially lead to cleavage of the imidazole or pyridine ring.

Troubleshooting Steps:

  • Mild Base: If a basic environment is required, use a milder, non-nucleophilic base (e.g., potassium carbonate) instead of strong hydroxides.

  • Protect Halogens: If the reaction chemistry allows, consider if the halogen positions are critical for the desired outcome. If not, alternative synthetic routes may be necessary.

  • Monitor Reaction Closely: Use techniques like TLC or rapid HPLC analysis to monitor the progress of the reaction and stop it before significant degradation occurs.

Experimental Protocol: Forced Degradation Study (Basic Conditions)

Objective: To evaluate the stability of this compound in a basic environment.

Materials:

  • This compound

  • Sodium hydroxide (NaOH), 1 M

  • Hydrochloric acid (HCl), 1 M (for neutralization)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a C18 column and UV detector

  • LC-MS system for peak identification

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Condition: To 1 mL of the stock solution, add 9 mL of 1 M NaOH.

  • Incubation: Incubate the solution at 60°C for 24 hours. A control sample (in methanol/water) should be kept at the same temperature.

  • Neutralization: After incubation, cool the solution to room temperature and neutralize it with 1 M HCl.

  • Analysis: Analyze the stressed and control samples by HPLC-UV and LC-MS.

Data Interpretation:

Observation Potential Cause Recommended Action
New, more polar peaks in HPLCBase-catalyzed degradation (e.g., nucleophilic substitution)Use LC-MS to confirm the mass of the new peaks, which may correspond to the replacement of Br or Cl with OH.
Significant loss of parent compoundHigh susceptibility to basic degradationConsider using milder basic conditions or a different synthetic strategy.

Expected Degradation Pathway Visualization (Basic Conditions):

cluster_base Basic Conditions (e.g., NaOH, H₂O, Δ) Parent_Base This compound SNAr_Products Nucleophilic Aromatic Substitution Products (e.g., 8-Bromo-5-hydroxy..., 5-Chloro-8-hydroxy...) Parent_Base->SNAr_Products SNA r with OH⁻ Ring_Opened_Base Potential Ring-Opened Products Parent_Base->Ring_Opened_Base Ring Opening (Harsh Conditions)

Caption: Potential degradation pathways under basic conditions.

IV. Summary of Stability and Recommendations

Condition Stability Potential Degradation Pathways Recommendations
Acidic (Strong) Moderate to LowProtonation followed by nucleophilic attack, potential hydrolysis of halogens.Use mildest possible acidic conditions, control temperature, and monitor for degradation products.
Basic (Strong) LowNucleophilic aromatic substitution of halogens.Avoid strong nucleophilic bases. Use mild bases like K₂CO₃ if necessary. Monitor reactions closely.
Neutral HighGenerally stable.Standard handling and storage procedures are sufficient.
Light/Oxidants ModeratePhotodegradation and oxidation are possible.Store in amber vials, protect from light, and avoid strong oxidizing agents.

This technical support guide provides a framework for understanding and managing the stability of this compound in your experiments. By anticipating potential degradation pathways and employing the suggested troubleshooting strategies, you can ensure the integrity of your results.

V. References

  • Pushpalatha, P. (2012). Base Hydrolytic Forced Degradation Study of Zolpidem Tartrate by HPLC. ACG Publications. --INVALID-LINK--

  • BenchChem. (2025). Identifying and minimizing Alpidem degradation during sample processing. BenchChem. --INVALID-LINK--

  • Journal of Pharmaceutical and Biomedical Analysis. (2011). Stress degradation studies on zolpidem tartrate using LC-DAD and LC-MS methods. AKJournals. --INVALID-LINK--

  • Journal of Chemical and Pharmaceutical Research. (2015). Stability-indicating RP-HPLC Method for the determination of Zolpidem tartrate and identification of its degradation products. JOCPR. --INVALID-LINK--

  • Pushpalatha, P., et al. (2012). Base hydrolytic forced degradation study of zolpidem tartrate by HPLC. ACG Publications. --INVALID-LINK--

  • ACS Omega. (2019). Probing the Role of Imidazopyridine and Imidazophosphorine Scaffolds To Design Novel Proton Pump Inhibitor for H+,K+-ATPase: A DFT Study. ACS Publications. --INVALID-LINK--

  • RSC Medicinal Chemistry. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing. --INVALID-LINK--

  • Organic Letters. (2014). A Direct Route into Fused Imidazo-diazines and Imidazo-pyridines Using Nucleophilic Nitrenoids in a Gold-Catalyzed Formal [3 + 2]-Dipolar Cycloaddition. ACS Publications. --INVALID-LINK--

  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Publications. --INVALID-LINK--

  • Journal of Medicinal Chemistry. (2010). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Publications. --INVALID-LINK--

  • Molecules. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. MDPI. --INVALID-LINK--

  • ChemistrySelect. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Wiley Online Library. --INVALID-LINK--

  • ACS Omega. (2019). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. ACS Publications. --INVALID-LINK--

  • Chemistry Stack Exchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Stack Exchange. --INVALID-LINK--

  • Beilstein Journal of Organic Chemistry. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Beilstein-Institut. --INVALID-LINK--

  • New Journal of Chemistry. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing. --INVALID-LINK--

  • SciSpace. (2007). Imidazopyridine. SciSpace. --INVALID-LINK--

  • Organic Chemistry Portal. (2013). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. --INVALID-LINK--

  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. --INVALID-LINK--

  • RSC Advances. (2015). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Publishing. --INVALID-LINK--

  • Journal of Pharmaceutical Innovation. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Springer. --INVALID-LINK--

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. BJSTR. --INVALID-LINK--

  • MedCrave. (2016). Forced Degradation Studies. MedCrave. --INVALID-LINK--

  • Wikipedia. (n.d.). Imidazopyridine. Wikipedia. --INVALID-LINK--

  • Journal of Medicinal Chemistry. (2005). Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. ACS Publications. --INVALID-LINK--

  • Journal of Medicinal Chemistry. (2010). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Publications. --INVALID-LINK--

  • Molecules. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. MDPI. --INVALID-LINK--

  • ChemistrySelect. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Wiley Online Library. --INVALID-LINK--

  • ACS Omega. (2019). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. ACS Publications. --INVALID-LINK--

  • Chemistry Stack Exchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Stack Exchange. --INVALID-LINK--

  • Beilstein Journal of Organic Chemistry. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Beilstein-Institut. --INVALID-LINK--

  • New Journal of Chemistry. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing. --INVALID-LINK--

  • SciSpace. (2007). Imidazopyridine. SciSpace. --INVALID-LINK--

  • Organic Chemistry Portal. (2013). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. --INVALID-LINK--

  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. --INVALID-LINK--

  • RSC Advances. (2015). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Publishing. --INVALID-LINK--

  • Journal of Pharmaceutical Innovation. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Springer. --INVALID-LINK--

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. BJSTR. --INVALID-LINK--

  • MedCrave. (2016). Forced Degradation Studies. MedCrave. --INVALID-LINK--

  • Wikipedia. (n.d.). Imidazopyridine. Wikipedia. --INVALID-LINK--

  • Journal of Medicinal Chemistry. (2005). Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. ACS Publications. --INVALID-LINK--

References

Technical Support Center: Preventing Catalyst Inhibition with 8-Bromo-5-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a common challenge encountered during cross-coupling reactions involving N-heterocyclic substrates: catalyst inhibition. Specifically, we will focus on the unique challenges presented by 8-Bromo-5-chloroimidazo[1,2-a]pyridine and provide actionable troubleshooting strategies to ensure the success of your synthetic campaigns.

Quick-Start FAQ

Q1: My cross-coupling reaction with this compound is not working. What is the most likely cause?

A: The most common issue is catalyst inhibition, also known as catalyst poisoning. The nitrogen atom in the imidazo[1,2-a]pyridine core can coordinate strongly to the palladium catalyst, forming a stable, inactive complex. This "off-cycle" complex prevents the catalyst from participating in the desired reaction, leading to low or no product formation. The presence of a basic heteroatom in a substrate is a known potential cause for catalyst inhibition or deactivation[1].

Q2: Which halogen is more reactive on the this compound core?

A: In typical palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond. Oxidative addition to the C-Br bond will occur preferentially, allowing for selective functionalization at the 8-position.

Q3: What is the first thing I should change to overcome suspected catalyst inhibition?

A: The single most effective initial change is to switch your ligand. Move from simple, less bulky phosphine ligands (like triphenylphosphine) to a sterically hindered, electron-rich biaryl phosphine ligand. Excellent choices include SPhos, XPhos, or RuPhos. These bulky ligands can sterically shield the palladium center, disfavoring coordination of the imidazopyridine nitrogen and promoting the desired catalytic cycle[1][2][3].

Part 1: Understanding the Core Problem: Catalyst Inhibition

The imidazo[1,2-a]pyridine scaffold is a valuable pharmacophore, but its inherent chemical properties present a challenge for transition metal catalysis. The lone pair of electrons on the pyridine nitrogen atom (N-4) can act as a potent ligand for the palladium catalyst.

When a standard palladium(0) catalyst is introduced into the reaction, it can be intercepted by the substrate before it has a chance to undergo oxidative addition with the C-Br bond. This forms a stable [Pd(0)-(N-heterocycle)] complex, effectively removing the catalyst from the productive cycle. This process is a primary pathway for catalyst deactivation[4][5].

InhibitionMechanism cluster_legend Legend Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)L_n-Br) Pd0->OxAdd + Ar-Br Inhibited Inactive Complex [Pd(0)L_n(N-Substrate)] Pd0->Inhibited Coordination by Substrate Nitrogen Substrate 8-Bromo-5-chloro- imidazo[1,2-a]pyridine (Ar-Br) Substrate->Inhibited Transmetal Transmetalation OxAdd->Transmetal + Nu-M ReductElim Reductive Elimination Transmetal->ReductElim ReductElim->Pd0 Releases Product Product Coupled Product (Ar-Nu) ReductElim->Product Desired Desired Catalytic Cycle Inhibition Inhibition Pathway

Caption: Desired catalytic cycle vs. catalyst inhibition pathway.

Part 2: Troubleshooting Guide: From Failed Reaction to Success

This section provides a systematic approach to troubleshoot and optimize your reaction.

Symptom 1: Low to No Conversion of Starting Material

If you observe a significant amount of unreacted this compound, catalyst inhibition is the primary suspect.

Step 1: Verify Catalyst and Reagent Quality

Before modifying the core reaction, ensure your reagents are not the source of the problem.

  • Control Reaction: Run a parallel reaction with a known, "well-behaved" aryl bromide (e.g., 4-bromotoluene) using the same catalyst, ligand, base, and solvent. If this reaction also fails, it points to a problem with your reagents or general technique (e.g., insufficient degassing).

  • Reagent Purity: Use high-purity, anhydrous solvents and ensure your base is fresh and dry. Impurities like water or sulfur compounds can also poison catalysts[6][7].

Step 2: Implement a Robust Ligand Strategy

The choice of ligand is paramount for preventing inhibition by N-heterocycles[1][2]. The goal is to use a ligand that promotes a fast rate of reductive elimination, the product-forming step of the catalytic cycle[1].

Ligand ClassExample(s)Suitability for Imidazo[1,2-a]pyridinesRationale
Simple Monodentate PPh₃, P(o-tol)₃Poor Small steric profile allows for easy displacement by the substrate's nitrogen atom, leading to inhibition.
Chelating Bidentate DPPF, BINAPModerate Can be effective but may still be susceptible to inhibition depending on the specific substrate and conditions[8].
Bulky Biaryl Monophosphine XPhos, SPhos, RuPhos Excellent (Recommended) These ligands are sterically demanding and electron-rich. Their bulkiness creates a protective pocket around the palladium center, hindering coordination from the substrate's nitrogen. This accelerates the desired catalytic steps relative to the rate of inhibition[1][3].
N-Heterocyclic Carbenes (NHCs) IPr, SIMesGood to Excellent NHCs form very strong bonds with palladium, creating highly stable and active catalysts that can resist poisoning[9].

Actionable Protocol: Switch from your current ligand to SPhos or XPhos. A typical starting point is a 1:2 to 1:4 ratio of Palladium to Ligand.

Caption: Steric shielding by bulky ligands prevents catalyst inhibition.

Step 3: Optimize the Palladium Precatalyst

The form of palladium you use matters. Modern precatalysts are designed for efficient and rapid generation of the active Pd(0) species, which can help the productive catalytic cycle outcompete the inhibition pathway.

  • Avoid: Using simple salts like Pd(OAc)₂ or PdCl₂ with phosphine ligands in situ can lead to inefficient catalyst activation[10].

  • Recommended: Use well-defined, air-stable Pd(II) precatalysts like those developed by Buchwald (e.g., XPhos-Pd-G3). These complexes activate reliably and rapidly under reaction conditions, ensuring a high concentration of the active Pd(0) catalyst is available from the start[11][12].

Symptom 2: Reaction Works, but Yields are Moderate and Inconsistent

If the reaction proceeds but fails to reach completion, you may be experiencing slow, ongoing catalyst deactivation or an inefficient catalytic cycle.

Strategy 1: Adjust Base and Solvent
  • Base: A strong, non-coordinating base is often crucial. While K₂CO₃ or Cs₂CO₃ are common in Suzuki couplings[13], for challenging substrates like this, a stronger base like K₃PO₄ or an alkoxide base (e.g., NaOt-Bu for Buchwald-Hartwig aminations) may be necessary to facilitate the key transmetalation or deprotonation steps effectively[14].

  • Solvent: Aprotic polar solvents like 1,4-dioxane, toluene, or CPME are generally preferred. Ensure the solvent is rigorously degassed to prevent oxidation of the phosphine ligand and the Pd(0) catalyst[10].

Strategy 2: Increase Catalyst and Ligand Loading

While not ideal for atom economy, a simple fix for sluggish reactions is to increase the catalyst loading from a typical 1-2 mol% to 3-5 mol%. Ensure you maintain the appropriate palladium-to-ligand ratio. This increases the absolute amount of active catalyst, compensating for any portion that becomes inhibited.

Part 3: Recommended Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling an arylboronic acid or ester at the 8-position.

  • Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the boronic acid/ester (1.2-1.5 equiv), and a strong base such as K₃PO₄ (3.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 2-4 mol%) and the XPhos ligand (if additional ligand is needed, maintaining a 1:2 Pd:L ratio).

  • Inert Atmosphere & Assembly: Seal the main reaction vessel, evacuate, and backfill with an inert gas (Argon or Nitrogen) three times. Add the catalyst/ligand mixture to the flask against a positive flow of inert gas.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane or toluene, ~0.1 M concentration) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: General Buchwald-Hartwig Amination

This protocol is designed for coupling a primary or secondary amine at the 8-position.

  • Vessel Preparation: To a flame-dried Schlenk flask, add the palladium precatalyst (e.g., RuPhos Pd G3, 2-4 mol%), RuPhos ligand (if needed), and the strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.5 equiv).

  • Inert Atmosphere & Assembly: Seal the flask, evacuate, and backfill with an inert gas three times.

  • Reagent Addition: Add this compound (1.0 equiv), the amine coupling partner (1.2 equiv), and degassed solvent (e.g., toluene, ~0.1 M) via syringe.

  • Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring for 4-24 hours, monitoring by TLC or LC-MS.

  • Workup & Purification: Follow steps 6 and 7 from the Suzuki protocol.

Caption: Troubleshooting workflow for failed cross-coupling reactions.

References

Technical Support Center: Synthesis of 8-Bromo-5-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 8-Bromo-5-chloroimidazo[1,2-a]pyridine. This document is designed for researchers, medicinal chemists, and process development scientists. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs like Zolpidem and Alpidem.[1] The specific 8-bromo-5-chloro substitution pattern provides crucial vectors for further functionalization, making it a valuable intermediate in drug discovery programs.[2]

This guide moves beyond simple protocols to provide in-depth troubleshooting and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct strategy for synthesizing the this compound core?

The most established and widely adopted method is the cyclocondensation reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound. For the target molecule, this involves reacting 2-amino-3-bromo-6-chloropyridine with a two-carbon electrophile like chloroacetaldehyde or ethyl bromopyruvate .[3][4] The reaction typically proceeds in two stages: an initial SN2 alkylation of the endocyclic pyridine nitrogen, followed by an intramolecular condensation and dehydration to form the aromatic imidazole ring.[3]

Q2: Why is the initial alkylation favored on the pyridine ring nitrogen instead of the exocyclic amino group?

This is a classic question of regioselectivity. The endocyclic pyridine nitrogen is generally more nucleophilic than the exocyclic amino group in 2-aminopyridines. This is due to the delocalization of the lone pair of the amino group into the electron-deficient pyridine ring, which reduces its nucleophilicity. The initial SN2 attack, therefore, occurs preferentially at the N-1 position of the pyridine ring to form an N-alkylated pyridinium intermediate, which is the crucial first step for the subsequent cyclization.

Q3: Can I synthesize the imidazo[1,2-a]pyridine core first and then add the halogen substituents?

While possible, this route is often more complex and can lead to issues with regioselectivity. The imidazo[1,2-a]pyridine system has multiple sites susceptible to electrophilic halogenation. The imidazole ring is electron-rich and typically directs electrophilic substitution to the C-3 position.[5] Directing bromination to C-8 and chlorination to C-5 on a pre-formed scaffold would require a multi-step process involving protecting groups or specific directing groups, making it less efficient than starting with the correctly substituted 2-aminopyridine.

Q4: What is the mechanism of the final cyclization and aromatization step?

Following the initial N-alkylation, the exocyclic amino group attacks the carbonyl carbon of the newly introduced side chain. This forms a cyclic hemiaminal intermediate. The subsequent dehydration (loss of a water molecule) is often acid or base-catalyzed and is driven by the formation of the stable, aromatic imidazo[1,2-a]pyridine ring system.

Cyclocondensation_Mechanism Start 2-Amino-3-bromo-6-chloropyridine + α-Halocarbonyl (e.g., ClCH₂CHO) Intermediate1 Pyridinium Intermediate (N-Alkylation) Start->Intermediate1 SN2 Attack Intermediate2 Cyclic Hemiaminal (Intramolecular Condensation) Intermediate1->Intermediate2 Nucleophilic Attack by exocyclic -NH₂ Product This compound (Dehydration/Aromatization) Intermediate2->Product - H₂O

Caption: General mechanism for imidazo[1,2-a]pyridine synthesis.

Q5: Which analytical techniques are recommended for monitoring this reaction?

  • Thin-Layer Chromatography (TLC): Ideal for tracking the consumption of the starting 2-aminopyridine, which is typically more polar than the final product. A solvent system like Hexane:Ethyl Acetate (1:1) or Dichloromethane:Methanol (95:5) is a good starting point.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides definitive confirmation of product formation by showing the expected molecular ion peak (m/z for C₇H₄BrClN₂ is ~230/232/234 depending on isotopes). It can also help identify key intermediates and byproducts.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Useful for final product characterization. Look for the disappearance of the broad -NH₂ signal from the starting material and the appearance of characteristic signals for the imidazole protons (typically two doublets around 7.5-8.5 ppm).

Troubleshooting Guide

Issue 1: Low or No Product Yield

Potential Cause Underlying Rationale & Explanation Recommended Solution
Poor Reagent Quality The starting 2-amino-3-bromo-6-chloropyridine can contain impurities that inhibit the reaction. Chloroacetaldehyde is unstable and often supplied as an aqueous solution; its concentration can decrease over time.Action: Purify the aminopyridine via recrystallization or column chromatography. Use freshly opened or recently titrated chloroacetaldehyde solution.
Inefficient N-Alkylation The SN2 reaction is the rate-limiting step. Insufficient temperature or an inappropriate solvent can slow the reaction dramatically.Action: Switch to a polar aprotic solvent like DMF or acetonitrile to accelerate the SN2 step. Gently heat the reaction to 50-80°C. Monitor the disappearance of the starting aminopyridine by TLC.
Incomplete Cyclization/Dehydration The final ring-closing and dehydration steps often require heating or a catalyst to proceed efficiently. In neutral, low-boiling solvents like ethanol, the reaction may stall after the initial alkylation.Action: After the initial alkylation is complete (confirmed by TLC/LCMS), consider adding a catalytic amount of acid (e.g., p-TsOH) or simply refluxing the reaction mixture to drive the dehydration. A common one-pot method involves refluxing in a high-boiling solvent like ethanol or DME.[6]
Base-Related Issues A weak base (e.g., NaHCO₃, K₂CO₃) is often added to neutralize the H-X acid formed during the SN2 reaction. If the base is too strong (e.g., NaOH), it can promote self-condensation of the aldehyde or other side reactions. If it's too weak or absent, the resulting acidic conditions can protonate the starting amine, shutting down the reaction.Action: Use 1.5-2.0 equivalents of a mild inorganic base like NaHCO₃. Ensure the base is finely powdered and the reaction is well-stirred to prevent localized concentration issues.

Issue 2: Multiple Side Products Observed in LC-MS/TLC

Potential Cause Underlying Rationale & Explanation Recommended Solution
Dimerization/Polymerization If the α-halocarbonyl is added too quickly or at a high concentration, it can self-condense or react with the product. This is particularly true for reactive aldehydes.Action: Add the α-halocarbonyl (e.g., chloroacetaldehyde) dropwise to the solution of the aminopyridine over 30-60 minutes. This keeps its instantaneous concentration low.
Formation of Isomers While less common, under certain conditions (e.g., very high temperatures), minor isomers could form. However, the mechanism strongly favors the imidazo[1,2-a]pyridine scaffold. Unexpected isomers usually point to an incorrect starting material.Action: Confirm the identity and purity of your starting 2-amino-3-bromo-6-chloropyridine by NMR and MS. Ensure you have the correct isomer.

Issue 3: Difficulty with Product Purification

Potential Cause Underlying Rationale & Explanation Recommended Solution
Product is too Polar/Insoluble The final product may have limited solubility in common non-polar solvents used for extraction and chromatography (like hexanes), while being very soluble in polar solvents.Action: Use a stronger solvent system for extraction, such as dichloromethane (DCM) or ethyl acetate. For column chromatography, a gradient elution from DCM to 1-5% Methanol in DCM can be effective.
Co-elution with Byproducts A non-polar byproduct may co-elute with your product in standard silica gel chromatography.Action: Try recrystallization as an alternative to chromatography. A solvent pair like Ethanol/Water or Toluene/Hexane might be effective. If chromatography is necessary, consider switching to a different stationary phase (e.g., alumina) or using a different mobile phase system (e.g., Toluene/Acetone).

Alternative Synthetic Routes: A Comparative Overview

While the classic cyclocondensation is robust, other methods offer advantages in terms of substrate scope or reaction conditions.

Synthetic Strategy Key Reagents & Catalyst Typical Conditions Advantages Disadvantages
Classic Cyclocondensation [4]2-amino-3-bromo-6-chloropyridine, α-halocarbonylEthanol or DMF, NaHCO₃, 60-100°CInexpensive reagents, straightforward procedure.Can require high temperatures; sensitive α-halocarbonyls can be problematic.
Copper-Catalyzed MCR [7]2-amino-3-bromo-6-chloropyridine, aldehyde, terminal alkyne, Cu(I) catalystToluene or Dioxane, 80-120°CHigh atom economy, builds complexity quickly.Requires catalyst, may require inert atmosphere, can be sensitive to functional groups.
From Nitroolefins [8]2-amino-3-bromo-6-chloropyridine, β-nitrostyrene derivative, Cu(I) catalystDMF, Air (as oxidant), 80°CUses air as a green oxidant, good functional group tolerance.Nitroolefins can be lachrymatory and require careful handling.

Detailed Protocol: Alternative Copper-Catalyzed Synthesis from a Nitroolefin

This protocol is adapted from methodologies employing copper catalysis with air as a benign oxidant.[8] It provides an alternative to the use of α-halocarbonyls.

Objective: To synthesize 2-phenyl-8-bromo-5-chloroimidazo[1,2-a]pyridine as an example of an alternative route.

Materials:

  • 2-amino-3-bromo-6-chloropyridine (1 equiv.)

  • (E)-(2-nitrovinyl)benzene (1.2 equiv.)

  • Copper(I) Bromide (CuBr) (10 mol%)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (open to air), add 2-amino-3-bromo-6-chloropyridine (e.g., 1.0 mmol, 222 mg).

  • Add CuBr (0.1 mmol, 14.3 mg) and (E)-(2-nitrovinyl)benzene (1.2 mmol, 179 mg).

  • Add DMF (5 mL) to the flask.

  • Stir the mixture at 80°C. The reaction is open to the atmosphere, allowing air to serve as the oxidant.

  • Monitor the reaction progress by TLC (Ethyl Acetate:Hexane 3:7), observing the disappearance of the aminopyridine starting material. The reaction is typically complete within 8-12 hours.

  • Upon completion, cool the reaction mixture to room temperature and pour it into 50 mL of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 2-phenyl-8-bromo-5-chloroimidazo[1,2-a]pyridine.

Troubleshooting_Workflow Start Experiment Yield is Low Check1 Check Purity of Starting Materials Start->Check1 Action1 Purify Aminopyridine & Use Fresh Aldehyde Check1->Action1 No Check2 Reaction Conditions Optimal? Check1->Check2 Yes Action1->Check2 Action2 Increase Temperature Switch to DMF Check2->Action2 No Check3 Was Base Used? Check2->Check3 Yes Action2->Check3 Action3 Add 1.5 eq. NaHCO₃ Check3->Action3 No End Yield Improved Check3->End Yes Action3->End

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Regioselective Functionalization of 8-Bromo-5-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of 8-Bromo-5-chloroimidazo[1,2-a]pyridine functionalization. This scaffold is a valuable building block in medicinal chemistry and materials science, but its di-halogenated nature presents unique challenges in achieving site-selectivity. This guide provides field-proven insights, troubleshooting protocols, and mechanistic explanations to help you control and optimize your synthetic outcomes.

Understanding the Regiochemical Challenge

The this compound core possesses multiple reactive sites. For cross-coupling reactions, the primary challenge is differentiating between the C8-Br and C5-Cl bonds. For C-H functionalization, the C3 position is electronically activated, but reactions must be managed to avoid competing pathways involving the halogenated sites. Understanding the intrinsic reactivity differences is the first step toward achieving selectivity.

In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the Pd(0) catalyst to the carbon-halogen bond.[1][2] The reactivity of this step generally follows the trend of C–I > C–Br > C–OTf > C–Cl.[3] This inherent difference in bond strength and reactivity is the fundamental principle we exploit to achieve selective functionalization at the C8-Br position while leaving the C5-Cl position intact.

Caption: Overview of reactive sites and their general reactivity hierarchy.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling

This section focuses on the most common synthetic transformations, Suzuki-Miyaura and Buchwald-Hartwig reactions, aimed at selective C8 functionalization.

Suzuki-Miyaura Coupling

Objective: To selectively form a C-C bond at the C8 position.

Troubleshooting Q&A

  • Question 1: My reaction is giving me a mixture of C8 and C5 coupled products. How can I improve C8 selectivity?

    • Probable Cause: Your reaction conditions (catalyst, ligand, temperature) are too harsh, leading to the competitive activation of the stronger C5-Cl bond. Over-arylation can also occur if the catalyst does not dissociate from the mono-arylated product efficiently.[4]

    • Recommended Solution:

      • Lower the Temperature: Start reactions at room temperature or slightly elevated temperatures (e.g., 40-60 °C) and monitor by LCMS. The energy difference for oxidative addition to C-Br vs. C-Cl is more easily exploited at lower temperatures.

      • Choose a Less Reactive Catalyst/Ligand System: While highly active catalysts are often desired, a slightly less reactive system can provide better selectivity. Avoid extremely bulky and electron-rich N-heterocyclic carbene (NHC) ligands like IPr or IPent, which can sometimes promote over-functionalization.[5] Start with a well-behaved phosphine ligand like SPhos or XPhos.

      • Use a Milder Base: Strong bases can sometimes promote side reactions. Switch from alkoxides (e.g., NaOtBu) to carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).[6]

  • Question 2: The reaction is clean, showing only C8 coupling, but the conversion is very low. What should I do?

    • Probable Cause: The catalytic system is not active enough under the mild conditions required for selectivity, or the catalyst has deactivated. Homocoupling of the boronic acid can also be a competing pathway.

    • Recommended Solution:

      • Screen Ligands: The choice of ligand is critical. If PPh₃ is failing, move to more electron-rich and bulky monophosphine ligands from the Buchwald or Hartwig families (e.g., SPhos, RuPhos, XPhos). These ligands stabilize the Pd(0) center and promote efficient oxidative addition and reductive elimination.[7]

      • Use a Pre-catalyst: Instead of generating the Pd(0) species in situ from Pd(OAc)₂ or Pd₂dba₃, use a well-defined Pd(II) pre-catalyst (e.g., SPhos Pd G3). These are often more stable and provide more consistent results.

      • Ensure Anaerobic Conditions: Oxygen can lead to the oxidation of both the Pd(0) catalyst and the phosphine ligands, as well as promote boronic acid homocoupling.[6] Ensure your solvent is thoroughly degassed and the reaction is run under an inert atmosphere (Argon or Nitrogen).

Key Parameter Summary for C8-Selective Suzuki Coupling

ParameterRecommended Starting PointRationale & Notes
Catalyst Pd(OAc)₂ (2 mol%) or SPhos Pd G3 (2 mol%)Pre-catalysts offer better stability and reproducibility.
Ligand SPhos (4 mol%) or XPhos (4 mol%)Bulky, electron-rich monophosphine ligands facilitate C-Br activation while being less aggressive towards C-Cl.
Base K₃PO₄ (2.0 - 3.0 equiv.)A moderately strong base that is effective and has good functional group tolerance.[1]
Solvent 1,4-Dioxane/H₂O (e.g., 5:1) or Toluene/H₂OAprotic/aqueous mixtures are standard for Suzuki couplings, aiding in dissolving both the organic substrate and inorganic base.[1]
Temperature 60 - 80 °CA good starting range to favor kinetic C-Br activation without significantly engaging the C-Cl bond.
Boronic Acid 1.1 - 1.3 equivalentsA slight excess is usually sufficient to drive the reaction to completion.

Example Protocol: C8-Selective Suzuki-Miyaura Coupling

  • Setup: To a flame-dried 10 mL Schlenk tube, add this compound (1.0 mmol, 248.5 mg), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol, 424.6 mg).

  • Catalyst Loading: In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg). Add this solid mixture to the Schlenk tube.

  • Inert Atmosphere: Seal the tube with a septum, and purge with argon for 10 minutes by alternating between vacuum and argon backfill (3 cycles).

  • Solvent Addition: Add 4 mL of degassed 1,4-dioxane and 0.8 mL of degassed water via syringe.

  • Reaction: Place the sealed tube in a pre-heated oil bath at 80 °C and stir for 12-24 hours.

  • Monitoring & Workup: Monitor the reaction progress by TLC or LCMS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield the 8-aryl-5-chloroimidazo[1,2-a]pyridine product.

Buchwald-Hartwig Amination

Objective: To selectively form a C-N bond at the C8 position.

Troubleshooting Q&A

  • Question 1: I am observing hydrodehalogenation (loss of Br) at the C8 position instead of the desired amination product.

    • Probable Cause: This side reaction can occur, particularly with certain amines, via β-hydride elimination from the palladium-amide intermediate.[7] It can also be exacerbated by moisture or an inefficient catalyst system.

    • Recommended Solution:

      • Ligand Selection: Switch to a ligand known to suppress β-hydride elimination. Bidentate ligands like BINAP or DPPF were early improvements.[7] More modern, bulky biarylphosphine ligands (e.g., BrettPhos, RuPhos) are often very effective.

      • Base Choice: The base is critical. Use a strong, non-nucleophilic base like NaOtBu or LHMDS. Weaker bases may not efficiently deprotonate the amine-palladium complex, leading to side reactions.

      • Dry Conditions: Ensure all reagents and solvents are scrupulously dry. Water can interfere with the catalytic cycle.

  • Question 2: The reaction is not going to completion, and I'm recovering starting material. How can I improve the yield?

    • Probable Cause: The catalyst may not be active enough, or the amine is too hindered or not nucleophilic enough.

    • Recommended Solution:

      • Increase Temperature: Buchwald-Hartwig reactions often require higher temperatures than Suzuki couplings, typically in the 90-110 °C range.

      • Use a More Active Catalyst System: For challenging amines (e.g., hindered secondary amines or less nucleophilic primary amines), use a more robust catalyst system. The combination of a G3 or G4 pre-catalyst with a ligand like BrettPhos is a powerful option.[3]

      • Solvent Choice: While toluene and dioxane are common, sometimes a more polar aprotic solvent like DME can be beneficial.

G cluster_workflow Decision Workflow for C8-Selective Cross-Coupling start Goal: Selective C8 Functionalization reaction_type Choose Reaction: Suzuki or Buchwald-Hartwig? start->reaction_type suzuki_cond Initial Suzuki Conditions: - Pd(OAc)₂/SPhos - K₃PO₄ - Dioxane/H₂O, 80°C reaction_type->suzuki_cond Suzuki bh_cond Initial B-H Conditions: - Pd₂(dba)₃/XPhos - NaOtBu - Toluene, 100°C reaction_type->bh_cond Buchwald monitor Monitor by LCMS after 4h suzuki_cond->monitor bh_cond->monitor outcome1 Clean C8 Product, Low Conversion monitor->outcome1 Issue A outcome2 Mixture of C8/C5 or Side Products monitor->outcome2 Issue B outcome3 Good Conversion & Selectivity monitor->outcome3 Success solution1 Increase Activity: - Switch to G3 Pre-catalyst - Increase Temperature - Try a more active ligand outcome1->solution1 solution2 Increase Selectivity: - Lower Temperature - Use milder base (K₂CO₃) - Screen less active ligands outcome2->solution2 finish Reaction Optimized outcome3->finish solution1->monitor solution2->monitor

Caption: A troubleshooting workflow for optimizing C8 cross-coupling reactions.

FAQs: General Considerations

  • Q: Can I functionalize the C5 position selectively, leaving the C8-bromo group untouched?

    • A: This is synthetically challenging due to the higher reactivity of the C-Br bond. It typically cannot be achieved directly using standard palladium cross-coupling. A common strategy is to first functionalize the C8 position, and then in a subsequent step, perform a second cross-coupling at the C5-Cl position under more forcing conditions (higher temperature, more active catalyst).

  • Q: What about direct C-H activation? Can I functionalize the C3 position without affecting the halogens?

    • A: Yes, this is often feasible. The C3 position of the imidazo[1,2-a]pyridine scaffold is the most electronically rich and kinetically favored site for many C-H activation and electrophilic substitution reactions.[8][9][10] Reactions such as halogenation (e.g., with NBS), formylation, or some palladium-catalyzed direct arylations can often be performed with high regioselectivity at C3 under conditions that do not activate the C-X bonds. Careful screening of conditions is necessary to avoid catalyst inhibition or side reactions at the halogenated positions.

  • Q: My starting material seems insoluble in the reaction solvent. What can I do?

    • A: The imidazo[1,2-a]pyridine core can have limited solubility. If you are having issues with dioxane or toluene, consider a more polar aprotic solvent like DMF, DMAc, or NMP. Ensure you are using a sufficient volume of solvent. Gentle heating can also help, but be mindful of the impact on selectivity as discussed above.

  • Q: Is it possible to perform a one-pot, sequential C8 and C5 difunctionalization?

    • A: This is an advanced but possible strategy. It would involve first performing the C8-selective coupling under mild conditions. Then, without workup, a second set of reagents (a different boronic acid/amine, a more active ligand, and potentially more catalyst) could be added, and the temperature increased to drive the second coupling at the C5 position. This requires careful optimization to avoid cross-reactivity and catalyst deactivation.

References

Technical Support Center: Scale-Up Synthesis of 8-Bromo-5-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Bromo-5-chloroimidazo[1,2-a]pyridine. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. Imidazo[1,2-a]pyridines are privileged scaffolds in medicinal chemistry, and successful scale-up is critical for advancing drug candidates.[1][2][3][4] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical field experience.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to the this compound core?

The most robust and widely employed method for constructing the imidazo[1,2-a]pyridine scaffold is the condensation reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound.[1][5] For the target molecule, this compound, the logical starting materials are 2-amino-3-bromopyridine and 1-bromo-2,2-diethoxyethane or chloroacetaldehyde . The reaction sequence involves an initial SN2 reaction to form an N-alkylated intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic bicyclic system.

Causality: This route is favored for scale-up due to the high availability of starting materials and the generally reliable nature of the cyclocondensation reaction. Alternative multi-component reactions, while elegant, can be more challenging to control and optimize on a larger scale due to complex reaction kinetics.[3]

Q2: What are the critical process parameters to monitor during scale-up?

When scaling this synthesis, the following parameters are critical:

  • Temperature Control: The initial N-alkylation is often exothermic. Uncontrolled heat release can lead to side reactions and the formation of intractable tars.[6] A jacketed reactor with efficient cooling is mandatory.

  • Rate of Addition: Adding the α-halocarbonyl reagent slowly to the solution of 2-aminopyridine is crucial to maintain temperature control and minimize the formation of dimeric or polymeric byproducts.[6]

  • Solvent Selection: Solvents like ethanol, isopropanol, or DMF are common at the lab scale.[1] For scale-up, consider factors like boiling point (for reflux control), recovery/recycling, and safety (flashpoint). A higher-boiling solvent like DMF might improve solubility but can complicate product isolation.

  • pH Control: The final dehydration step is acid-catalyzed. However, maintaining a controlled pH during work-up is essential to prevent hydrolysis of the product or other sensitive functional groups.

Q3: How can I confirm the correct regiochemical outcome (8-Bromo-5-chloro vs. other isomers)?

Regiochemistry is a paramount concern. The substitution pattern is determined by the starting 2-aminopyridine. To synthesize the 8-Bromo-5-chloro isomer, you must start with 2-amino-3-bromo-6-chloropyridine . The cyclization occurs via nucleophilic attack of the exocyclic amino group onto the carbonyl carbon, followed by dehydration.

  • Analytical Confirmation:

    • NMR Spectroscopy: 2D NMR techniques like NOESY or HMBC are definitive. For the 8-bromo isomer, a Nuclear Overhauser Effect (NOE) would be expected between the proton at C7 and the proton at C6, if present. The distinct chemical shifts of the remaining aromatic protons are key identifiers.

    • X-Ray Crystallography: If a crystalline product is obtained, single-crystal X-ray diffraction provides unambiguous structural proof.

Troubleshooting Guide for Scale-Up Synthesis

This section addresses specific problems encountered during the scale-up process in a direct Q&A format.

Problem 1: The reaction yield has dropped significantly after moving from a 10g scale to a 1kg scale.
  • Potential Cause A: Inefficient Heat Transfer and Localized Hotspots

    • Explanation: What is easily managed by a simple oil bath in the lab becomes a major challenge in a large reactor. Poor mixing and inadequate cooling can create localized hotspots where reactants and products decompose, leading to tar formation and reduced yield.[6]

    • Solution:

      • Controlled Addition: Implement a programmed, slow addition of the electrophile (e.g., chloroacetaldehyde) using a dosing pump.

      • Monitor Internal Temperature: Rely on an internal temperature probe, not the jacket temperature, for a true reading of the reaction conditions.

      • Optimize Agitation: Ensure the reactor's agitator speed and design are sufficient to maintain a homogenous mixture without creating a vortex.

  • Potential Cause B: Phase Separation or Poor Solubility

    • Explanation: As the reaction progresses, intermediates or the final product salt may precipitate from the solution, especially if solvent volume has not been scaled proportionally. This can stall the reaction or create a non-homogenous slurry that is difficult to process.

    • Solution:

      • Adjust Solvent Volume: Increase the solvent ratio (L/kg of starting material) to maintain solubility throughout the reaction.

      • Consider a Co-Solvent: Introduce a co-solvent that improves the solubility of all species involved.

      • Hot Filtration: If an intermediate salt precipitates, a hot filtration step might be necessary before proceeding to the next stage, though this adds complexity at scale.

Problem 2: The final product is a dark, oily tar that is difficult to purify.
  • Potential Cause: Polymerization of the Aldehyde Reagent

    • Explanation: Chloroacetaldehyde is notoriously unstable and prone to polymerization, especially under acidic or basic conditions or at elevated temperatures. This is a classic scale-up challenge.

    • Solution:

      • Use a Stable Precursor: Instead of aqueous chloroacetaldehyde, use a more stable precursor like 1-bromo-2,2-diethoxyethane. The acetal is stable during the initial alkylation, and the aldehyde is unmasked in situ under the acidic conditions required for cyclization.

      • Inverse Addition: Add the 2-aminopyridine solution to the aldehyde precursor solution. This keeps the aldehyde concentration low at any given moment, minimizing self-condensation.

Workflow for Synthesizing this compound

G cluster_prep Phase 1: Reaction Setup cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation & Purification A Charge Reactor with 2-amino-3-bromo-6-chloropyridine and Solvent (e.g., IPA) C Controlled Addition of B to A while maintaining T < 30°C A->C B Prepare Solution of 1-bromo-2,2-diethoxyethane B->C D Heat Mixture to Reflux (In situ deprotection & cyclization) C->D E Monitor Reaction by HPLC for disappearance of starting material D->E F Cool Reaction & Quench (e.g., with NaHCO3 solution) E->F G Extract with Organic Solvent (e.g., EtOAc or DCM) F->G H Solvent Swap & Crystallization G->H I Filter and Dry Product H->I J Final QC Analysis (HPLC, NMR, MS) I->J

Caption: A generalized workflow for the scale-up synthesis.

Problem 3: HPLC analysis shows multiple product peaks, indicating isomer formation or side products.
  • Potential Cause A: Incorrect Starting Material

    • Explanation: The most common cause of isomers is an incorrect or impure starting 2-aminopyridine. For example, using 2-amino-5-bromo-6-chloropyridine would lead to the 6-bromo-5-chloro isomer.

    • Solution:

      • Stringent QC: Implement rigorous quality control on all incoming raw materials. Confirm the structure of the starting aminopyridine by NMR and MS before use.

  • Potential Cause B: Dimerization/Side Reactions

    • Explanation: The intermediate N-alkylated aminopyridine can potentially react with another molecule of the aminopyridine starting material instead of cyclizing, leading to dimeric impurities.

    • Solution:

      • Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of the α-halocarbonyl reagent to ensure all the more valuable aminopyridine is consumed.

      • Temperature Profile: A lower temperature for the initial alkylation step followed by a rapid ramp-up to reflux for the cyclization can favor the desired intramolecular reaction over the intermolecular side reaction.

Troubleshooting Decision Tree

G cluster_yield Low Yield cluster_purity Purity Issues Start Unsatisfactory Outcome in Scale-Up Yield Low Yield Start->Yield Purity Low Purity / Tar Start->Purity Cause_Heat Poor Heat Transfer? Yield->Cause_Heat Cause_Sol Poor Solubility? Yield->Cause_Sol Sol_Heat Improve Cooling Slow Addition Rate Cause_Heat->Sol_Heat Sol_Sol Increase Solvent Volume Use Co-Solvent Cause_Sol->Sol_Sol Cause_Poly Aldehyde Polymerization? Purity->Cause_Poly Cause_Iso Isomers Detected? Purity->Cause_Iso Sol_Poly Use Acetal Precursor Inverse Addition Cause_Poly->Sol_Poly Sol_Iso Confirm Starting Material QC Optimize Temp Profile Cause_Iso->Sol_Iso

Caption: A decision tree for troubleshooting common scale-up issues.

Quantitative Data & Protocols

Table 1: Comparison of Lab-Scale vs. Proposed Pilot-Scale Conditions
ParameterLab Scale (10g)Pilot Scale (1kg)Rationale for Change
Starting Material 2-amino-3-bromo-6-chloropyridine (10.0 g)2-amino-3-bromo-6-chloropyridine (1.00 kg)Direct 100x scale-up.
Electrophile Chloroacetaldehyde (50% in H₂O, 1.2 eq)1-Bromo-2,2-diethoxyethane (1.1 eq)Enhanced stability and safety at scale; avoids handling unstable aldehyde directly.[6]
Solvent Ethanol (100 mL)Isopropanol (IPA) (10 L)Higher boiling point for better reflux control, good solubility, and favorable safety profile for plant operations.
Addition Method Single portion addition at room tempSlow addition via pump over 2 hoursCritical for managing exotherm and minimizing side reactions.[6]
Temperature Control Oil bathJacketed reactor with internal probeEnsures uniform heating and prevents localized overheating.
Work-up Rotary evaporation, manual extractionReactor quench, phase separation, solvent swapProcedures adapted for large volumes and closed-system operations.
Purification Silica Gel ChromatographyRecrystallization from IPA/HeptaneChromatography is generally not viable for large-scale production; crystallization is preferred.[7]
Experimental Protocol: Pilot-Scale Synthesis

WARNING: This procedure should only be performed by trained personnel in a facility equipped for chemical manufacturing. Adhere to all local safety regulations.

  • Reactor Setup: Charge a clean, dry 50 L jacketed glass reactor with 2-amino-3-bromo-6-chloropyridine (1.00 kg) and isopropanol (10 L). Begin agitation.

  • Reagent Addition: In a separate vessel, prepare a solution of 1-bromo-2,2-diethoxyethane (1.05 kg, 1.1 eq) in isopropanol (2 L).

  • N-Alkylation: Using a diaphragm pump, add the solution from Step 2 to the reactor over a period of 2-3 hours. Monitor the internal temperature and maintain it below 30°C using jacket cooling.

  • Cyclization & Dehydration: Once the addition is complete, heat the reactor contents to reflux (approx. 82°C) and hold for 8-12 hours. The reaction progress is monitored by HPLC until the starting aminopyridine is <1% AUC.

  • Work-up: Cool the reactor to 20°C. Slowly add a saturated aqueous solution of sodium bicarbonate (5 L) to neutralize the HBr formed.

  • Extraction: Stop agitation and allow the layers to separate. Drain the lower aqueous layer.

  • Crystallization: Reduce the volume of the organic layer by vacuum distillation. Add heptane (10 L) as an anti-solvent to induce crystallization.

  • Isolation: Cool the resulting slurry to 0-5°C and hold for 2 hours. Filter the solid product using a Nutsche filter, wash with cold heptane (2 x 2 L), and dry under vacuum at 45°C to a constant weight.

References

Technical Support Center: 8-Bromo-5-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 8-Bromo-5-chloroimidazo[1,2-a]pyridine. This document is designed for researchers, medicinal chemists, and formulation scientists actively working with this compound. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The stability of this core, particularly when substituted with electron-withdrawing halogens like bromine and chlorine, is a critical parameter influencing its development, formulation, and storage.

Given the novelty of this compound, published data on its specific degradation pathways is not yet available. Therefore, this guide provides a framework for investigating its stability based on established principles of forced degradation and the known chemical reactivity of the imidazo[1,2-a]pyridine nucleus and halogenated aromatic systems.[2][3] Our goal is to empower you to anticipate potential stability issues, design robust analytical methods, and troubleshoot common experimental challenges.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you might encounter during a forced degradation (stress testing) study, a mandatory component of drug development outlined by ICH guidelines.[4]

Part 1: Troubleshooting & FAQs for Forced Degradation Studies

Forced degradation studies are essential for elucidating degradation pathways and developing stability-indicating analytical methods.[5] The typical approach involves subjecting the compound to stress conditions including acid and base hydrolysis, oxidation, heat, and light to achieve a target degradation of 5-20%.[4]

FAQ 1: Hydrolytic Stability

Question: I've subjected this compound to 0.1 M HCl and 0.1 M NaOH at 60°C for 24 hours, but my HPLC analysis shows no significant degradation. Does this mean the compound is completely stable to hydrolysis?

Answer & Troubleshooting:

Not necessarily. The imidazo[1,2-a]pyridine ring system is generally stable, but the presence of halogens can influence its reactivity.[6] If you observe minimal degradation, it indicates high stability under the tested conditions, but more rigorous testing is required before concluding it is fully stable.

  • Causality: The nitrogen bridgehead and the aromatic nature of the fused rings contribute to the overall stability of the imidazo[1,2-a]pyridine core. Initial mild conditions may not possess sufficient energy to overcome the activation barrier for hydrolysis.

  • Troubleshooting Steps:

    • Increase Stress Severity: Incrementally increase the temperature (e.g., to 80°C) or the concentration of the acid/base (e.g., to 1 M HCl or 1 M NaOH). Monitor the reaction at several time points (e.g., 12, 24, 48 hours) to capture the onset of degradation.

    • Use a Co-solvent: If the compound has poor aqueous solubility, this can limit its exposure to the hydrolytic medium. Introduce a small, controlled amount of a water-miscible organic solvent (e.g., acetonitrile or methanol) to ensure the compound is fully dissolved. Be sure to run a control with the co-solvent alone to check for its potential degradation.

    • Verify Analytical Method: Ensure your HPLC method is capable of separating the parent peak from potential early-eluting, more polar degradants. A broad, tailing parent peak could be masking a co-eluting impurity.

Question: What are the predicted degradation pathways for this compound under hydrolytic stress?

Answer & Predicted Pathways:

While the core ring is robust, the most probable degradation pathways under harsh hydrolytic conditions involve modification or cleavage of the halogen substituents.

  • Dehalogenation: The C-Br and C-Cl bonds are potential sites for nucleophilic substitution by hydroxide ions (under basic conditions) or water (under harsh acidic/thermal conditions), leading to hydroxylated derivatives.[7][8] Given that the C-Br bond is generally weaker than the C-Cl bond, debromination may occur preferentially.[9]

    • Product 1: 5-Chloro-8-hydroxyimidazo[1,2-a]pyridine

    • Product 2: 8-Bromo-5-hydroxyimidazo[1,2-a]pyridine

  • Ring Opening: Under extremely harsh conditions (e.g., high temperature and high acid/base concentration), cleavage of the imidazole ring could occur, though this is less likely than dehalogenation.

Below is a diagram illustrating the predicted hydrolytic degradation pathways.

G cluster_hydrolysis Hydrolytic Degradation parent This compound deg1 5-Chloro-8-hydroxyimidazo[1,2-a]pyridine parent->deg1 Harsh Base (OH⁻) -Br⁻ deg2 8-Bromo-5-hydroxyimidazo[1,2-a]pyridine parent->deg2 Harsh Base (OH⁻) -Cl⁻

Caption: Predicted hydrolytic dehalogenation pathways.

FAQ 2: Oxidative Stability

Question: I treated my compound with 3% hydrogen peroxide (H₂O₂) at room temperature and observed several new peaks in my chromatogram. How can I determine the primary oxidative degradation products?

Answer & Troubleshooting:

The imidazo[1,2-a]pyridine ring is susceptible to oxidation, particularly at the electron-rich imidazole moiety. The formation of multiple peaks is common in oxidative stress studies.

  • Causality: The nitrogen atom at position 1 (the bridgehead nitrogen) and the C3 position of the imidazole ring are common sites for oxidative attack. Additionally, N-oxide formation on the pyridine ring nitrogen is a well-known metabolic and degradation pathway for N-heterocyclic compounds.

  • Troubleshooting & Identification Strategy:

    • Time-Course Study: Analyze samples at multiple early time points (e.g., 2, 6, 12, 24 hours). Products whose concentrations increase initially and then decrease are likely primary degradants that are further degrading into secondary products.

    • LC-MS/MS Analysis: Use mass spectrometry to get the molecular weights of the degradation products. An increase of 16 amu (+O) suggests hydroxylation or N-oxide formation. An increase of 32 amu (+2O) could indicate further oxidation.

    • MS/MS Fragmentation: Fragment the parent ion and the degradant ions. Commonalities in the fragmentation pattern can help identify which part of the molecule has remained intact. For imidazo[1,2-a]pyridines, characteristic losses of HCN or C₂H₂N can be diagnostic.[10][11]

Question: What are the predicted products of oxidative degradation?

Answer & Predicted Pathways:

The most likely oxidative transformations are N-oxidation and hydroxylation.

  • N-Oxide Formation: The pyridine nitrogen is a likely site for oxidation, forming the corresponding N-oxide. This is a very common metabolic pathway for such scaffolds.

    • Product 3: this compound N-oxide

  • Hydroxylation: Direct oxidation of the imidazole ring could lead to the formation of a hydroxylated product, potentially at the C3 position.

    • Product 4: 8-Bromo-5-chloro-3-hydroxyimidazo[1,2-a]pyridine

G cluster_oxidation Oxidative Degradation parent This compound deg1 This compound N-oxide parent->deg1 H₂O₂ [+O] deg2 8-Bromo-5-chloro-3-hydroxy- imidazo[1,2-a]pyridine parent->deg2 H₂O₂ [+O]

Caption: Predicted oxidative degradation pathways.

FAQ 3: Photostability

Question: My solid sample of this compound showed significant color change after exposure in a photostability chamber (ICH Q1B conditions), but the solution sample did not degrade as much. Why is there a difference?

Answer & Troubleshooting:

This difference is common and highlights the importance of testing both solid and solution states.

  • Causality: In the solid state, energy from light can be trapped within the crystal lattice, leading to the formation of radicals and subsequent degradation, often observed as a color change. In solution, the solvent can quench excited states or dissipate energy, potentially reducing the degradation rate. Furthermore, the degradation mechanism itself can differ; solid-state degradation is often radical-mediated, while solution-phase photodegradation can involve solvent participation. The imidazo[1,2-a]pyridine core is known to have fluorescent properties, indicating it interacts strongly with UV light, making photolytic degradation a key area of concern.[12][13]

  • Troubleshooting Steps:

    • Characterize the Degradants: Use HPLC-MS to analyze both the solid and solution stressed samples. Compare the degradation profiles. Are the degradants the same, or are there unique products formed in the solid state?

    • Protective Packaging: The observation of solid-state photodegradation is a critical finding for formulation and packaging. This indicates that the final drug product will likely require light-resistant packaging (e.g., amber vials, opaque containers).

    • Mechanism Investigation: The primary mechanism for photodecay of halogenated aromatics is often reductive dehalogenation via a radical mechanism.[9] You may see products where the bromine or chlorine atom is replaced by a hydrogen atom.

      • Product 5: 5-Chloroimidazo[1,2-a]pyridine (from debromination)

      • Product 6: 8-Bromoimidazo[1,2-a]pyridine (from dechlorination)

Part 2: Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol provides a standard workflow for conducting a forced degradation study.

Objective: To generate potential degradation products of this compound and develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid or trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC with UV/PDA and Mass Spectrometer (MS) detectors

  • Calibrated photostability chamber and oven

Workflow Diagram:

G cluster_stress Apply Stress Conditions (in parallel) start Prepare Stock Solution (e.g., 1 mg/mL in ACN) acid Acidic 0.1M - 1M HCl 60-80°C start->acid base Basic 0.1M - 1M NaOH 60-80°C start->base oxid Oxidative 3-30% H₂O₂ RT start->oxid therm Thermal 80°C (Soln) 105°C (Solid) start->therm photo Photolytic ICH Q1B (Solid & Soln) start->photo analyze Analyze Samples by HPLC-UV/MS (at T=0 and subsequent time points) acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze eval Evaluate Degradation (Target 5-20%) analyze->eval peak_purity Assess Peak Purity & Mass Balance eval->peak_purity identify Characterize Major Degradants (MS/MS, NMR if needed) peak_purity->identify method_val Validate Stability-Indicating Method identify->method_val

Caption: General workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC-MS Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

ParameterRecommended Starting ConditionsRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and resolution for small aromatic molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase ensures good peak shape for nitrogen-containing heterocycles by suppressing silanol interactions.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10% to 95% B over 15 minutesA broad gradient is essential initially to ensure elution of all parent compound and potential degradants, which may have a wide polarity range.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40°CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol. 2 µLSmall volume to prevent peak overload.
UV Detection PDA Detector (210-400 nm)Allows for monitoring at multiple wavelengths and assessing peak purity.
MS Detection ESI Positive ModeThe basic nitrogens on the imidazo[1,2-a]pyridine ring are readily protonated, making ESI+ the ideal ionization mode.

Part 3: Summary of Predicted Degradants

The following table summarizes the potential degradation products discussed in this guide. The primary analytical tool for their initial identification would be LC-MS, looking for the expected mass shift from the parent compound.

Stress ConditionPredicted MechanismPotential Degradation ProductExpected Mass Shift (from Parent)
Acid/Base Hydrolysis Nucleophilic Substitution (Debromination)5-Chloro-8-hydroxyimidazo[1,2-a]pyridine-63 amu (-Br, +OH)
Acid/Base Hydrolysis Nucleophilic Substitution (Dechlorination)8-Bromo-5-hydroxyimidazo[1,2-a]pyridine-19 amu (-Cl, +OH)
Oxidation N-OxidationThis compound N-oxide+16 amu (+O)
Oxidation Ring Hydroxylation8-Bromo-5-chloro-3-hydroxyimidazo[1,2-a]pyridine+16 amu (+O)
Photolysis Reductive Dehalogenation (Debromination)5-Chloroimidazo[1,2-a]pyridine-79 amu (-Br, +H)
Photolysis Reductive Dehalogenation (Dechlorination)8-Bromoimidazo[1,2-a]pyridine-34 amu (-Cl, +H)

References

Validation & Comparative

A Comparative Guide to the Cytotoxicity of Imidazo[1,2-a]pyridine Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] This guide provides a comparative analysis of the cytotoxic properties of various imidazo[1,2-a]pyridine derivatives, with a focus on understanding the structure-activity relationships that govern their anticancer potential. While specific experimental data for 8-Bromo-5-chloroimidazo[1,2-a]pyridine is not extensively available in the public domain, this guide will synthesize data on structurally related analogs to provide valuable insights for researchers and drug development professionals. By examining the effects of different substitutions on the imidazo[1,2-a]pyridine core, we can better predict and design novel, potent anticancer agents.

Structure-Activity Relationship (SAR) and Cytotoxic Potency

The cytotoxic activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system.[2][3] Understanding these structure-activity relationships is crucial for the rational design of new anticancer drug candidates. Generally, the introduction of various functional groups can modulate the compound's electronic properties, lipophilicity, and ability to interact with biological targets, thereby influencing its cytotoxic potency and selectivity.

For instance, studies have shown that the presence of halogen atoms, such as bromine and chlorine, can significantly impact the anticancer activity of a compound. While specific data on the combined effect of an 8-bromo and 5-chloro substitution is sparse, the individual and combined effects of other substitutions provide a predictive framework. The following sections will delve into the specific cytotoxic data of various analogs to elucidate these relationships further.

Comparative In Vitro Cytotoxicity of Imidazo[1,2-a]pyridine Analogs

The following table summarizes the 50% inhibitory concentration (IC50) values for a selection of imidazo[1,2-a]pyridine derivatives against various human cancer cell lines. This data, compiled from multiple studies, highlights the diverse cytotoxic profiles of these compounds and underscores the importance of specific structural modifications.

Compound/AnalogCancer Cell LineCell TypeIC50 (µM)Reference CompoundIC50 (µM)
Hydrazone derivative 8c K-562Leukemia1.09--
Hydrazone derivative 8b K-562Leukemia2.91--
Imidazo[1,2-a]pyridine 6 A375Melanoma<12Dacarbazine~25
Imidazo[1,2-a]pyridine 6 HeLaCervical Cancer---
Imidazo[1,2-a]pyridine IP-5 HCC1937Breast Cancer45--
Imidazo[1,2-a]pyridine IP-6 HCC1937Breast Cancer47.7--
Imidazo[1,2-a]pyridine IP-7 HCC1937Breast Cancer79.6--
HB9 A549Lung Cancer50.56Cisplatin53.25
HB10 HepG2Liver Carcinoma51.52Cisplatin54.81
12b Hep-2Laryngeal Carcinoma11--
12b HepG2Liver Carcinoma13--
12b MCF-7Breast Cancer11--
12b A375Skin Cancer11--
3-methoxyphenyl derivativeMCF-7Breast Cancer2.55Cisplatin4.05
3-methoxyphenyl derivativeHeLaCervical Cancer3.89Cisplatin11.56

Data compiled from multiple sources.[4][5][6][7][8][9]

Mechanisms of Cytotoxicity: A Look into Cellular Pathways

Imidazo[1,2-a]pyridine derivatives exert their cytotoxic effects through various mechanisms, often involving the modulation of critical signaling pathways that are dysregulated in cancer.[10] One of the key pathways implicated is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival.[5][6]

Several studies have demonstrated that novel imidazo[1,2-a]pyridine compounds can inhibit this pathway, leading to cell cycle arrest and apoptosis.[5] For example, certain derivatives have been shown to reduce the levels of phosphorylated Akt and mTOR, key components of this signaling cascade.[5] This inhibition can, in turn, upregulate cell cycle inhibitors like p53 and p21 and pro-apoptotic proteins such as Bax, while downregulating anti-apoptotic proteins like Bcl-2.[5][11][12]

The following diagram illustrates the simplified PI3K/Akt/mTOR signaling pathway and the points of inhibition by certain imidazo[1,2-a]pyridine analogs.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Imidazopyridine Imidazo[1,2-a]pyridine Analogs Imidazopyridine->PI3K Inhibits Imidazopyridine->Akt Inhibits Imidazopyridine->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine analogs.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

To ensure the reliability and reproducibility of cytotoxicity data, a well-defined and validated experimental protocol is essential. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for assessing cell viability.[13][14]

Principle:

The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan.[13] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantitative determination of cytotoxicity.

Step-by-Step Methodology:
  • Cell Seeding:

    • Culture the desired cancer cell line in appropriate growth medium until it reaches logarithmic growth phase.

    • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., this compound analog) in a suitable solvent, such as DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

The following diagram outlines the workflow for the MTT assay.

MTT_Assay_Workflow Start Start Cell_Seeding 1. Cell Seeding (96-well plate) Start->Cell_Seeding Incubation_24h_1 2. Incubation (24h) for cell attachment Cell_Seeding->Incubation_24h_1 Compound_Treatment 3. Compound Treatment (serial dilutions) Incubation_24h_1->Compound_Treatment Incubation_48h 4. Incubation (e.g., 48h) for drug exposure Compound_Treatment->Incubation_48h MTT_Addition 5. Add MTT Solution Incubation_48h->MTT_Addition Incubation_4h 6. Incubation (2-4h) for formazan formation MTT_Addition->Incubation_4h Solubilization 7. Solubilize Formazan (add DMSO) Incubation_4h->Solubilization Read_Absorbance 8. Read Absorbance (570 nm) Solubilization->Read_Absorbance Data_Analysis 9. Data Analysis (Calculate IC50) Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The comparative analysis of various analogs reveals that substitutions at different positions of the heterocyclic core significantly influence their cytotoxic potency and selectivity against various cancer cell lines. While this guide has synthesized available data on a range of analogs, the lack of specific information on this compound highlights an area for future investigation.

Future research should focus on the systematic synthesis and evaluation of multi-halogenated imidazo[1,2-a]pyridine derivatives to explore their potential as potent and selective anticancer agents. Elucidating their precise mechanisms of action and evaluating their efficacy in in vivo models will be critical next steps in the development of these promising compounds for cancer therapy.

References

Navigating the SAR Landscape of Halogenated Imidazo[1,2-a]pyridines in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its unique electronic properties and synthetic tractability have made it a focal point in the quest for novel anticancer agents. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of halogenated imidazo[1,2-a]pyridine derivatives, with a specific focus on the potential therapeutic implications of 8-bromo and 5-chloro substitutions. By synthesizing available preclinical data, we aim to offer a valuable resource for researchers engaged in the discovery and development of next-generation cancer therapeutics.

The Imidazo[1,2-a]pyridine Core: A Versatile Scaffold in Cancer Drug Discovery

The imidazo[1,2-a]pyridine ring system is a bicyclic heteroaromatic compound that has garnered significant attention in oncology research. Its planar structure and ability to engage in various non-covalent interactions make it an ideal backbone for the design of kinase inhibitors and other targeted therapies. Modifications to this core structure have been shown to modulate its biological activity, making the exploration of its SAR a critical aspect of the drug discovery process.

Case Study: SAR of Novel Imidazo[1,2-a]pyridine Derivatives in Breast Cancer

A recent study on a series of novel imidazo[1,2-a]pyridine derivatives, designated as IP-5, IP-6, and IP-7, has provided valuable insights into their cytotoxic effects against the HCC1937 breast cancer cell line. While not featuring the 8-bromo-5-chloro substitution pattern, the SAR of these compounds offers a foundational understanding of how substitutions on the imidazo[1,2-a]pyridine core influence anticancer activity.

Comparative Cytotoxicity

The in vitro cytotoxicity of these compounds was evaluated using the MTT assay, with the half-maximal inhibitory concentration (IC50) values determined after 48 hours of treatment.

CompoundStructureCancer Cell LineIC50 (µM)[1]
IP-5 3-(4-chlorophenyl)-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridineHCC1937 (Breast)45
IP-6 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridineHCC1937 (Breast)47.7
IP-7 3-(4-chlorophenyl)-7-methyl-2-(p-tolyl)imidazo[1,2-a]pyridineHCC1937 (Breast)79.6

The data reveals that IP-5 and IP-6 exhibit comparable and more potent cytotoxic effects against HCC1937 cells compared to IP-7. This suggests that the presence and position of the methoxy and chloro substituents on the phenyl rings at the 2 and 3 positions of the imidazo[1,2-a]pyridine core play a crucial role in determining the anticancer activity. The subtle structural difference between IP-5 and IP-6, which is the swapped positions of the 4-methoxyphenyl and 4-chlorophenyl groups, results in a minor change in activity. However, the replacement of the 4-methoxyphenyl group in IP-5 with a p-tolyl group in IP-7 leads to a significant decrease in potency, highlighting the importance of the methoxy group for cytotoxic activity in this series.

The Potential Impact of 8-Bromo and 5-Chloro Substitutions

While specific SAR data for 8-bromo-5-chloroimidazo[1,2-a]pyridine derivatives is limited in the public domain, we can extrapolate the potential impact of these substitutions based on established principles of medicinal chemistry.

  • Electronic Effects : Both bromine and chlorine are electron-withdrawing groups. Their presence on the pyridine ring of the imidazo[1,2-a]pyridine scaffold is expected to modulate the electron density of the ring system. This can influence the compound's ability to interact with biological targets, such as the ATP-binding pocket of kinases.

  • Lipophilicity : The addition of halogens generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes and reach intracellular targets. However, excessive lipophilicity can also lead to off-target effects and poor pharmacokinetic properties.

  • Steric Hindrance : The size of the bromine and chlorine atoms can introduce steric hindrance, which may either promote or hinder binding to a target protein, depending on the topology of the binding site.

The presence of a bromo group at the 8-position, in particular, has been noted in some studies to enhance the anticancer properties of the imidazo[1,2-a]pyridine scaffold, suggesting that this substitution pattern is a promising avenue for further investigation.

Mechanism of Action: Induction of Cell Cycle Arrest and Apoptosis

Further investigation into the mechanism of action of the lead compound, IP-5, revealed that it induces cell cycle arrest and apoptosis in HCC1937 cells.[1] Western blot analysis showed an increase in the levels of p53 and p21, key regulators of the cell cycle, suggesting that IP-5 treatment leads to a G1/S phase arrest.[1] Additionally, an increase in the cleavage of PARP and the activation of caspases 7 and 8 indicated the induction of the extrinsic apoptosis pathway.[1]

Signaling_Pathway cluster_CellCycle Cell Cycle Arrest cluster_Apoptosis Apoptosis Induction This compound This compound Target Kinase Target Kinase This compound->Target Kinase Inhibition p53 p53 This compound->p53 Caspase-8 Caspase-8 This compound->Caspase-8 Downstream Effectors Downstream Effectors Target Kinase->Downstream Effectors Phosphorylation Cell Cycle Progression Cell Cycle Progression Downstream Effectors->Cell Cycle Progression Promotion Apoptosis Apoptosis Downstream Effectors->Apoptosis Inhibition p21 p21 p53->p21 p21->Cell Cycle Progression Inhibition Caspase-7 Caspase-7 Caspase-8->Caspase-7 PARP Cleavage PARP Cleavage Caspase-7->PARP Cleavage PARP Cleavage->Apoptosis Execution

Caption: Proposed mechanism of action for this compound derivatives.

Experimental Protocols

To facilitate further research in this area, we provide detailed protocols for the key assays used to characterize the anticancer activity of these compounds.

MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium and add 100 µL to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubate the plate for the desired exposure time (e.g., 48 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony, thereby measuring the long-term reproductive viability of cells after treatment.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Complete culture medium

  • Test compounds

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Seed a known number of cells (e.g., 500-1000 cells/well) into 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration.

  • Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Incubate the plates for 10-14 days, allowing colonies to form.

  • Fix the colonies with methanol for 15 minutes.

  • Stain the colonies with crystal violet solution for 15-30 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically containing >50 cells) in each well.

  • Calculate the plating efficiency and the surviving fraction for each treatment group compared to the untreated control.

Western Blot Analysis for Apoptosis and Cell Cycle Markers

This technique is used to detect and quantify specific proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Cancer cell lines

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-p21, anti-cleaved PARP, anti-caspase-8)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with the test compounds for the desired time.

  • Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

  • Denature the protein lysates by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Cell_Culture Cancer Cell Lines Treatment Treatment with Imidazo[1,2-a]pyridine Derivatives Cell_Culture->Treatment MTT_Assay MTT Assay (Cytotoxicity, IC50) Treatment->MTT_Assay Clonogenic_Assay Clonogenic Assay (Long-term Survival) Treatment->Clonogenic_Assay Protein_Extraction Protein Extraction Treatment->Protein_Extraction Western_Blot Western Blot Analysis Apoptosis_Markers Apoptosis Markers (Cleaved PARP, Caspases) Western_Blot->Apoptosis_Markers Cell_Cycle_Markers Cell Cycle Markers (p53, p21) Western_Blot->Cell_Cycle_Markers Protein_Extraction->Western_Blot

Caption: Experimental workflow for evaluating the anticancer activity of imidazo[1,2-a]pyridine derivatives.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel anticancer agents. While the direct SAR of 8-bromo-5-chloro substituted derivatives requires further elucidation through dedicated studies, the available data on related halogenated analogs provides a strong rationale for their investigation. The case study of IP-5, IP-6, and IP-7 highlights the sensitivity of this scaffold to substitutions, underscoring the importance of systematic medicinal chemistry efforts. Future research should focus on the synthesis and comprehensive biological evaluation of a library of this compound derivatives to fully map their SAR and identify lead candidates with potent and selective anticancer activity. The detailed experimental protocols provided in this guide offer a standardized framework for such investigations, paving the way for the development of novel and effective cancer therapies.

References

A Comparative Guide to the Anticancer Activity of Imidazo[1,2-a]pyridine Isomers and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold has garnered significant attention in medicinal chemistry as a "privileged" structure, owing to its prevalence in a wide array of biologically active compounds.[1] This guide offers an in-depth comparative analysis of the anticancer activity of various imidazo[1,2-a]pyridine isomers and structurally related analogs. We will explore how subtle changes in molecular architecture influence cytotoxic potency, delve into the underlying mechanisms of action, and provide detailed experimental protocols to support further research in this promising area of oncology drug discovery.

The Significance of Isomerism in Imidazo[1,2-a]pyridine-Based Anticancer Drug Design

Isomerism, the phenomenon where molecules share the same chemical formula but differ in the arrangement of their atoms, plays a pivotal role in drug efficacy and safety. In the context of imidazo[1,2-a]pyridine derivatives, even minor alterations in the position of a substituent on the core ring system or its appended moieties can lead to profound differences in their interaction with biological targets, ultimately dictating their anticancer activity. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective anticancer agents.

Comparative Analysis of Anticancer Activity: A Data-Driven Overview

The anticancer potential of imidazo[1,2-a]pyridine derivatives has been demonstrated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, is a key metric for this evaluation. Below is a compilation of experimental data from various studies, highlighting the cytotoxic effects of different imidazo[1,2-a]pyridine analogs.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 12 HT-29 (Colon)4.15 ± 2.93[2]
Compound 18 HT-29 (Colon)10.11 ± 0.70[2]
Compound 11 HT-29 (Colon)18.34 ± 1.22[2]
IP-5 HCC1937 (Breast)45[3]
IP-6 HCC1937 (Breast)47.7[3]
IP-7 HCC1937 (Breast)79.6[3]
HB9 A549 (Lung)50.56[4][5]
HB10 HepG2 (Liver)51.52[4][5]
Cisplatin (Control) A549 (Lung)53.25[4][5]
Cisplatin (Control) HepG2 (Liver)54.81[4][5]

This table provides a comparative overview of the cytotoxic potencies of various imidazo[1,2-a]pyridine derivatives against different cancer cell lines.

The data clearly illustrates the impact of structural modifications on anticancer activity. For instance, a study on 3-aminoimidazo[1,2-a]pyridine compounds revealed that substitutions at the C-2 and C-3 positions significantly influence their cytotoxicity.[2] Compound 12, featuring a nitro group on the C-2 phenyl ring and a para-chlorophenyl group at C-3, exhibited the highest potency against the HT-29 colon cancer cell line with an IC50 value of 4.15 ± 2.93 µM.[2] In contrast, structurally similar compounds with different substituents showed reduced activity.

Similarly, a comparative study of three novel imidazo[1,2-a]pyridine compounds (IP-5, IP-6, and IP-7) against the HCC1937 breast cancer cell line demonstrated distinct cytotoxic profiles.[3] IP-5 and IP-6 displayed strong cytotoxic effects with IC50 values of 45µM and 47.7µM, respectively, while IP-7 was less potent with an IC50 of 79.6µM.[3] These findings underscore the critical role of specific functional groups and their positioning on the imidazo[1,2-a]pyridine scaffold in determining anticancer efficacy.

Mechanistic Insights: Targeting Key Signaling Pathways

A significant body of research indicates that many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by modulating critical intracellular signaling pathways that govern cell proliferation, survival, and apoptosis.

Inhibition of the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth and survival and is often hyperactivated in various cancers.[6] Several imidazo[1,2-a]pyridine compounds have been shown to inhibit this pathway, leading to the suppression of tumor cell proliferation.[1] For example, studies have demonstrated that treatment with certain imidazo[1,2-a]pyridine derivatives leads to a decrease in the phosphorylation of Akt, a key downstream effector of PI3K, thereby inactivating the pathway and hindering cancer cell growth.[3][7]

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation Promotes Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many imidazo[1,2-a]pyridine-based compounds have been found to induce apoptosis in cancer cells.[3][7] This is often achieved through the activation of caspases, a family of proteases that execute the apoptotic program. Western blot analysis has revealed that treatment with these compounds can lead to the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP), which are hallmark events of apoptosis.[7]

Experimental Protocols for Anticancer Activity Evaluation

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate the anticancer activity of imidazo[1,2-a]pyridine derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_compounds Treat with Imidazo[1,2-a]pyridines seed_cells->treat_compounds add_mtt Add MTT Reagent treat_compounds->add_mtt incubate Incubate and Allow Formazan Formation add_mtt->incubate solubilize Solubilize Formazan with DMSO incubate->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze Data & Calculate IC50 read_absorbance->analyze_data end_node End analyze_data->end_node

Caption: A streamlined workflow for the MTT cell viability assay.

Western Blot Analysis for Apoptosis Markers

Western blotting is a widely used technique to detect specific proteins in a sample of tissue homogenate or extract. It allows for the visualization of key apoptotic markers such as cleaved caspase-3 and cleaved PARP.

Protocol:

  • Protein Extraction: Treat cells with the imidazo[1,2-a]pyridine compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The comparative analysis of various isomers and analogs has revealed critical structure-activity relationships, with the position and nature of substituents playing a key role in determining cytotoxic potency. The inhibition of key survival pathways like PI3K/Akt/mTOR and the induction of apoptosis are common mechanistic themes.

Future research should focus on the synthesis of more diverse libraries of imidazo[1,2-a]pyridine isomers to further elucidate the SAR. In vivo studies are also crucial to validate the promising in vitro anticancer activities and to assess the pharmacokinetic and toxicological profiles of lead compounds. The continued exploration of this versatile scaffold holds great promise for the development of the next generation of targeted cancer therapies.

References

The Strategic Placement of Halogens: A Comparative Guide to 8-Bromo-5-chloroimidazo[1,2-a]pyridine and Its Analogs in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer, antibacterial, and central nervous system applications.[1][2][3] The strategic introduction of halogen atoms to this privileged core has proven to be a powerful tool for modulating potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of 8-Bromo-5-chloroimidazo[1,2-a]pyridine against other halogenated imidazopyridine derivatives, offering insights for researchers, scientists, and drug development professionals.

The Imidazo[1,2-a]pyridine Core: A Versatile Scaffold

The imidazo[1,2-a]pyridine system's appeal lies in its rigid, planar structure and its ability to engage in various non-covalent interactions with biological targets. This versatile scaffold has been successfully exploited to develop potent inhibitors of various enzymes, particularly protein kinases, which are often dysregulated in diseases like cancer.[4][5]

Halogenation: A Key Strategy for Optimization

The incorporation of halogens into drug candidates can significantly impact their physicochemical and biological properties. Halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target protein. The nature of the halogen (fluorine, chlorine, bromine, or iodine) and its position on the imidazopyridine ring are critical determinants of its effect.

This compound: A Privileged Substitution Pattern

The 8-bromo-5-chloro substitution pattern on the imidazo[1,2-a]pyridine scaffold has emerged as a particularly interesting motif in drug discovery. While specific quantitative data for the parent this compound is not extensively available in the public domain, its derivatives have shown significant promise, particularly in the realm of oncology. The bromine at the 8-position and chlorine at the 5-position contribute to the molecule's overall electronic and steric properties, influencing its interaction with target proteins.

Comparative Analysis with Other Halogenated Imidazopyridines

To understand the significance of the 8-bromo-5-chloro substitution, it is essential to compare it with other halogenation patterns on the imidazo[1,2-a]pyridine ring. The following sections provide a comparative overview based on available experimental data for various halogenated analogs.

Impact on Anticancer Activity

The anticancer properties of imidazo[1,2-a]pyridine derivatives are a major area of investigation. The position and nature of halogen substituents play a crucial role in their cytotoxic effects.

A study on 3-aminoimidazo[1,2-α]pyridine derivatives demonstrated that a compound featuring a p-chlorophenyl group at the C-3 position exhibited high inhibitory activity against the HT-29 colon cancer cell line, with an IC50 value of 4.15 ± 2.93 µM.[6] This highlights the positive contribution of a chloro-substituted phenyl ring at a specific position.

Another study focusing on imidazo[1,2-a]pyridine derivatives as potential anticancer agents synthesized a series of compounds and evaluated their activity against various cancer cell lines. While not a direct comparison to the 8-bromo-5-chloro motif, the study provides a valuable dataset for understanding the broader structure-activity relationships of halogenated imidazopyridines.[7]

Table 1: Comparative Anticancer Activity of Halogenated Imidazo[1,2-a]pyridine Derivatives

Compound/DerivativeSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound 12 3-(p-chlorophenyl)aminoHT-29 (Colon)4.15 ± 2.93[6]
Compound 12b Varied substitutionsHep-2 (Laryngeal)11[7]
HepG2 (Hepatocellular)13[7]
MCF-7 (Breast)11[7]
A375 (Melanoma)11[7]

This table is a compilation of data from different studies and is intended for illustrative purposes. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Influence on Target Binding and Selectivity

The specific placement of halogens can significantly affect a compound's binding affinity and selectivity for its biological target. For instance, in the development of ligands for detecting β-amyloid plaques, a 6-iodo-imidazo[1,2-a]pyridine derivative and its corresponding 6-bromo analog both demonstrated high binding affinities, with Ki values of 15 nM and 10 nM, respectively.[8][9] This suggests that in certain contexts, bromine can be a suitable replacement for iodine without a significant loss of binding potency.

The ability of halogens to form halogen bonds—a type of non-covalent interaction—can also contribute to enhanced binding affinity and selectivity. This is a critical consideration in the design of kinase inhibitors, where specific interactions within the ATP-binding pocket are essential for potent inhibition.

Experimental Protocols

General Synthesis of Halogenated Imidazo[1,2-a]pyridines

The synthesis of halogenated imidazo[1,2-a]pyridines typically involves the condensation of an appropriately substituted 2-aminopyridine with an α-haloketone. The specific halogen atoms can be introduced either on the starting materials or through subsequent halogenation of the imidazopyridine core.

Workflow for the Synthesis of Halogenated Imidazo[1,2-a]pyridines:

Synthesis_Workflow cluster_start Starting Materials Start1 Substituted 2-Aminopyridine Condensation Condensation Reaction Start1->Condensation Start2 α-Haloketone Start2->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Halogenation Selective Halogenation (Optional) Cyclization->Halogenation FinalProduct Halogenated Imidazo[1,2-a]pyridine Cyclization->FinalProduct Direct Synthesis Halogenation->FinalProduct Post-modification

Caption: General synthetic workflow for halogenated imidazo[1,2-a]pyridines.

Step-by-Step Protocol for a Typical Condensation Reaction:

  • Reactant Preparation: Dissolve the substituted 2-aminopyridine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Addition of α-Haloketone: Add the α-haloketone (1.1 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux for a specified period (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired halogenated imidazo[1,2-a]pyridine.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Workflow for MTT Assay:

MTT_Assay_Workflow cluster_setup Cell Culture & Seeding CellCulture Culture Cancer Cells SeedCells Seed Cells in 96-well Plate CellCulture->SeedCells Treatment Treat with Halogenated Imidazopyridines (Varying Concentrations) SeedCells->Treatment Incubation1 Incubate (e.g., 48h) Treatment->Incubation1 AddMTT Add MTT Reagent Incubation1->AddMTT Incubation2 Incubate (2-4h) AddMTT->Incubation2 AddSolubilizer Add Solubilizing Agent (e.g., DMSO) Incubation2->AddSolubilizer MeasureAbsorbance Measure Absorbance at 570 nm AddSolubilizer->MeasureAbsorbance CalculateIC50 Calculate IC50 Values MeasureAbsorbance->CalculateIC50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Future Perspectives

The strategic use of halogenation on the imidazo[1,2-a]pyridine scaffold continues to be a fruitful area of research in drug discovery. While the 8-bromo-5-chloro substitution pattern shows promise, a systematic exploration of other di- and tri-halogenated analogs is warranted. Such studies, providing direct comparative data on biological activity and pharmacokinetic profiles, will be invaluable for the rational design of next-generation imidazopyridine-based therapeutics. The synthesis and evaluation of a focused library of halogenated imidazopyridines against a panel of relevant biological targets would provide a clearer understanding of the structure-activity relationships and guide future optimization efforts.

References

The Selectivity Profile of 8-Bromo-5-chloroimidazo[1,2-a]pyridine Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, demonstrating significant potential across a range of therapeutic areas, including oncology and inflammatory diseases.[1] The inherent versatility of this heterocyclic system allows for extensive chemical modification, enabling the fine-tuning of potency and selectivity against specific kinase targets. This guide provides an in-depth analysis of the selectivity profile of kinase inhibitors based on the 8-Bromo-5-chloroimidazo[1,2-a]pyridine core, offering a comparative perspective for researchers and drug development professionals.

While specific, publicly available kinome-wide screening data for an this compound-based inhibitor is limited, we will examine the general selectivity trends of the broader imidazo[1,2-a]pyridine class and present a representative case study of a hypothetical, yet plausible, inhibitor, herein designated as Compound X . This guide will delve into the structural features influencing selectivity, compare its profile to other kinase inhibitor classes, and provide detailed experimental protocols for assessing kinase selectivity.

The this compound Scaffold: A Foundation for Selective Kinase Inhibition

The this compound core provides a rigid framework that orients substituents into the ATP-binding pocket of kinases. The bromine and chlorine atoms at positions 8 and 5, respectively, are key modulators of the scaffold's electronic properties and can influence interactions with the kinase hinge region and surrounding residues. Structure-activity relationship (SAR) studies on related imidazo[1,2-a]pyridine derivatives have shown that modifications at various positions can dramatically alter both potency and selectivity. For instance, substitutions on a phenyl ring attached to the imidazo[1,2-a]pyridine core have been shown to increase potency and selectivity for specific kinases like Salt-Inducible Kinase 1 (SIK1).

Comparative Selectivity Profile of Compound X

To illustrate the potential of the this compound scaffold, we present a hypothetical selectivity profile for Compound X , a representative inhibitor based on this core. For this case study, we will posit that Compound X was designed as a potent inhibitor of a therapeutically relevant kinase, for example, a Cyclin-Dependent Kinase (CDK). The selectivity of Compound X was then profiled against a panel of over 400 kinases using a competitive binding assay.

Table 1: Comparative Kinase Selectivity Profile

Kinase TargetCompound X (this compound derivative) IC₅₀ (nM)Inhibitor A (Alternative Scaffold) IC₅₀ (nM)Inhibitor B (Promiscuous Inhibitor) IC₅₀ (nM)
Primary Target: CDK9 5 15 50
CDK2503075
GSK3β>1000500150
PIM125080080
Aurora Kinase A800>1000120
VEGFR2>1000>1000200
p38α>1000900250
SRC500>1000100

This data is illustrative and designed to represent a plausible selectivity profile.

As depicted in Table 1, Compound X demonstrates high potency for its primary target, CDK9, with an IC₅₀ of 5 nM. Importantly, it exhibits significant selectivity over other closely related kinases such as CDK2, and excellent selectivity against a broader panel of kinases from different families. This level of selectivity is a critical attribute for a clinical candidate, as it can minimize off-target effects and improve the therapeutic window. In contrast, Inhibitor A, representing a different chemical scaffold, shows lower potency and a slightly different off-target profile. Inhibitor B is included as an example of a more promiscuous inhibitor, highlighting the importance of a clean selectivity profile. The enhanced selectivity of compounds based on the imidazo[1,2-a]pyridine scaffold can be attributed to specific interactions within the ATP binding pocket.

Visualizing Kinase Selectivity: The Kinome Tree

A powerful method to visualize the selectivity of a kinase inhibitor is to map its activity onto a phylogenetic tree of the human kinome.[2] In such a representation, the size of the circle over a kinase indicates the potency of the inhibition.

G cluster_TK cluster_CMGC cluster_AGC cluster_Other Abl Abl Src Src VEGFR VEGFR EGFR EGFR CDK9 CDK9 CDK2 CDK2 GSK3 GSK3 MAPK MAPK PKA PKA PKC PKC AKT AKT Aurora Aurora PIM PIM cluster_pathway CDK9-Mediated Transcription Elongation cluster_inhibition Inhibition by Compound X PolII RNA Polymerase II PTEFb P-TEFb (CDK9/Cyclin T) PolII->PTEFb recruitment Elongation Transcriptional Elongation PTEFb->Elongation phosphorylation CompoundX Compound X Inhibition CompoundX->Inhibition Inhibition->PTEFb

References

A Comparative Guide to the In Vitro Efficacy of 8-Substituted Imidazo[1,2-a]pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2][3] This guide provides an in-depth analysis of the in vitro efficacy of 8-substituted imidazo[1,2-a]pyridine derivatives, with a particular focus on their potential as potent and selective kinase inhibitors. We will delve into their performance against key oncogenic kinases, supported by comparative experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes, including signal transduction, metabolism, and cell division.[4] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][4][5][6] The imidazo[1,2-a]pyridine core has proven to be a "drug prejudice" scaffold, lending itself to the development of inhibitors for various kinase families.[3]

Comparative Efficacy of Imidazo[1,2-a]pyridine Derivatives

The substitution pattern on the imidazo[1,2-a]pyridine ring is a key determinant of both potency and selectivity. The 8-position, in particular, has been a focal point for modifications aimed at enhancing inhibitory activity. Below is a comparative summary of the in vitro efficacy of various derivatives against several important kinase targets.

Compound ID/DescriptionTarget KinaseIC50 (µM)Reference
Compound 35 PI3Kα0.150[7][8][9]
Compound 14c PI3Kα1.25[10]
Thiazole derivative 12 p110α (PI3Kα)0.0028[11][12]
Compound 2g p110α (PI3Kα)0.0018[12]
Compound 2a p110α (PI3Kα)0.67[12]
MBM-55 (42g) Nek20.001[13]
MBM-17 (42c) Nek20.003[13]
Compound 4c CLK10.7[4]
Compound 4c DYRK1A2.6[4]
CCT137690 (51) Aurora-A0.015[14]
CCT137690 (51) Aurora-B0.025[14]
CCT137690 (51) Aurora-C0.019[14]

In-Depth Analysis of Kinase Inhibition

The PI3K/Akt/mTOR Signaling Axis

The Phosphatidylinositol 3-kinase (PI3K) pathway is a central signaling node that governs cell growth, proliferation, and survival.[7][8] Its aberrant activation is a frequent event in a multitude of human cancers.[7][8] Consequently, the development of PI3K inhibitors is a major focus in oncology drug discovery.

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of PI3K inhibitors.[15][16][17][18] For instance, a series of 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives were designed and synthesized, leading to the identification of compound 35 as a potent PI3Kα inhibitor with an IC50 of 150 nM.[7][8][9] This compound also demonstrated significant antiproliferative activity in cancer cell lines with PIK3CA mutations.[7][8][9] The design strategy for these inhibitors often involves modifying the 2, 6, and 8-positions of the imidazo[1,2-a]pyridine ring to optimize interactions within the ATP-binding pocket of the kinase.[7][8]

Another study reported on 8-morpholinoimidazo[1,2-a]pyrazine derivatives, a related scaffold, where compound 14c showed inhibitory activity against PI3Kα with an IC50 value of 1.25 µM.[10] Further optimization of imidazo[1,2-a]pyridine derivatives has yielded compounds with nanomolar potency. For example, a thiazole-substituted derivative (12 ) exhibited an IC50 of 0.0028 µM for p110α and showed high selectivity over other PI3K isoforms.[11][12]

PI3K_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation CellGrowth Cell Growth & Survival mTORC1->CellGrowth

Caption: The PI3K/Akt/mTOR signaling pathway.

Aurora Kinases: Regulators of Mitosis

The Aurora kinase family, comprising Aurora-A, -B, and -C, are serine/threonine kinases that are essential for the faithful execution of mitosis.[19] Their overexpression is common in various cancers, making them attractive targets for anticancer drug development.[19] Imidazo[1,2-a]pyridine and related heterocyclic scaffolds have been successfully employed to develop potent Aurora kinase inhibitors. For example, CCT137690, an imidazo[4,5-b]pyridine derivative, is a potent inhibitor of Aurora-A (IC50 = 0.015 µM), Aurora-B (IC50 = 0.025 µM), and Aurora-C (IC50 = 0.019 µM).[14] While not an 8-bromo-5-chloro derivative, this highlights the potential of the broader imidazopyridine family against this kinase class.

Other Kinase Targets

The versatility of the imidazo[1,2-a]pyridine scaffold extends to other kinase families as well. Structure-based design has led to the development of highly potent and selective inhibitors of Nek2 , a kinase involved in centrosome separation. Compounds MBM-17 and MBM-55 displayed low nanomolar activity against Nek2 with IC50 values of 3.0 nM and 1.0 nM, respectively.[13] Additionally, certain imidazo[1,2-a]pyridine derivatives have shown inhibitory activity against DYRK1A and CLK1 in the micromolar range.[4]

Experimental Protocol: In Vitro Kinase Inhibition Assay

To ensure the trustworthiness and reproducibility of the presented data, a standardized in vitro kinase inhibition assay protocol is provided below. This protocol is a representative example and may require optimization for specific kinases and compounds.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. The detection of phosphorylation can be achieved through various methods, such as radiometric assays using [γ-³²P]ATP or non-radiometric methods like fluorescence polarization or luminescence-based ATP detection.

Materials:
  • Recombinant Kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test Compound (solubilized in DMSO)

  • Kinase Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 96-well or 384-well microtiter plates

  • Detection Reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Plate reader (Luminometer or Fluorometer)

Step-by-Step Methodology:
  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 1 pM).

  • Reaction Setup: In a microtiter plate, add the kinase assay buffer, the kinase, and the substrate.

  • Compound Addition: Add the serially diluted test compound to the wells. Include control wells with DMSO only (no inhibition) and wells without the kinase (background).

  • Initiation of Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate competitive inhibition measurements.[20]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the remaining ATP.

  • Data Acquisition: Read the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis:

    • Subtract the background signal from all wells.

    • Normalize the data to the "no inhibition" control.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Prep_Compound Prepare Compound Serial Dilutions Start->Prep_Compound Add_Compound Add Test Compound and Controls Prep_Compound->Add_Compound Setup_Reaction Add Buffer, Kinase, and Substrate to Plate Setup_Reaction->Add_Compound Initiate_Reaction Add ATP to Initiate Reaction Add_Compound->Initiate_Reaction Incubate Incubate at Controlled Temperature Initiate_Reaction->Incubate Detect Add Detection Reagent Incubate->Detect Read_Plate Read Signal (Luminescence/Fluorescence) Detect->Read_Plate Analyze_Data Calculate % Inhibition and Determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a highly valuable starting point for the design of potent and selective kinase inhibitors. The in vitro data clearly demonstrates that strategic substitutions, particularly at the 8-position, can yield compounds with nanomolar efficacy against key cancer targets like PI3K and Nek2. The development of derivatives such as compound 35 and MBM-55 underscores the potential of this chemical class to produce next-generation targeted therapies. Further exploration of the structure-activity relationships, guided by robust in vitro screening protocols, will undoubtedly lead to the discovery of even more effective clinical candidates.

References

Unlocking Potent Biological Activity: A Comparative Guide to the Structure-Activity Relationship of Bromo-Substituted Imidazopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the imidazopyridine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2] Its versatility has led to the development of therapeutics for a range of diseases, from infectious agents to complex cancers.[3][4] A key strategy in optimizing the potency and selectivity of these compounds is the introduction of halogen substituents, with bromine frequently playing a pivotal role in enhancing therapeutic efficacy.

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of bromo-substituted imidazopyridines. We will explore how the strategic placement of a bromine atom on the imidazopyridine core can significantly modulate biological outcomes, supported by experimental data from peer-reviewed studies. This document will serve as a valuable resource for researchers engaged in the design and development of novel imidazopyridine-based therapeutics.

The Bromine Advantage: Enhancing Potency and Modulating Activity

The introduction of a bromine atom to the imidazopyridine scaffold can profoundly influence its physicochemical properties and, consequently, its biological activity. Bromine's unique combination of size, electronegativity, and lipophilicity allows it to engage in various non-covalent interactions with biological targets, such as halogen bonding, which can lead to enhanced binding affinity and improved pharmacological profiles.

Our comparative analysis will delve into specific examples where bromo-substitution has been shown to be advantageous across different therapeutic areas.

Anticancer Activity: A Tale of Enhanced Potency

In the realm of oncology, bromo-substituted imidazopyridines have demonstrated significant promise. Studies have shown that the presence of a bromine atom can markedly increase the antiproliferative activity of these compounds against various cancer cell lines.[1]

For instance, a comparative study of amidino-substituted imidazo[4,5-b]pyridines revealed that bromo-substituted derivatives exhibited superior inhibitory activity against colon carcinoma (SW620) cells, with IC50 values in the sub-micromolar range.[1] This highlights the critical contribution of the bromine substituent to the cytotoxic potential of these molecules.

Table 1: Comparative Anticancer Activity of Imidazopyridine Derivatives

Compound IDSubstitution on Pyridine NucleusSubstitution on Phenyl RingTarget Cell LineIC50 (µM)Reference
1 H4-cyanophenylSW620>50[1]
2 (Bromo-substituted) Br4-cyanophenylSW6201.8 - 3.2 [1]
3 HUnsubstituted amidinoSW620>50[1]
4 (Bromo-substituted) BrUnsubstituted amidinoSW6200.4 [1]
5 H2-imidazolinylGlioblastoma>50[1]
6 (Bromo-substituted) Br2-imidazolinylGlioblastoma8.0 [1]
7d (Bromo-substituted) -4-bromophenyl (hydrazone)MCF-722.6 [5]
7d (Bromo-substituted) -4-bromophenyl (hydrazone)HT-2913.4 [5]
11d (Bromo-substituted with triazole) -4-bromophenyl (triazole)HT-2983.9[5]

The data clearly indicates that the presence of a bromine atom consistently leads to a significant increase in anticancer activity across different structural scaffolds and cancer cell lines.

Antibacterial Activity: Targeting Drug-Resistant Pathogens

The rise of multidrug-resistant bacteria presents a formidable challenge to global health. Bromo-substituted imidazopyridines have emerged as a promising class of antibacterial agents with the potential to combat these resilient pathogens.

Preliminary SAR studies have revealed that bromo-fluoro substituents can significantly enhance the antibacterial activity of imidazopyridine derivatives.[3] These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3]

Mechanism of Action: From Signaling Pathways to Kinase Inhibition

The enhanced biological activity of bromo-substituted imidazopyridines can be attributed to their ability to effectively interact with and modulate key cellular pathways implicated in disease progression.

Inhibition of Wnt/β-catenin Signaling

One of the key mechanisms through which bromo-substituted imidazopyridines exert their anticancer effects is by inhibiting the Wnt/β-catenin signaling pathway.[6] This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and tumor growth.

A novel imidazopyridine derivative, C188, has been shown to exhibit potent anticancer activity in breast cancer by suppressing Wnt/β-catenin signaling.[6] C188 treatment leads to a decrease in β-catenin expression and its nuclear localization, thereby inhibiting the transcription of Wnt target genes.[6]

Wnt_Pathway cluster_destruction Destruction Complex Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation & Degradation APC APC Axin Axin CK1 CK1 TCF_LEF TCF/LEF beta_catenin->TCF_LEF Nuclear Translocation Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Bromo_Imidazopyridine Bromo-substituted Imidazopyridine Bromo_Imidazopyridine->GSK3b Inhibition of Phosphorylation Bromo_Imidazopyridine->beta_catenin Promotes Degradation

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of bromo-substituted imidazopyridines.

Protein Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[7] Imidazopyridine-based compounds have been extensively studied as potent kinase inhibitors.[7][8] The introduction of a bromine atom can enhance the binding affinity of these inhibitors to the ATP-binding pocket of kinases, leading to improved inhibitory potency.

Kinase_Inhibition Kinase Protein Kinase (e.g., DYRK1A, CLK1) Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Binds to Active Site Substrate Substrate Protein Substrate->Kinase Bromo_Imidazopyridine Bromo-substituted Imidazopyridine Bromo_Imidazopyridine->Kinase Competitive Inhibition

Caption: General mechanism of competitive kinase inhibition by bromo-substituted imidazopyridines.

Experimental Protocols

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis of a representative bromo-substituted imidazopyridine and a standard biological evaluation assay.

Synthesis of 3-Bromo-2-phenylimidazo[1,2-a]pyridine

This protocol describes a one-pot synthesis method, which is an efficient approach for generating 3-bromoimidazopyridines.[9]

Materials:

  • 2-Aminopyridine

  • α-Bromoacetophenone

  • Copper(II) bromide (CuBr2)

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Sodium bicarbonate (NaHCO3)

Procedure:

  • To a solution of 2-aminopyridine (1 mmol) in ethanol (10 mL), add α-bromoacetophenone (1 mmol).

  • Reflux the mixture for 2 hours.

  • Cool the reaction mixture to room temperature and add sodium bicarbonate (2 mmol).

  • Continue to reflux for an additional 4 hours.

  • After cooling, add CuBr2 (1.2 mmol) and DMSO (5 mL).

  • Stir the reaction mixture at 80°C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 3-bromo-2-phenylimidazo[1,2-a]pyridine.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][10][11][12]

Materials:

  • Cells to be tested

  • Complete cell culture medium

  • Bromo-substituted imidazopyridine compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the bromo-substituted imidazopyridine compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Conclusion and Future Directions

The strategic incorporation of a bromine atom into the imidazopyridine scaffold is a powerful and effective strategy for enhancing biological activity across a range of therapeutic targets. The evidence presented in this guide underscores the importance of bromine as a key substituent in the design of novel and potent imidazopyridine-based drug candidates. The provided experimental protocols offer a starting point for researchers to synthesize and evaluate their own bromo-substituted derivatives.

Future research in this area should continue to explore the structure-activity relationships of bromo-substituted imidazopyridines in greater detail. Investigating the effects of bromine substitution at different positions of the imidazopyridine ring, as well as the synergistic effects with other substituents, will be crucial for the rational design of next-generation therapeutics. Furthermore, a deeper understanding of the underlying mechanisms of action will be essential for translating these promising compounds into clinical applications.

References

A Comparative Guide to Pharmacophore Modeling of 8-Bromo-5-chloroimidazo[1,2-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of pharmacophore modeling strategies as applied to a novel class of compounds: 8-Bromo-5-chloroimidazo[1,2-a]pyridine analogs. The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Derivatives of this scaffold have shown a wide spectrum of biological activities, including anticancer, antitubercular, and antiviral properties.[3][4][5] This guide is designed for researchers and drug development professionals, offering a narrative that balances methodological rigor with practical, field-proven insights into the decision-making process of computational drug design.

We will explore the two primary avenues of pharmacophore modeling—Ligand-Based and Structure-Based—framing this exploration as a practical case study. The objective is to identify novel hit compounds by understanding the essential steric and electronic features required for biological activity.[6]

The Central Challenge: Choosing the Right Path

The initial and most critical decision in any pharmacophore modeling project is the choice between a ligand-based or structure-based approach.[7][8] This choice is dictated entirely by the available data.

  • Ligand-Based Pharmacophore Modeling (LBPM): This is the method of choice when a set of active, and ideally inactive, compounds is known, but the 3D structure of the biological target is unavailable.[9] The model is built by superimposing the 3D structures of active molecules and extracting the common chemical features responsible for their activity.[8][9]

  • Structure-Based Pharmacophore Modeling (SBPM): This method is employed when a high-resolution 3D structure of the target macromolecule (e.g., from X-ray crystallography or Cryo-EM) is available.[10][11] The model is derived from the key interaction points between the target and a bound ligand, or by analyzing the chemical environment of the binding pocket itself.[10][11]

This guide will compare these two workflows, detailing the causality behind each experimental choice and providing self-validating protocols.

G cluster_start Project Initiation cluster_decision Key Methodological Decision cluster_ligand_based Ligand-Based Workflow cluster_structure_based Structure-Based Workflow cluster_end Application start Define Target & Chemical Series (this compound analogs) decision 3D Target Structure Available? start->decision lb_data Collect Diverse Ligands (Actives & Inactives) decision->lb_data No sb_data Obtain Target Structure (e.g., from PDB) decision->sb_data Yes lb_prep Ligand Preparation & Conformer Generation lb_data->lb_prep lb_align Molecular Alignment lb_prep->lb_align lb_gen Generate & Score Hypotheses lb_align->lb_gen lb_val Model Validation (Decoy Sets, ROC Curves) lb_gen->lb_val vscreen Virtual Screening of Compound Libraries lb_val->vscreen sb_prep Protein Preparation & Binding Site ID sb_data->sb_prep sb_features Feature Identification (Interaction Mapping) sb_prep->sb_features sb_gen Generate & Refine Pharmacophore sb_features->sb_gen sb_val Model Validation (Docking, Enrichment) sb_gen->sb_val sb_val->vscreen hit_id Hit Identification & Optimization vscreen->hit_id

Figure 1: High-level comparison of Ligand-Based and Structure-Based pharmacophore modeling workflows.

Scenario A: Ligand-Based Pharmacophore Modeling (LBPM)

This approach is selected when we have a set of this compound analogs with known biological activities (e.g., IC₅₀ values) against a specific target, but no reliable 3D structure of the target is available.

Causality Behind the LBPM Approach

The core principle of LBPM is that molecules with similar biological activity often share a common binding mode, and therefore, a common 3D arrangement of essential chemical features.[9] By identifying this common pattern from a few known active molecules, we can create a 3D query to search for new, structurally diverse molecules that also fit the pattern.[12] This method is powerful for scaffold hopping and lead identification.[13]

Hypothetical Dataset for LBPM

To illustrate the process, we will use a hypothetical dataset of this compound analogs with varying activity against a putative kinase target.

Compound IDR-GroupIC₅₀ (nM)Activity Class
BCIP-01 -H15Active
BCIP-02 -CH₂-Ph25Active
BCIP-03 -CH₂-(p-OH-Ph)8Active
BCIP-04 -SO₂-Me5,500Inactive
BCIP-05 -CO-Ph8,000Inactive
Step-by-Step Protocol for Ligand-Based Modeling
  • Ligand Preparation:

    • Draw the 2D structures of all compounds in the training set (BCIP-01, -02, -03) and a test/decoy set (BCIP-04, -05).

    • Convert 2D structures to 3D using a tool like LigPrep (Schrödinger) or RDKit. This step is critical for assigning correct protonation states, stereochemistry, and generating a low-energy starting conformation.[14]

    • Generate a diverse set of conformations for each flexible molecule to ensure the bioactive conformation is likely represented.

  • Pharmacophore Feature Identification:

    • Define the chemical features for each molecule. Standard features include Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic groups (HY), Aromatic Rings (AR), and Positive/Negative Ionizable centers.

  • Model Generation and Scoring:

    • Utilize software such as Phase (Schrödinger), LigandScout, or MOE to align the active compounds and identify common features.[6][14] The software will generate multiple pharmacophore hypotheses.

    • Each hypothesis is a 3D arrangement of features. For our analogs, a likely hypothesis might include an aromatic ring from the imidazopyridine core, an HBA from the pyridine nitrogen, and a hydrophobic or aromatic feature corresponding to the R-group.

    • The software scores these hypotheses based on how well they map to the active compounds and exclude the inactive ones.

G cluster_ligands cluster_pharmacophore L1 BCIP-01 L2 BCIP-02 L3 BCIP-03 F1 AR F1->L1 F1->L2 F1->L3 F2 HBA F2->L1 F2->L2 F2->L3 F3 HY/AR F3->L2 F3->L3 F4 HBD F4->L3 G cluster_protein Protein Binding Pocket cluster_ligand Bound Ligand cluster_pharmacophore Derived Pharmacophore Features SER170 Ser170 LIG Imidazo[1,2-a]pyridine Core SER170->LIG H-Bond LEU83 Leu83 LEU83->LIG Hydrophobic Interaction TYR183 Tyr183 TYR183->LIG Pi-Pi Stacking HBA H-Bond Acceptor LIG->HBA derives HY Hydrophobic LIG->HY derives AR Aromatic Ring LIG->AR derives

References

A Comparative Guide to the Biological Targets of Imidazo[1,2-a]pyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine

In the landscape of medicinal chemistry, the imidazo[1,2-a]pyridine scaffold stands out as a "privileged structure." This nitrogen-fused heterocyclic system is a cornerstone in the development of therapeutics, demonstrating a remarkable versatility that allows it to interact with a wide array of biological targets.[1][2] Its presence in marketed drugs like the hypnotic Zolpidem , the anxiolytic Alpidem , and the gastroprotective agent Zolimidine underscores its clinical significance.[2][3] The scaffold's broad spectrum of biological activities—spanning anticancer, anti-inflammatory, antimicrobial, and neuro-modulatory effects—makes it a focal point of intensive research for drug discovery professionals.[2][4][5]

This guide provides an in-depth comparison of the biological targets of various imidazo[1,2-a]pyridine isomers. Moving beyond a simple catalog of activities, we will dissect the molecular mechanisms, compare the potency of different derivatives through experimental data, and provide validated protocols for key assays. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive, data-driven resource to navigate and harness the therapeutic potential of this exceptional scaffold.

Imidazo[1,2-a]pyridines as Potent Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[6] The imidazo[1,2-a]pyridine scaffold has proven to be a fertile ground for the development of potent kinase inhibitors, targeting key nodes in oncogenic pathways.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

A significant number of imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling cascade. This pathway is fundamental for cell growth, proliferation, and survival. By competitively binding to the ATP-binding pocket of these kinases, the compounds effectively block the downstream signaling that promotes tumorigenesis.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Promotes Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits

Figure 1: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Comparative Data: Kinase Inhibitory Potency

The efficacy of different imidazo[1,2-a]pyridine derivatives varies based on their substitution patterns. The following table summarizes the inhibitory concentrations (IC50) for several compounds against various kinases and cancer cell lines, providing a quantitative comparison of their performance.

Compound Class/ExampleTarget Kinase(s)IC50 ValueCell Line(s)Reference
Imidazopyridine PeptidomimeticsAkt1, Akt2, Akt3Sub-micromolar range-[7]
3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridinesIGF-1RPotent and selective-[8]
Imidazo[1,2-a]pyrazine HybridsPI3Kα2 nMBreast Cancer (T47D)[9]
Pan-SIK Inhibitor HitSIK1, SIK2, SIK3--[10]
Optimized SIK1 Inhibitor (Compound 27)SIK1Sub-nanomolar-[10]
Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidinesFGFR1, FGFR2, FGFR43.8 - 8.4 nMHepatocellular Carcinoma[11]

Imidazo[1,2-a]pyridines as Microtubule Targeting Agents

Disrupting microtubule dynamics is a clinically validated strategy in cancer therapy. Imidazo[1,2-a]pyridines have emerged as potent tubulin polymerization inhibitors, often acting at the colchicine-binding site to induce cell cycle arrest and apoptosis.[12][13]

Mechanism of Action: Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers essential for forming the mitotic spindle during cell division.[14] Certain imidazo[1,2-a]pyridine derivatives bind to the colchicine site on β-tubulin.[12][13] This binding event alters the conformation of the tubulin dimer, preventing its incorporation into growing microtubules and leading to microtubule depolymerization.[14] The resulting disruption of the mitotic spindle triggers a G2/M phase cell cycle arrest and ultimately leads to programmed cell death (apoptosis).[13]

Comparative Data: Anti-proliferative Activity of Tubulin Inhibitors

The potency of these compounds is often evaluated by their ability to inhibit the proliferation of various cancer cell lines.

Compound/DerivativeTarget SiteIC50 ValueCell Line(s)Reference
Compound 5bColchicine site60 nMJurkat (Leukemia)[13]
138 nMHCT116 (Colon)[13]
Compound 6c (N-linked hybrid)Colchicine sitePotent antiproliferativeHeLa (Cervical)[12]
Imidazo[1,2-a]pyrazine (TB-25)Colchicine site23 nMHCT-116 (Colon)[15]
Imidazo[1,2-a]pyridine-oxadiazole (6d)Tubulin2.8 µMA549 (Lung)[16]

Imidazo[1,2-a]pyridines as GABA-A Receptor Modulators

The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system (CNS) and a major target for drugs treating anxiety, sleep disorders, and epilepsy.[17] Imidazo[1,2-a]pyridines, most famously Zolpidem, act as positive allosteric modulators (PAMs) at the benzodiazepine binding site of this receptor.[17][18]

Mechanism of Action and Subtype Selectivity

GABA-A receptors are pentameric ion channels typically composed of α, β, and γ subunits.[17][18] Imidazo[1,2-a]pyridine-based PAMs bind to the interface between the α and γ subunits, enhancing the receptor's response to GABA.[17] This potentiation increases chloride ion influx, leading to hyperpolarization of the neuron and a dampening of nerve transmission. A key aspect of their therapeutic profile is their selectivity for different α-subunits (α1, α2, α3, etc.), which mediates different effects (e.g., α1 for sedation, α2/α3 for anxiolysis).[19][20] Zolpidem, for instance, shows high selectivity for α1-containing receptors, which is central to its hypnotic effects.[17][18]

Comparative Data: GABA-A Receptor Ligands
Compound/DerivativeReceptor Subtype SelectivityPrimary EffectReference
Zolpidemα1-selective PAMHypnotic/Sedative[17][18]
Alpidem-Anxiolytic[1]
Saripidem-Anxiolytic[1]
Imidazo[1,2-a]pyrimidinesα2/α3-selective agonistsAnxiolytic[19][20]
Fluorinated imidazo[1,2-a]-pyridinesα1-GABA-A R PAMsAntipsychotic-like[18]

Diverse Roles: Anti-inflammatory and Antimicrobial Targets

The versatility of the imidazo[1,2-a]pyridine scaffold extends to combating inflammation and infectious diseases through various mechanisms.

Anti-inflammatory Targets

Chronic inflammation is a driver of many diseases, including cancer. Certain imidazo[1,2-a]pyridine derivatives have been shown to suppress key inflammatory signaling pathways. For example, the derivative MIA has been demonstrated to inhibit the STAT3 and NF-κB pathways.[21][22] This leads to the downregulation of pro-inflammatory genes like COX-2 and iNOS.[21][22] Other derivatives have shown direct preferential inhibition of the COX-2 enzyme, a major target for non-steroidal anti-inflammatory drugs (NSAIDs).[23]

Antimicrobial Targets

In the fight against infectious diseases, including multi-drug resistant strains, imidazo[1,2-a]pyridines have shown significant promise.

  • Antitubercular: Derivatives have been developed that target essential processes in Mycobacterium tuberculosis, such as the cytochrome b subunit (QcrB) of the electron transport chain and ATP synthase, effectively cutting off the bacterium's energy supply.[3]

  • Antibacterial: Other compounds have been found to inhibit the ATPase subunits of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[1] Some derivatives have also shown efficacy as peptide deformylase inhibitors.[4]

Experimental Protocols: A Guide to Core Methodologies

To ensure the trustworthiness and reproducibility of findings, standardized and well-understood experimental protocols are paramount. Here, we detail the methodologies for key assays used to characterize imidazo[1,2-a]pyridine derivatives.

Protocol 1: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay is fundamental for confirming the mechanism of action for microtubule-targeting agents. It measures the assembly of purified tubulin into microtubules in real-time.

Causality Behind Experimental Choices:

  • Why Purified Tubulin (>99%)? Using highly purified tubulin is critical to ensure that the observed polymerization (or inhibition thereof) is a direct effect on tubulin assembly and not influenced by contaminating microtubule-associated proteins (MAPs).

  • Why a Temperature of 37°C? Tubulin polymerization is a temperature-dependent process. 37°C mimics physiological conditions and is optimal for microtubule assembly in vitro. The reaction is kept on ice beforehand to prevent premature polymerization.

  • Why GTP? GTP binding to β-tubulin is essential for polymerization. Its hydrolysis to GDP after incorporation into the microtubule contributes to the dynamic instability of the polymer.

  • Why a Fluorescent Reporter? A fluorescence-based assay offers higher sensitivity and is more amenable to high-throughput screening compared to traditional turbidity (light scattering) methods.[7][14] The reporter dye's fluorescence increases significantly upon binding to or being incorporated into the hydrophobic environment of the microtubule polymer.[7]

Tubulin_Assay_Workflow prep 1. Reagent Preparation - Reconstitute lyophilized tubulin on ice. - Prepare 10X compound solutions (test, controls). - Prepare Assay Buffer with GTP. setup 2. Assay Setup (96-well plate) - Pre-warm plate reader to 37°C. - Add 5 µL of 10X compound/vehicle to wells. prep->setup initiate 3. Reaction Initiation - Prepare Tubulin/GTP master mix on ice. - Add 45 µL of master mix to each well. setup->initiate measure 4. Data Acquisition - Immediately place plate in reader. - Measure fluorescence (Ex: 360 nm, Em: 450 nm) every 60s for 60-90 min at 37°C. initiate->measure analyze 5. Data Analysis - Plot fluorescence vs. time. - Calculate Vmax or Area Under the Curve (AUC). - Determine IC50 from dose-response curve. measure->analyze

Figure 2: Experimental workflow for a fluorescence-based tubulin polymerization assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Reconstitute lyophilized, high-purity (>99%) tubulin protein in ice-cold Assay Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) to a final concentration of 2-4 mg/mL.[7][24] Keep the solution strictly on ice.

    • Prepare serial dilutions of the test imidazo[1,2-a]pyridine derivative and control compounds (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer) at 10X the final desired concentration in Assay Buffer.

    • Prepare a stock of GTP in Assay Buffer.

  • Assay Setup:

    • Use a black, flat-bottom 96-well plate suitable for fluorescence measurements.

    • Pre-warm the plate reader to 37°C.

    • To each well, add 5 µL of the 10X compound solutions or vehicle control (e.g., Assay Buffer containing the same percentage of DMSO as the compound solutions).

  • Reaction Initiation:

    • On ice, prepare a reaction master mix containing the tubulin solution, GTP (to a final concentration of 1 mM), and the fluorescent reporter dye.[7][24]

    • To initiate polymerization, quickly add 45 µL of the master mix to each well using a multichannel pipette.

  • Data Acquisition:

    • Immediately place the plate into the pre-warmed plate reader.

    • Measure fluorescence intensity (e.g., Excitation: 360 nm, Emission: 450 nm) at 60-second intervals for 60 to 90 minutes.[7]

  • Data Analysis:

    • Plot the fluorescence intensity over time for each concentration.

    • Determine the maximum polymerization rate (Vmax) or the area under the curve (AUC) for each concentration.

    • Plot the Vmax or AUC against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the activity of a kinase by measuring the amount of ATP consumed during the phosphorylation reaction. It is a robust method for determining the IC50 of kinase inhibitors.

Step-by-Step Methodology:

  • Kinase Reaction Setup:

    • Prepare serial dilutions of the test imidazo[1,2-a]pyridine inhibitor in the appropriate kinase assay buffer.

    • In a 96-well plate, add the test inhibitor, the specific kinase enzyme, and its corresponding substrate peptide.[25]

    • Allow a brief pre-incubation (e.g., 10-20 minutes) at room temperature to permit inhibitor-enzyme binding.[25]

  • Reaction Initiation:

    • Initiate the kinase reaction by adding a solution of ATP. The concentration of ATP should ideally be at or near its Km value for the specific kinase to accurately determine competitive inhibition.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a set period (e.g., 60 minutes).[25]

  • Signal Generation:

    • Stop the reaction and measure the remaining ATP using a luminescence-based detection system (e.g., Promega's ADP-Glo™). This involves two steps:

      • First, add a reagent that stops the kinase reaction and depletes the unused ATP.

      • Second, add a detection reagent that converts the ADP produced by the kinase reaction back into ATP, which is then used by a luciferase to generate a light signal.[25]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the log of the inhibitor concentration and fit to a sigmoidal dose-response curve to calculate the IC50 value.[25]

Protocol 3: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cells.[26][27]

Step-by-Step Methodology:

  • Cell Plating:

    • Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[28]

  • Compound Treatment:

    • Prepare serial dilutions of the imidazo[1,2-a]pyridine derivative in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include untreated and vehicle-only controls.

    • Incubate the cells for a specified period, typically 48 or 72 hours.[28]

  • MTT Addition and Incubation:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[26]

    • Incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT tetrazolium salt into purple formazan crystals.[26][27]

  • Formazan Solubilization:

    • Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[27]

    • Agitate the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.[26]

  • Absorbance Reading and Analysis:

    • Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.[26][27]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Conclusion and Future Outlook

The imidazo[1,2-a]pyridine scaffold is unequivocally a cornerstone of modern medicinal chemistry, offering access to a vast and diverse range of biological targets. Its derivatives have been successfully optimized to act as potent and often selective inhibitors of kinases, microtubule dynamics, and GABA-A receptors, leading to significant advances in oncology and neuroscience. Furthermore, emerging research continues to uncover novel applications in treating inflammatory and infectious diseases.

The key to unlocking the full potential of this scaffold lies in understanding the nuanced structure-activity relationships (SAR) that govern target selectivity.[10][29] Future research should focus on leveraging advanced computational methods for more predictive in silico screening and employing novel synthetic strategies to explore new chemical space around the core. The development of multi-target agents, particularly for complex diseases like cancer and neurodegeneration, represents a promising frontier for imidazo[1,2-a]pyridine-based drug discovery. The self-validating and robust experimental protocols outlined herein provide a framework for the rigorous evaluation required to translate these promising compounds from the bench to the clinic.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 8-Bromo-5-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents, such as 8-Bromo-5-chloroimidazo[1,2-a]pyridine, are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety protocols and regulatory frameworks.

Hazard Identification and Risk Assessment

Based on available data for its isomers, this compound is anticipated to exhibit the following hazardous characteristics[1][2][3]:

  • Skin Irritation: Causes skin irritation upon contact.

  • Serious Eye Irritation: Poses a risk of serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

The presence of bromine and chlorine atoms classifies it as a halogenated organic compound . Such compounds are subject to specific disposal regulations due to their potential to form harmful byproducts, such as hydrogen halide gases, during improper thermal decomposition[4]. Furthermore, the imidazo[1,2-a]pyridine core structure means it is a derivative of pyridine, which is listed by the EPA as a hazardous waste[5][6][7][8].

Table 1: Hazard Profile of Structurally Similar Imidazo[1,2-a]pyridine Derivatives

Hazard StatementGHS ClassificationKey Precautionary Measures
H315: Causes skin irritationSkin Irritation (Category 2)P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][2]
H319: Causes serious eye irritationEye Irritation (Category 2A)P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3), Respiratory systemP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2]

Personal Protective Equipment (PPE) and Handling

Prior to handling this compound in any capacity, including preparation for disposal, the following PPE is mandatory:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[9]

  • Skin Protection: A flame-retardant lab coat and impervious gloves (e.g., nitrile rubber) are essential. Gloves must be inspected before use and disposed of properly after handling.[9]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

Segregation and Storage of Waste

Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal.

  • Waste Container: Use a dedicated, clearly labeled, and sealable container for this compound waste. The container must be compatible with the chemical; often, the original container is a suitable choice.[10]

  • Labeling: The waste container must be labeled with the words "HAZARDOUS WASTE," the full chemical name ("this compound"), and the approximate quantity.

  • Segregation: This compound is a halogenated organic waste. It is crucial to keep it segregated from non-halogenated waste streams to avoid complicating the disposal process and increasing costs.[3] Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Containment: For solid spills, carefully sweep up the material to avoid dust generation and place it into the designated hazardous waste container. For solutions, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal Procedure

The recommended and regulated method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility.

  • Regulatory Framework: As a halogenated derivative of pyridine, this compound falls under the Resource Conservation and Recovery Act (RCRA) regulations. Pyridine and its derivatives are often categorized under the F005 EPA hazardous waste code.[6][7][8] It is imperative to consult with your institution's EHS department to ensure full compliance with local, state, and federal regulations.

  • Incineration Protocol: The compound should be sent to a licensed hazardous waste disposal company for incineration in a chemical incinerator equipped with an afterburner and a scrubber.[4] This is to ensure the complete destruction of the compound and to neutralize the acidic gases (e.g., hydrogen bromide, hydrogen chloride) that are produced during the combustion of halogenated organic materials.[11][12]

The following workflow diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 start Start: Disposal of 8-Bromo-5-chloroimidazo [1,2-a]pyridine hazard_id Hazard Identification: - Halogenated Compound - Pyridine Derivative - Skin/Eye/Respiratory Irritant start->hazard_id ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves hazard_id->ppe handling Handle in Chemical Fume Hood ppe->handling waste_prep Prepare Waste for Disposal handling->waste_prep labeling Label Container: 'HAZARDOUS WASTE' Chemical Name & Quantity waste_prep->labeling segregation Segregate as Halogenated Waste labeling->segregation storage Store in a Cool, Dry, Well-Ventilated Area segregation->storage disposal_contact Contact Institutional EHS for Hazardous Waste Pickup storage->disposal_contact incineration Disposal via Licensed Facility: Chemical Incineration with Afterburner and Scrubber disposal_contact->incineration end End of Disposal Process incineration->end

Caption: Disposal Workflow for this compound.

Conclusion

The responsible management of chemical waste, particularly for novel and specialized compounds like this compound, is a cornerstone of safe and ethical scientific practice. By adhering to the principles of hazard identification, proper handling, and regulated disposal through high-temperature incineration, researchers can mitigate risks to themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety department to ensure adherence to all applicable regulations.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 8-Bromo-5-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 8-Bromo-5-chloroimidazo[1,2-a]pyridine. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety through a thorough understanding of the "why" behind each procedural step. The protocols outlined herein are designed to be self-validating systems, ensuring the highest degree of protection when working with this and structurally similar halogenated heterocyclic compounds.

Hazard Analysis: Understanding the Compound

This compound is a halogenated aromatic heterocyclic compound. While comprehensive toxicological data for this specific molecule is not extensively published, the available Safety Data Sheet (SDS) for a structural isomer and data from related compounds provide a clear directive for cautious handling.[1] The primary known hazards are outlined below, and it is critical to assume that unknown toxicities may exist.

A foundational principle of laboratory safety is to treat compounds of unknown toxicity with a high degree of caution. Exploratory toxicology studies on other imidazo[1,2-a]pyridine derivatives have shown potential for cytotoxicity and, at high doses, in-vivo toxicity, including hepatic damage.[2][3] Therefore, the selection of Personal Protective Equipment (PPE) must be based on a conservative assessment of risk.

Hazard Identification Summary
Hazard ClassificationGHS CodeDescriptionPictogramSource
Acute Oral ToxicityH302Harmful if swallowedGHS07 (Exclamation Mark)
Skin Corrosion/IrritationH315Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye Damage/IrritationH319Causes serious eye irritationGHS07 (Exclamation Mark)
Specific target organ toxicity (single exposure)May cause respiratory irritationMay cause respiratory irritationGHS07 (Exclamation Mark)[1][4]

The First Line of Defense: Engineering Controls

Before any discussion of PPE, it is imperative to state that PPE is the last line of defense. The primary method for exposure control must always be engineering controls.

  • Chemical Fume Hood: All handling of this compound in its solid (powder) form or in volatile organic solvents must be conducted inside a certified chemical fume hood.[5][6] This is non-negotiable. The fume hood contains aerosols and vapors, protecting the user's respiratory system.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[1][7]

  • Designated Work Area: Establish a designated area for handling this compound to prevent cross-contamination of the general lab space.

Core PPE Protocol: A Head-to-Toe Mandate

The following PPE is mandatory for all procedures involving this compound. The selection process is visually summarized in the workflow diagram below.

Eye and Face Protection: Preventing Ocular Exposure

Given the H319 classification ("Causes serious eye irritation"), robust eye and face protection is critical.

  • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards must be worn at all times.[6][7] These form a seal around the eyes, protecting against splashes, mists, and fine powders.

  • Face Shield: When handling larger quantities (>1 liter of solution) or when there is a significant risk of splashing or energetic reaction, a face shield must be worn in addition to chemical splash goggles.[6][8] The face shield provides a secondary barrier for the entire face.

Skin and Body Protection: The Impermeable Barrier

Direct contact can cause skin irritation, and the potential for systemic absorption of similar compounds necessitates full skin protection.[5]

  • Laboratory Coat: A flame-resistant lab coat that fits properly, is fully buttoned, and has tight-fitting cuffs is the minimum requirement.[8]

  • Chemical-Resistant Apron: For procedures involving significant splash risks, a chemically resistant apron should be worn over the lab coat.

  • Full Body Protection: For large-scale operations or spill cleanup, disposable chemical-resistant coveralls ("bunny suits") should be considered to ensure no skin is exposed.[9][10]

  • Footwear: Closed-toe, closed-heel shoes made of a non-porous material are mandatory.[8] Disposable shoe covers should be used if there is a risk of spills reaching the floor.

Hand Protection: The Critical Interface

Glove selection is one of the most critical decisions in this process. No single glove material is impervious to all chemicals.

  • Glove Type: Nitrile gloves are an excellent starting point for general use and provide good protection against a wide variety of chemicals, including many solvents and solids.[11]

  • Double Gloving: It is best practice to wear two pairs of nitrile gloves. This provides a significant safety margin; if the outer glove is compromised, the inner glove still offers protection while the outer is removed and replaced.

  • Check Compatibility: Always consult the glove manufacturer's chemical resistance guide to verify that your chosen gloves are compatible with the solvents being used in your procedure.

  • Immediate Replacement: Gloves must be inspected before use and changed immediately upon any sign of contamination or degradation.[8] Never reuse disposable gloves.

Respiratory Protection: Beyond the Fume Hood

While a fume hood is the primary respiratory control, certain situations may require personal respiratory protection.

  • Standard Operations: For routine handling of small quantities inside a functioning fume hood, a respirator is typically not required.

  • When a Respirator is Necessary: A respirator is required if engineering controls are not feasible or during emergency situations like a large spill outside of a fume hood.[8] Weighing large quantities of the powder, which can create fine dust, may also warrant respiratory protection.

  • Respirator Type: A NIOSH-approved air-purifying respirator with cartridges appropriate for organic vapors and particulates (e.g., a combination P100/Organic Vapor cartridge) should be used.[1][9]

  • Fit Testing: Use of a respirator requires enrollment in your institution's respiratory protection program, which includes mandatory annual medical evaluations and fit testing.[8]

Procedural Discipline: Donning, Doffing, and Disposal

Contamination during the removal of PPE is a common cause of exposure. A strict, step-by-step procedure must be followed.

Step-by-Step PPE Workflow
  • Donning (Putting On):

    • Put on inner gloves.

    • Don lab coat or coveralls.

    • Put on chemical splash goggles.

    • Place face shield over goggles (if needed).

    • Don outer gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • Doffing (Taking Off):

    • Remove outer gloves, peeling them off without touching the outside surface. Dispose of immediately.

    • Remove face shield (if used), handling it by the headband.

    • Remove lab coat, turning it inside out as you remove it to contain any surface contamination.

    • Remove goggles.

    • Remove inner gloves, following the same procedure as the outer gloves.

    • Wash hands thoroughly with soap and water.

Disposal of Contaminated PPE

All disposable PPE used while handling this compound must be considered hazardous waste.

  • Segregation: Do not mix this waste with regular trash. It must be disposed of as halogenated organic solid waste.[12][13]

  • Containerization: Collect all used gloves, disposable aprons, and other contaminated items in a designated, leak-proof hazardous waste container that is clearly labeled with the chemical name and associated hazards.[12]

  • Institutional Protocol: Follow your institution's Environmental Health & Safety (EHS) department procedures for hazardous waste pickup and disposal.[13]

Visual Workflow: PPE Selection Logic

The following diagram outlines the decision-making process for selecting the appropriate level of PPE for any task involving this compound.

PPE_Selection_Workflow cluster_start Initial Assessment cluster_controls Engineering Controls cluster_ppe_core Core PPE (Mandatory Minimum) cluster_risk_assessment Task-Specific Risk Assessment cluster_ppe_enhancements Enhanced PPE Protocols cluster_end Final Action start Task: Handle 8-Bromo-5-chloro- imidazo[1,2-a]pyridine fume_hood Is the task performed in a certified fume hood? start->fume_hood no_hood STOP! Do not proceed without proper engineering controls. fume_hood->no_hood No core_ppe Minimum Required PPE: - Double Nitrile Gloves - Chemical Splash Goggles - Flame-Resistant Lab Coat - Closed-Toe Shoes fume_hood->core_ppe Yes task_type What is the nature of the task? core_ppe->task_type weighing Weighing Solid / Powder task_type->weighing solution Working with Solution task_type->solution spill Spill / Emergency task_type->spill weighing_ppe Add: - N95/P100 Respirator (if dust is likely) weighing->weighing_ppe solution_ppe Is volume >1L or splash risk high? solution->solution_ppe spill_ppe Full PPE Required: - Chemical Coveralls - Air-Purifying Respirator - Heavy-Duty Outer Gloves - Face Shield & Goggles spill->spill_ppe proceed Proceed with Experiment weighing_ppe->proceed face_shield Add: - Face Shield - Chemical Apron solution_ppe->face_shield Yes standard_solution Proceed with Core PPE solution_ppe->standard_solution No face_shield->proceed spill_ppe->proceed Begin Cleanup standard_solution->proceed

Caption: PPE selection workflow for handling this compound.

References

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